Technical Documentation Center

[(Biphenyl-4-carbonyl)-amino]-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(Biphenyl-4-carbonyl)-amino]-acetic acid
  • CAS: 75446-59-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid

This guide outlines the technical synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine or 4-biphenylcarbonylglycine). The following protocols are designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine or 4-biphenylcarbonylglycine).

The following protocols are designed for researchers requiring high-purity material for enzyme kinetic studies (e.g., hippuricase assays), aldose reductase inhibition research, or supramolecular assembly.

Executive Summary

Target Molecule: [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS Registry Number: 14396-67-9 (or 5041-69-0 for related salt forms) Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol

The synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid is best achieved via a Schotten-Baumann acylation . This method creates an amide bond between glycine and 4-biphenylcarbonyl chloride under biphasic basic conditions. While direct coupling (EDC/NHS) is possible, the acid chloride route is preferred for this specific substrate due to the high reactivity of the benzoyl electrophile and the ease of workup (product precipitation upon acidification).

This guide details two protocols:

  • Method A (Primary): Schotten-Baumann Acylation (High throughput, cost-effective).

  • Method B (Secondary): Carbodiimide Coupling (Mild conditions, avoids acid chlorides).

Retrosynthetic Analysis & Logic

To design the optimal route, we disconnect the amide bond. The molecule consists of a lipophilic biphenyl tail and a hydrophilic glycine head.

  • Disconnection: Amide (N-C) bond cleavage.

  • Synthons: 4-Biphenylcarbonyl cation (acyl donor) + Glycine anion (nucleophile).

  • Reagent Equivalents: 4-Biphenylcarbonyl chloride + Glycine (in NaOH).

Logical Pathway Diagram

Retrosynthesis Target [(Biphenyl-4-carbonyl)-amino]-acetic acid (Target) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Fragment1 4-Biphenylcarbonyl chloride (Electrophile) Disconnection->Fragment1 Fragment2 Glycine (Nucleophile) Disconnection->Fragment2

Figure 1: Retrosynthetic breakdown of the target molecule.

Method A: Schotten-Baumann Acylation (Standard Protocol)

This is the industry-standard approach for synthesizing N-acyl glycines. It utilizes a biphasic system (Ether/Water or THF/Water) to solubilize both the organic acid chloride and the water-soluble amino acid salt.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Scale: 5 mmol)
Glycine 75.071.0375 mg
4-Biphenylcarbonyl chloride 216.661.01.08 g
NaOH (1N Aqueous) 40.002.010.0 mL
Tetrahydrofuran (THF) 72.11Solvent2-5 mL
Diethyl Ether 74.12Solvent20 mL
HCl (Concentrated) 36.46Acidifier~2 mL
Experimental Procedure

Step 1: Solubilization of Nucleophile

  • In a 50 mL round-bottom flask, dissolve Glycine (375 mg) in 1N NaOH (10 mL) .

  • Note: The 2 equivalents of NaOH are critical: 1 eq neutralizes the carboxylic acid of glycine, and the 2nd eq neutralizes the HCl generated during the reaction.

Step 2: Acylation Reaction

  • Dissolve 4-Biphenylcarbonyl chloride (1.08 g) in a mixture of Diethyl Ether (20 mL) and THF (2 mL) . The THF aids in solubilizing the acid chloride, which can be sparingly soluble in pure ether.

  • Cool the aqueous glycine solution to 0–5 °C in an ice bath.

  • Add the organic acid chloride solution dropwise to the aqueous phase with vigorous stirring over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Observation: The reaction is biphasic. Vigorous stirring is essential to maximize interfacial contact.

Step 3: Workup & Isolation

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Discard the organic (ether) layer. (This layer contains unreacted acid chloride or hydrolyzed biphenyl carboxylic acid byproducts).

  • Transfer the aqueous layer (containing the product as a sodium salt) to a beaker.

  • Acidify the aqueous layer carefully with Concentrated HCl to pH ~2.

  • Result: A white precipitate will form immediately. This is the crude target acid.

Step 4: Purification

  • Filter the solid using a Buchner funnel and wash with cold water (2 x 10 mL) to remove salts (NaCl).

  • Wash with a small amount of cold chloroform (CHCl₃) to remove non-polar impurities.

  • Recrystallization: The crude solid is often insoluble in standard organic solvents. Dissolve in hot Acetonitrile (CH₃CN) or Ethanol/Water (80:20) .

    • Tip: If insoluble in acetonitrile, use hot DMF and precipitate with water, though this makes drying more difficult.

  • Cool to crystallize, filter, and dry under vacuum at 50 °C.

Expected Yield: 60–75% Physical State: White crystalline solid.

Method B: Carbodiimide Coupling (Alternative)

Use this method if the acid chloride is unavailable or if you require anhydrous conditions.

Reaction Workflow

Coupling Start Biphenyl-4-carboxylic acid + Glycine Methyl Ester HCl Activation Activation (EDC / HOBt / DIPEA) Start->Activation DMF, RT, 12h Intermediate Methyl Ester Intermediate Activation->Intermediate Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Final Target Acid Hydrolysis->Final

Figure 2: Alternative coupling route via glycine ester.

Protocol Summary
  • Coupling: React Biphenyl-4-carboxylic acid (1 eq) with Glycine methyl ester HCl (1.1 eq) using EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq) in DMF. Stir overnight.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry and concentrate to get the methyl ester.

  • Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (2 eq). Stir until TLC shows consumption of ester (~2 h).

  • Isolation: Acidify with 1N HCl to precipitate the free acid.

Analytical Characterization

To validate the synthesis, compare your data against these expected values.

Melting Point
  • Range: 207°C – 218°C (Decomposition).

  • Note: High melting point is characteristic of the rigid biphenyl system and intermolecular hydrogen bonding of the amide/acid.

Solubility Profile
  • Soluble: DMSO, DMF, hot Acetonitrile, hot Ethanol.

  • Insoluble: Water (acid form), Chloroform, Ethyl Acetate, Diethyl Ether.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.7 ppm (s, 1H): Carboxylic acid -OH (broad, may exchange).

  • δ 8.95 ppm (t, J=6.0 Hz, 1H): Amide -NH.

  • δ 8.02 ppm (d, J=8.4 Hz, 2H): Biphenyl aromatic protons (ortho to carbonyl).

  • δ 7.81 ppm (d, J=8.4 Hz, 2H): Biphenyl aromatic protons (ortho to phenyl ring).

  • δ 7.75 ppm (d, J=7.5 Hz, 2H): Terminal phenyl protons (ortho).

  • δ 7.51 ppm (t, J=7.5 Hz, 2H): Terminal phenyl protons (meta).

  • δ 7.42 ppm (t, J=7.5 Hz, 1H): Terminal phenyl proton (para).

  • δ 3.98 ppm (d, J=6.0 Hz, 2H): Glycine α-CH₂.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield (<40%) Hydrolysis of Acid ChlorideEnsure the acid chloride is fresh. Increase vigorous stirring speed to maximize contact between phases in Method A.
Oiling out Impure productRecrystallize from Acetonitrile. If oil persists, sonicate the mixture to induce crystallization.
Product in Organic Layer pH too low during extractionIn Method A, the product should be in the aqueous layer as a salt before acidification. Ensure pH > 10 during the wash.

References

  • Primary Synthesis Protocol: Schnur, R. C. (1987). Aldose reductase inhibitors. U.S. Patent No. 4,663,336. Washington, DC: U.S. Patent and Trademark Office.

  • Schotten-Baumann Methodology: Tidwell, T. T. (2008). "Hugo (Ugo) Schiff, Schiff Bases, and a Century of β-Lactam Synthesis". Angewandte Chemie International Edition, 47(6), 1016–1020.

  • Biological Context (Hippuric Acid Analogs): P.R. Blower, et al. (2002). "Structural modification of hippuric acid: effect on metabolism and renal excretion". Xenobiotica, 32(4), 299-310.

Sources

Exploratory

Technical Monograph: [(Biphenyl-4-carbonyl)-amino]-acetic Acid

This technical guide provides an in-depth analysis of [(Biphenyl-4-carbonyl)-amino]-acetic acid , commonly known as 4-Phenylhippuric Acid . This compound is the glycine conjugate of 4-phenylbenzoic acid and serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [(Biphenyl-4-carbonyl)-amino]-acetic acid , commonly known as 4-Phenylhippuric Acid . This compound is the glycine conjugate of 4-phenylbenzoic acid and serves as a critical biomarker in the metabolic profiling of biphenyl and related xenobiotics.

Common Name: 4-Phenylhippuric Acid Chemical Class: N-acylglycine / Hippuric Acid Derivative Audience: Drug Metabolism Pharmacokinetics (DMPK) Scientists, Synthetic Chemists, Toxicology Researchers

Chemical Identity & Structural Analysis[1][2][3]

[(Biphenyl-4-carbonyl)-amino]-acetic acid is an amide conjugate formed between the carboxyl group of 4-phenylbenzoic acid and the amino group of glycine. It represents a classic Phase II metabolite where a lipophilic xenobiotic acid is converted into a more water-soluble derivative for renal excretion.

Nomenclature and Identifiers
  • IUPAC Name: 2-[(4-Phenylbenzoyl)amino]acetic acid

  • Synonyms: 4-Phenylhippuric acid; N-(4-Phenylbenzoyl)glycine; 4-Biphenylcarbonylglycine.

  • CAS Number: 75446-59-2 (Specific to the para-isomer)

  • Molecular Formula: C₁₅H₁₃NO₃

  • Molecular Weight: 255.27 g/mol

Structural Descriptors[1]
  • SMILES: OC(=O)CNC(=O)c1ccc(cc1)c2ccccc2

  • InChI Key: ZIAFXLGSGMQYPL-UHFFFAOYSA-N (Note: This key corresponds to the sulfonamide analog in some databases; for the carbonyl amide, the structure is distinct.[1] Always verify via SMILES).

Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for designing extraction protocols and chromatographic separations.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline powderTypical of benzoyl-glycine derivatives.
Melting Point > 200°C (Predicted)High lattice energy due to intermolecular H-bonding (amide/acid) and

-

stacking of biphenyl rings.
pKa (Acid) ~3.6 - 3.8The carboxylic acid on the glycine moiety is slightly more acidic than acetic acid due to the electron-withdrawing amide group.
LogP (Octanol/Water) ~2.5 - 2.8Significantly more lipophilic than hippuric acid (LogP ~0.8) due to the additional phenyl ring.
Solubility Low in water; Soluble in DMSO, Methanol, and dilute Alkali (NaOH/Na₂CO₃).Solubilization requires deprotonation of the carboxylic acid.

Synthetic Pathways (Protocol)

The synthesis of 4-Phenylhippuric acid follows the classic Schotten-Baumann reaction , utilizing an interfacial or homogenous base-catalyzed coupling between an acid chloride and glycine.

Reaction Mechanism

The nucleophilic amino group of glycine attacks the electrophilic carbonyl carbon of 4-phenylbenzoyl chloride. The base neutralizes the HCl byproduct and keeps the glycine in its reactive anionic form.

Experimental Protocol

Reagents:

  • 4-Phenylbenzoyl chloride (1.0 eq)

  • Glycine (1.2 eq)

  • Sodium Hydroxide (10% aqueous solution)[2]

  • Hydrochloric Acid (Concentrated, for precipitation)

Step-by-Step Methodology:

  • Preparation of Glycine Solution: Dissolve glycine (1.2 eq) in 10% NaOH (2.5 eq). Ensure the solution is clear and cooled to 0–5°C in an ice bath.

  • Acylation: Add 4-phenylbenzoyl chloride (1.0 eq) dropwise (if liquid) or portion-wise (if solid) to the stirred glycine solution.

  • Reaction Maintenance: Maintain the temperature below 10°C. Vigorous stirring is critical to maximize the interfacial surface area if the acid chloride is not fully soluble.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. The solution should remain basic (pH > 10).

  • Workup: Filter any unreacted insoluble acid chloride.

  • Precipitation: Acidify the filtrate slowly with concentrated HCl to pH ~2. The product, 4-Phenylhippuric acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water to remove salts, and recrystallize from ethanol/water or hot water.

Synthesis Workflow Diagram

Synthesis Reagents Reagents: 4-Phenylbenzoyl Chloride + Glycine Base Base Catalysis (10% NaOH, 0°C) Reagents->Base Dissolution Intermediate Intermediate: N-Acyl Anion Base->Intermediate Nu- Attack (-HCl) Acidification Acidification (HCl to pH 2) Intermediate->Acidification Quench Product Product: 4-Phenylhippuric Acid (Precipitate) Acidification->Product Crystallization

Figure 1: Schotten-Baumann synthesis pathway for 4-Phenylhippuric Acid.

Biological Significance & Metabolism[5][6][7]

4-Phenylhippuric acid is the terminal Phase II metabolite of Biphenyl in many mammalian species. Its presence in urine serves as a specific biomarker for exposure to biphenyl or 4-phenylbenzoic acid.

Metabolic Pathway
  • Phase I (Oxidation): Biphenyl is hydroxylated by Cytochrome P450 enzymes (specifically CYP450 isoforms) to 4-hydroxybiphenyl, which is further oxidized to 4-Phenylbenzoic acid .

  • Phase II (Conjugation): 4-Phenylbenzoic acid is activated by Acyl-CoA synthetase to form 4-Phenylbenzoyl-CoA.

  • Glycine Conjugation: The enzyme Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming 4-Phenylhippuric acid.

Metabolic Logic Diagram

Metabolism Biphenyl Biphenyl (Xenobiotic) CYP CYP450 Oxidation Biphenyl->CYP PBA 4-Phenylbenzoic Acid (Phase I Metabolite) CYP->PBA CoA_Ligase Acyl-CoA Synthetase (+ATP, +CoA) PBA->CoA_Ligase Activated 4-Phenylbenzoyl-CoA CoA_Ligase->Activated GLYAT Glycine N-acyltransferase (+Glycine) Activated->GLYAT Final 4-Phenylhippuric Acid (Excreted in Urine) GLYAT->Final

Figure 2: Metabolic detoxification pathway of Biphenyl leading to 4-Phenylhippuric Acid.

Analytical Characterization

To validate the identity of synthesized or isolated 4-Phenylhippuric acid, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Amide Proton (-NH-): Triplet or broad singlet at δ 8.8 - 9.0 ppm .

  • Aromatic Protons:

    • Two doublets (AA'BB' system) for the central phenyl ring (approx δ 7.8 - 8.0 ppm).

    • Multiplets for the terminal phenyl ring (δ 7.4 - 7.7 ppm).

  • Methylene (-CH₂-): Doublet (coupling with NH) at δ 3.9 - 4.0 ppm .

  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0 - 13.0 ppm (often invisible if exchanged).

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Precursor Ion: [M-H]⁻ at m/z 254.

  • Fragmentation Pattern:

    • Loss of CO₂ (-44 Da).

    • Cleavage of the amide bond yielding the 4-phenylbenzoate ion (m/z 197).

    • Diagnostic transition: 254 → 197 .

References

  • Bridges, J. W., et al. (1970). The metabolism of biphenyl. Biochemical Journal. Link

  • Badenhorst, C. P., et al. (2014). Glycine conjugation: importance in metabolism and excretion. Expert Opinion on Drug Metabolism & Toxicology. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 893637 (Sulfonyl analog reference for comparison) and 4-Biphenylacetic acid. Link

  • Irwin, C., et al. (2016).[3] Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation. PLOS ONE. Link

Sources

Foundational

[(Biphenyl-4-carbonyl)-amino]-acetic acid CAS number

Technical Monograph: -(Biphenyl-4-carbonyl)glycine Identity, Synthesis, and Metabolic Significance Executive Summary This technical guide profiles [(Biphenyl-4-carbonyl)-amino]-acetic acid , scientifically known as 4-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -(Biphenyl-4-carbonyl)glycine

Identity, Synthesis, and Metabolic Significance

Executive Summary

This technical guide profiles [(Biphenyl-4-carbonyl)-amino]-acetic acid , scientifically known as 4-phenylhippuric acid or


-(4-phenylbenzoyl)glycine . While often overshadowed by its parent compounds (biphenyl and 4-phenylbenzoic acid), this molecule represents a critical Phase II metabolic conjugate and a valuable scaffold in medicinal chemistry for designing peptidomimetics and transthyretin (TTR) stabilizers.

This document provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol for laboratory production, and its role in xenobiotic metabolism.

Part 1: Chemical Identity & Physicochemical Profile[1]

The compound is an amide conjugate formed between 4-phenylbenzoic acid and glycine. It belongs to the class of hippuric acid derivatives, characterized by a benzoylglycine core extended by a phenyl group at the para position.

Table 1: Chemical Identification & Properties

ParameterTechnical Specification
Chemical Name [(Biphenyl-4-carbonyl)-amino]-acetic acid
Synonyms 4-Phenylhippuric acid;

-(4-Phenylbenzoyl)glycine;

-([1,1'-Biphenyl]-4-ylcarbonyl)glycine
CAS Number 75446-59-2 (Acid form)
Molecular Formula

Molecular Weight 255.27 g/mol
pKa (Predicted) ~3.6 – 3.8 (Carboxylic acid)
LogP (Predicted) 2.5 – 2.8 (Moderate Lipophilicity)
Solubility Low in water; Soluble in DMSO, Ethanol, and aqueous alkali (NaOH/KOH)
Melting Point ~220–223 °C (Decomposes)
Part 2: Biological Significance & Metabolism[6][7][8]

In mammalian systems, this compound functions primarily as a detoxification product. The metabolism of biphenyls involves oxidation followed by conjugation to facilitate excretion.

The Detoxification Pathway
  • Phase I (Oxidation): Biphenyl is oxidized by Cytochrome P450 enzymes (primarily CYP450) to form 4-phenylbenzoic acid (among other metabolites like 4-hydroxybiphenyl).

  • Phase II (Conjugation): The carboxylic acid group of 4-phenylbenzoic acid is activated by Acyl-CoA synthetase and subsequently conjugated with glycine by Glycine N-acyltransferase (GLYAT) within the mitochondrial matrix.

  • Excretion: The resulting 4-phenylhippuric acid is highly polar at physiological pH, allowing for efficient renal clearance.

Figure 1: Metabolic Pathway of Biphenyl to 4-Phenylhippuric Acid

MetabolicPathway Biphenyl Biphenyl (Precursor) PBA 4-Phenylbenzoic Acid (Phase I Metabolite) Biphenyl->PBA Oxidation (CYP450) Activation Acyl-CoA Intermediate (Activated) PBA->Activation Acyl-CoA Synthetase PPH 4-Phenylhippuric Acid (Phase II Conjugate) Activation->PPH Glycine N-acyltransferase (GLYAT) + Glycine

Caption: Sequential biotransformation of biphenyl into its water-soluble glycine conjugate.

Part 3: Validated Synthetic Protocol

For research applications requiring high-purity standards (e.g., for use as an internal standard in metabolic studies or as a fragment for drug design), a Schotten-Baumann approach is the most robust method. This protocol avoids the racemization issues common with peptide coupling reagents and ensures high yield.[1]

Reagents Required[2][3][4][1][5][6][7][8]
  • Precursor: 4-Biphenylcarbonyl chloride (prepared from 4-phenylbenzoic acid + thionyl chloride).

  • Nucleophile: Glycine.[2][4][9]

  • Base: 10% Sodium Hydroxide (NaOH) solution.

  • Solvent: Water / Tetrahydrofuran (THF) (optional co-solvent for solubility).

  • Acid: Concentrated Hydrochloric Acid (HCl).

Step-by-Step Methodology
  • Preparation of Glycinate Solution: Dissolve Glycine (1.2 equiv) in 10% NaOH solution (2.5 equiv). Ensure the solution is cooled to 0–5 °C in an ice bath. The excess base is critical to neutralize the HCl generated during the reaction and keep the glycine in its nucleophilic amine form.

  • Acylation (Schotten-Baumann Reaction): Dissolve 4-Biphenylcarbonyl chloride (1.0 equiv) in a minimal amount of dry THF or dioxane. Add this solution dropwise to the stirred glycinate solution over 30 minutes. Crucial: Maintain the temperature below 10 °C to prevent hydrolysis of the acid chloride.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 90:10:1). The starting acid chloride spot should disappear.

  • Precipitation: Carefully acidify the reaction mixture with concentrated HCl to pH ~2.0. The product, [(Biphenyl-4-carbonyl)-amino]-acetic acid, will precipitate as a white solid.

  • Purification:

    • Filter the crude solid and wash copiously with cold water to remove inorganic salts (NaCl).

    • Recrystallization: Dissolve the solid in boiling Ethanol/Water (3:1). Allow to cool slowly to 4 °C.

    • Drying: Dry the crystals under vacuum at 50 °C for 12 hours.

Figure 2: Synthetic Workflow (Schotten-Baumann)

Synthesis Start Start: 4-Biphenylcarbonyl Chloride Reaction Reaction: Add to Glycine in 10% NaOH (T < 10°C) Start->Reaction Dropwise Addition Workup Workup: Acidify with HCl to pH 2.0 Reaction->Workup Stir 3h @ RT Purification Purification: Recrystallize (EtOH/H2O) Workup->Purification Precipitate & Filter Final Final Product: 4-Phenylhippuric Acid Purification->Final Dry under Vacuum

Caption: Optimized laboratory synthesis route for high-purity isolation.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

)
  • 
     12.6 ppm (s, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     8.9 ppm (t, 1H):  Amide -NH- proton.
    
  • 
     7.9–7.4 ppm (m, 9H):  Aromatic protons (Biphenyl system). The protons ortho to the carbonyl will appear as a doublet further downfield (~7.95 ppm).
    
  • 
     3.95 ppm (d, 2H):  Methylene protons of the glycine moiety (-NH-CH 
    
    
    
    -COOH).

2. Mass Spectrometry (ESI-MS)

  • Negative Mode (

    
    ):  254.1 m/z.
    
  • Positive Mode (

    
    ):  256.1 m/z.
    
Part 5: Applications in Drug Development[1]

While primarily a metabolite, the 4-phenylbenzoyl-glycine scaffold possesses structural features relevant to drug discovery:

  • Transthyretin (TTR) Stabilization: Biphenyl structures are classic scaffolds for TTR stabilizers (e.g., Diflunisal). The glycine extension provides a hydrogen-bonding motif that can interact with the lysine residues (Lys15) in the TTR thyroxine-binding pocket, potentially inhibiting amyloidogenesis.

  • Aldose Reductase Inhibition:

    
    -acyl glycines have been explored as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The biphenyl tail provides the hydrophobic bulk necessary to occupy the specificity pocket of the enzyme.
    
  • Peptidomimetics: This molecule serves as a rigidified analogue of longer peptides, useful for probing steric constraints in protease active sites.

References
  • Chemical Registry: 4-phenylhippuric acid. CAS No. 75446-59-2. Chem960 / PubChem. (Note: Verify specific salt forms in commercial catalogs).

  • Metabolic Pathway: Brewster, D., et al. "Metabolism of biphenyl in the rat." Xenobiotica (1989).
  • Synthesis Protocol: Validated based on standard Schotten-Baumann procedures for hippuric acid synthesis. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Structural Analogs: Adams, S.S., et al. "Absorption, distribution and excretion of Ibuprofen." Toxicology and Applied Pharmacology. (References glycine conjugation mechanisms for aryl-propionic acids, applicable here by analogy).

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Biphenylcarbonylglycine

Systematic Name: [(Biphenyl-4-carbonyl)-amino]-acetic acid[1] Executive Summary: The Molecular Identity [(Biphenyl-4-carbonyl)-amino]-acetic acid, scientifically referred to as 4-Biphenylcarbonylglycine or 4-Phenylhippur...

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Name: [(Biphenyl-4-carbonyl)-amino]-acetic acid[1]

Executive Summary: The Molecular Identity

[(Biphenyl-4-carbonyl)-amino]-acetic acid, scientifically referred to as 4-Biphenylcarbonylglycine or 4-Phenylhippuric acid , is a glycine conjugate of 4-phenylbenzoic acid.[1] It represents a critical structural motif in xenobiotic metabolism, serving as the terminal Phase II metabolite of biphenyl derivatives.[1]

While often sought for its molecular weight in stoichiometric calculations, its value extends into metabolic profiling where it acts as a specific biomarker for Glycine N-acyltransferase (GLYAT) activity on bulky aromatic substrates.[1]

Physicochemical Data Table
PropertyValueUnitContext
Molecular Weight (Average) 255.27 g/mol Stoichiometric calculations
Monoisotopic Mass 255.0895 DaHigh-Res Mass Spectrometry (HRMS)
Molecular Formula C₁₅H₁₃NO₃-Elemental Composition
Predicted LogP ~2.5 - 2.8-Lipophilicity (Moderate)
pKa (Carboxyl) ~3.6 - 3.8-Acidic character (similar to hippuric acid)
Solubility Low in water; High in DMSO/MeOH-Requires basic buffer for aqueous dissolution
Structural Visualization

The following diagram illustrates the connectivity of the biphenyl core conjugated to the glycine moiety via an amide bond.[1]

ChemicalStructure Figure 1: Structural connectivity of [(Biphenyl-4-carbonyl)-amino]-acetic acid. Biphenyl Biphenyl Core (Hydrophobic) Carbonyl Carbonyl Linker (C=O) Biphenyl->Carbonyl C-C Bond Amide Amide Nitrogen (-NH-) Carbonyl->Amide Amide Bond (Metabolic Conjugation) AceticAcid Acetic Acid Moiety (-CH2-COOH) Amide->AceticAcid N-C Bond

[1]

Synthetic Pathways: The Schotten-Baumann Protocol

To generate high-purity [(Biphenyl-4-carbonyl)-amino]-acetic acid for reference standards, the Schotten-Baumann reaction is the preferred methodology.[1] This approach utilizes an interfacial mechanism to couple 4-biphenylcarbonyl chloride with glycine under basic conditions.[1]

Protocol Justification (Causality)
  • Aqueous Base (NaOH): Maintains glycine in its soluble, nucleophilic form (H₂N-CH₂-COO⁻) while neutralizing the HCl byproduct.[1]

  • Biphasic System: Prevents hydrolysis of the sensitive acid chloride starting material before it can react with the amine.[1]

  • Acidification (HCl): The final product is an acid.[1] Lowering the pH below the pKa (~3.6) precipitates the product, allowing for easy filtration.[1]

Step-by-Step Methodology
  • Preparation of Nucleophile: Dissolve Glycine (1.1 eq) in 10% NaOH solution (2.5 eq) at 0°C.

  • Acylation: Dropwise add 4-Biphenylcarbonyl chloride (1.0 eq) dissolved in a minimal amount of dioxane or THF.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor pH; maintain >10 by adding supplemental NaOH if necessary.[1]

  • Work-up:

    • Wash the aqueous layer with diethyl ether to remove unreacted acid chloride/biphenyl impurities.[1]

    • Acidify the aqueous layer carefully with 6M HCl to pH 2.0.[1]

    • The target compound, [(Biphenyl-4-carbonyl)-amino]-acetic acid , will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

SynthesisWorkflow Figure 2: Synthetic workflow for the production of 4-Biphenylcarbonylglycine. Start Reagents: Glycine + NaOH (aq) 4-Biphenylcarbonyl Chloride Step1 Step 1: Nucleophilic Attack (Schotten-Baumann Conditions) Start->Step1 Intermediate Intermediate: Sodium 4-Biphenylcarbonylglycinate (Soluble) Step1->Intermediate -NaCl, -H2O Step2 Step 2: Acidification (HCl) Protonation of Carboxylate Intermediate->Step2 Product Final Product: [(Biphenyl-4-carbonyl)-amino]-acetic acid (Precipitate) Step2->Product pH < 3.0

Analytical Characterization & Validation

Trustworthiness in chemical biology relies on self-validating analytical systems.[1] When synthesizing or detecting this molecule, the following spectral fingerprints confirm identity.

Mass Spectrometry (LC-MS/MS)[1]
  • Ionization: Electrospray Ionization (ESI) is preferred.[1]

  • Polarity: Negative mode (ESI-) is often more sensitive for carboxylic acids, though Positive mode (ESI+) works well for the amide.[1]

  • Diagnostic Ions:

    • [M+H]⁺: 256.09 m/z[1]

    • [M-H]⁻: 254.08 m/z[1]

    • Fragmentation (MS2): Loss of the glycine moiety (75 Da) typically yields the biphenyl acylium ion (m/z ~181).[1]

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (DMSO-d₆):

    • Amide (-NH-): Triplet or broad singlet around 8.8–9.0 ppm.[1]

    • Aromatic Region: Multiplets between 7.4–8.0 ppm (9 protons total).[1] Distinct doublet for the para-substituted ring attached to the carbonyl.[1]

    • Methylene (-CH₂-): Doublet around 3.9–4.0 ppm (coupling with NH).[1]

Biological Context: The Glycine Conjugation Pathway

[(Biphenyl-4-carbonyl)-amino]-acetic acid is not merely a chemical reagent; it is a metabolic artifact of the body's attempt to detoxify lipophilic xenobiotics.[1]

Mechanism of Formation[3]
  • Oxidation (Phase I): Biphenyl is hydroxylated and oxidized to 4-Biphenylcarboxylic acid (4-Phenylbenzoic acid).[1]

  • Activation: The carboxylic acid is activated by Coenzyme A (CoA) via an ATP-dependent ligase.[1]

  • Conjugation (Phase II): The enzyme Glycine N-acyltransferase (GLYAT) transfers the acyl group to glycine, forming the target molecule.[1][2] This increases water solubility and facilitates urinary excretion.[1]

This pathway is analogous to the conversion of Benzoic Acid to Hippuric Acid, but the bulky biphenyl group makes this molecule a probe for the steric tolerance of the GLYAT active site.

MetabolicPathway Figure 3: Phase II metabolic conjugation of biphenyl derivatives. Substrate 4-Biphenylcarboxylic Acid (Phase I Metabolite) Activated 4-Biphenylcarbonyl-CoA (Activated Intermediate) Substrate->Activated Acyl-CoA Synthetase CoAFactor CoA + ATP CoAFactor->Activated Product [(Biphenyl-4-carbonyl)-amino]-acetic acid (Renal Excretion) Activated->Product Glycine Conjugation Enzyme GLYAT (Mitochondrial) Enzyme->Product Catalysis

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 464, Hippuric Acid (Analogous Structure & Properties).[1] Retrieved from [Link][1]

  • Badenhorst, C.P., et al. (2013). The importance of glycine conjugation in the metabolism of aromatic acids.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] Retrieved from [Link]

  • Irwin, C., et al. (2016). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids.[1] Xenobiotica.[1] Retrieved from [Link]

Sources

Foundational

Technical Guide: [(Biphenyl-4-carbonyl)-amino]-acetic Acid

Structural Characterization, Synthesis, and Metabolic Profiling[1] Executive Summary This technical guide provides a comprehensive analysis of [(Biphenyl-4-carbonyl)-amino]-acetic acid , systematically identified as N-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Metabolic Profiling[1]

Executive Summary

This technical guide provides a comprehensive analysis of [(Biphenyl-4-carbonyl)-amino]-acetic acid , systematically identified as N-(4-phenylbenzoyl)glycine or 4-phenylhippuric acid .[1] As a glycine conjugate of 4-phenylbenzoic acid, this molecule serves as a critical model for studying Phase II xenobiotic metabolism (amino acid conjugation) and supramolecular crystal engineering.[1] This document outlines the physiochemical properties, optimized synthetic protocols via the Schotten-Baumann reaction, and the metabolic pathways governed by Glycine N-acyltransferase (GLYAT).

Structural Characterization & Physiochemical Properties[1][2][3]

The molecule comprises a biphenyl moiety linked to a glycine unit via an amide bond. Its structural integrity is maintained by the rigidity of the amide linkage and the steric interplay of the biphenyl rings.

1.1 Chemical Identity
PropertyDetail
IUPAC Name 2-[(4-Phenylbenzoyl)amino]acetic acid
Common Synonyms N-(4-Phenylbenzoyl)glycine; 4-Phenylhippuric acid; 4-Biphenylcarbonylglycine
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Core Moieties Biphenyl (hydrophobic tail), Amide (linker), Carboxylic Acid (hydrophilic head)
1.2 Structural Topology & Crystallography

The crystal lattice of N-(4-phenylbenzoyl)glycine is dominated by two primary intermolecular forces:

  • Carboxylic Acid Dimerization: The terminal carboxylic acid groups form centrosymmetric dimers via strong hydrogen bonds (

    
     motif).[1]
    
  • Amide Stacking: The amide -NH and -C=O groups facilitate intermolecular hydrogen bonding, often creating 1D supramolecular chains.[1]

  • Biphenyl Torsion: Unlike a planar fluorene system, the biphenyl rings exhibit a torsion angle (

    
    ) in solution to minimize steric hindrance between ortho-hydrogens, though crystal packing forces may flatten this angle.[1]
    

ChemicalStructure cluster_0 Hydrophobic Domain cluster_1 Linker cluster_2 Hydrophilic Domain Biphenyl Biphenyl Ring System (C12H9-) Carbonyl Carbonyl (C=O) Biphenyl->Carbonyl C-C Bond Amide Amide Nitrogen (-NH-) Carbonyl->Amide Amide Bond (Rigid) Methylene Methylene (-CH2-) Amide->Methylene N-C Bond Carboxyl Carboxylic Acid (-COOH) Methylene->Carboxyl C-C Bond

Figure 1: Topological connectivity of [(Biphenyl-4-carbonyl)-amino]-acetic acid, highlighting the segmentation between hydrophobic and hydrophilic domains critical for its amphiphilic behavior.[1]

Synthetic Pathways & Optimization

The synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid is most efficiently achieved via the Schotten-Baumann reaction .[1] This method utilizes an acyl chloride intermediate to acylate glycine under basic conditions, preventing the protonation of the amino group and ensuring nucleophilicity.

2.1 Reaction Mechanism[1][2]
  • Activation: 4-Phenylbenzoic acid is converted to 4-phenylbenzoyl chloride using Thionyl Chloride (

    
    ).[1]
    
  • Acylation: The acyl chloride reacts with glycine in the presence of a base (NaOH). The base neutralizes the HCl byproduct and keeps glycine in its anionic form (

    
    ).[1]
    
  • Precipitation: Acidification protonates the carboxylate, causing the product to precipitate.

2.2 Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of SO₂ and HCl gases.

Step 1: Preparation of 4-Phenylbenzoyl Chloride

  • Dissolve 10.0 mmol of 4-phenylbenzoic acid in 15 mL of anhydrous toluene.

  • Add 12.0 mmol of Thionyl Chloride (

    
    )  and a catalytic drop of DMF.
    
  • Reflux at 80°C for 2 hours until gas evolution ceases.

  • Remove excess solvent and

    
     under reduced pressure to yield the crude acid chloride solid.
    

Step 2: Schotten-Baumann Conjugation

  • Dissolve 12.0 mmol of Glycine in 10 mL of 10% NaOH solution. Cool to 0°C in an ice bath.

  • Dissolve the crude acid chloride (from Step 1) in 5 mL of dry dioxane or acetone.

  • Add the acid chloride solution dropwise to the glycine solution while vigorously stirring.

  • Critical Control: Maintain pH > 9 by adding additional NaOH if necessary. If the pH drops, glycine protonates (

    
    ) and becomes non-nucleophilic.
    
  • Stir at room temperature for 2 hours.

Step 3: Isolation and Purification

  • Wash the aqueous reaction mixture with diethyl ether (2 x 10 mL) to remove unreacted non-polar byproducts (e.g., biphenyl anhydride).

  • Acidify the aqueous layer carefully with 6M HCl to pH 2.[1]0. A white precipitate will form immediately.[1]

  • Filter the solid and wash with cold water.

  • Recrystallization: Purify by recrystallization from Ethanol/Water (1:1) to yield needle-like crystals.[1]

SynthesisWorkflow start Start: 4-Phenylbenzoic Acid activation Activation: + SOCl2, Reflux (Generates Acid Chloride) start->activation coupling Coupling: + Glycine / NaOH (aq) (Schotten-Baumann Conditions) activation->coupling Nucleophilic Acyl Substitution workup Workup: Wash with Ether Acidify with HCl to pH 2 coupling->workup Precipitation purification Purification: Recrystallize (EtOH/H2O) workup->purification final Product: N-(4-Phenylbenzoyl)glycine purification->final

Figure 2: Step-by-step synthetic workflow for the production of N-(4-phenylbenzoyl)glycine.

Biological Significance & Metabolic Profiling[1]

In biological systems, this molecule represents a classic Phase II metabolite . The conjugation of carboxylic acid-containing xenobiotics with amino acids is a primary detoxification route in mammals.[1]

3.1 Metabolic Pathway (GLYAT)

The enzyme Glycine N-acyltransferase (GLYAT) is responsible for the formation of this metabolite.[1][2] The pathway prevents the accumulation of free carboxylic acids, which can disrupt mitochondrial function.

  • Activation: The parent compound (4-phenylbenzoic acid) is activated by an ATP-dependent ligase to form an Acyl-CoA thioester.[1]

  • Transfer: GLYAT catalyzes the nucleophilic attack of the glycine amino group onto the thioester carbonyl of the Acyl-CoA.

  • Excretion: The resulting glycine conjugate (4-phenylhippuric acid) is more water-soluble and is actively secreted by the renal organic anion transporters (OATs).[1]

3.2 Biological Activity[1]
  • Biomarker Utility: Detection of 4-phenylhippuric acid in urine serves as a biomarker for exposure to biphenyl compounds or specific substituted arenes.[1]

  • NEP Inhibition: Structurally related biphenyl-glycine derivatives have been investigated as inhibitors of Neutral Endopeptidase (NEP), an enzyme involved in the degradation of natriuretic peptides.

Metabolism Xenobiotic 4-Phenylbenzoic Acid (Parent) Intermediate 4-Phenylbenzoyl-CoA (Activated Thioester) Xenobiotic->Intermediate Acyl-CoA Synthetase + ATP, + CoA Metabolite 4-Phenylhippuric Acid (Conjugate) Intermediate->Metabolite + Glycine Enzyme GLYAT (Mitochondrial) Enzyme->Metabolite Catalysis Excretion Renal Excretion (Urine) Metabolite->Excretion OAT Transport

Figure 3: Metabolic pathway showing the conversion of the parent acid to the glycine conjugate via GLYAT catalysis.[1]

Analytical Methodologies

For the identification and quantification of [(Biphenyl-4-carbonyl)-amino]-acetic acid in biological fluids or synthetic mixtures, LC-MS/MS is the gold standard.[1]

4.1 Mass Spectrometry (ESI-MS/MS)
  • Ionization: Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid moiety.[1]

  • Precursor Ion: [M-H]⁻ at m/z 254.[1]

  • Fragmentation Pattern:

    • Loss of CO₂: m/z 254 → 210 (Decarboxylation).[1]

    • Amide Cleavage: m/z 254 → 197 (Loss of glycine moiety, formation of 4-phenylbenzoate anion).[1]

4.2 HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Biphenyl absorption)
References
  • Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation." Expert Opinion on Drug Metabolism & Toxicology. Link

  • PubChem. (2024).[1] "N-benzoyl glycine (Hippuric acid) - Analogous Structure Data." National Library of Medicine.[1] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols).

  • Knights, K. M., et al. (2007). "Metabolism of xenobiotic carboxylic acids: Focus on CoA formation and glycine conjugation." Pharmacology & Therapeutics.[1] Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Engineering of Biphenyl-Containing Amino Acids

Executive Summary This technical guide analyzes the structural and functional role of biphenyl-containing amino acids (principally L-4-biphenylalanine, Bip ) in peptide engineering. Bip is a non-canonical amino acid (ncA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional role of biphenyl-containing amino acids (principally L-4-biphenylalanine, Bip ) in peptide engineering. Bip is a non-canonical amino acid (ncAA) that introduces significant hydrophobicity, steric bulk, and


-

stacking potential to peptide backbones. These physicochemical properties are critical for enhancing metabolic stability against proteases (specifically chymotrypsin-like activity), improving membrane permeability via lipophilic anchoring, and optimizing ligand-receptor binding affinity in hydrophobic pockets (e.g., GPCRs).

Structural & Chemical Rationale

The incorporation of Bip into bioactive peptides is rarely random; it is a strategic decision to modulate the Pharmacokinetic (PK) and Pharmacodynamic (PD) profile.

The "Hydrophobic Clamp" Mechanism

Unlike Phenylalanine (Phe), which has a single benzyl side chain, Bip possesses a biphenyl moiety. This extension serves two mechanistic functions:

  • Steric Occlusion: The extended rigid structure creates a "steric shield" around the peptide bond. Proteases like

    
    -chymotrypsin, which typically cleave at the C-terminus of hydrophobic residues (Phe, Tyr, Trp), often fail to accommodate the bulky Bip side chain in the S1 specificity pocket, or do so with significantly reduced catalytic efficiency (
    
    
    
    ).
  • Membrane Anchoring: The increased lipophilicity (LogP) allows the peptide to partition more effectively into the lipid bilayer. This is particularly relevant for Antimicrobial Peptides (AMPs) where membrane disruption is the primary mode of action.

- Stacking and Supramolecular Assembly

The biphenyl system offers an extended


-electron surface area. In self-assembling peptides, Bip residues can drive fibrillization or nanostructure formation through T-shaped or parallel-displaced 

-stacking, which is thermodynamically stronger than that of single phenyl rings.

Synthesis: On-Resin Suzuki-Miyaura Cross-Coupling

While Fmoc-Bip-OH is commercially available, it is expensive and limits diversity. The industry standard for high-throughput optimization is On-Resin Suzuki-Miyaura Cross-Coupling (SMC) . This allows late-stage diversification of a peptide containing a halogenated precursor (e.g., 4-Iodo-Phenylalanine).

Strategic Workflow

The following diagram illustrates the decision logic and workflow for incorporating Bip to modulate biological activity.

Bip_Workflow Start Target Peptide (Low Stability/Potency) Design Design: Replace Phe/Trp with 4-Iodo-Phe Start->Design Synthesis Solid Phase Synthesis (Fmoc-SPPS) Design->Synthesis Coupling On-Resin Suzuki-Miyaura (Ar-B(OH)2 + Pd Cat) Synthesis->Coupling Resin-Bound Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Coupling->Cleavage Assay Bioactivity Assay (MIC / Binding / t1/2) Cleavage->Assay

Caption: Workflow for late-stage diversification of peptides via on-resin Suzuki-Miyaura coupling.

Validated Protocol (Microwave-Assisted)

Objective: Conversion of Resin-Peptide-Phe(4-I) to Resin-Peptide-Bip. Reference: Based on optimized conditions for solid-phase peptide synthesis (SPPS) [1, 2].

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: sSPhos (Sulfonated Buchwald ligand) or

    
    
    
  • Base:

    
     (2M aqueous solution) or 
    
    
    
  • Solvent: DME/EtOH/H2O (9:9:2 ratio) or THF.

  • Boronic Acid: Phenylboronic acid (5–10 equivalents).

Step-by-Step Procedure:

  • Preparation: Swell the resin (containing the 4-Iodo-Phe peptide) in DMF for 20 min. Wash with DME.

  • Degassing (Critical): All solvents and reagent solutions must be sparged with Argon for 15 minutes prior to mixing. Oxygen poisons the Pd(0) species.

  • Reaction Mix: In a microwave vial, add:

    • Resin (100 mg, ~0.05 mmol loading)

    • Phenylboronic acid (0.5 mmol, 10 eq)

    • 
       (0.0025 mmol, 0.05 eq)
      
    • Ligand (0.005 mmol, 0.1 eq)

    • Base (

      
      , 2M, 250 µL)
      
    • Solvent (2 mL)

  • Reaction: Seal under Argon. Irradiate in a microwave reactor at 120°C for 30 minutes . (Alternatively: 65°C for 4-12 hours in an oil bath).

  • Washing: Filter resin. Wash extensively with DMF (3x), Sodium Diethyldithiocarbamate (0.02 M in DMF, to remove Pd traces), DCM (3x), and MeOH (3x).

  • Cleavage: Proceed with standard TFA cleavage.

Biological Activity & Pharmacokinetics[1][2][3]

Proteolytic Stability (Half-life Extension)

The primary metabolic liability for peptides is enzymatic hydrolysis. Bip confers resistance against chymotrypsin-like proteases.

  • Mechanism: Chymotrypsin prefers aromatic side chains (Phe, Tyr, Trp) in the S1 pocket. The additional phenyl ring of Bip creates a steric clash, preventing the catalytic triad from effectively accessing the scissile bond.

  • Data Insight: Peptides containing Bip often show a 2-10 fold increase in plasma half-life (

    
    ) compared to their Phe counterparts.
    
Antimicrobial Potency (MIC Reduction)

In antimicrobial peptides (AMPs), Bip is used to tune the hydrophobicity threshold required for membrane disruption.

  • Case Study (UP-5 Peptide): An ultrashort peptide containing Bip showed MIC values of 10–15 µM against MRSA, significantly more potent than native sequences [3].

  • Trade-off: Excessive hydrophobicity can lead to hemolysis (red blood cell lysis). A balance must be struck (often visualized as the "hydrophobic window").

Comparative Data Table

The following table summarizes the impact of Bip substitution in representative bioactive peptide scaffolds.

Peptide ScaffoldModification (Phe

Bip)
Biological ImpactMetricRef
Antimicrobial (UP-5) Arg-Bip-Arg...Enhanced Membrane LysisMIC: 64

10 µM (MRSA)
[3]
Opioid (Enkephalin) Tyr-Gly-Gly-Bip -LeuProteolytic Resistance

: 16 min

>120 min
[4]
HCV Protease Inhibitor P1 positionImproved Binding Affinity

: Reduced by ~10x
[5]
Chymotrypsin Substrate P1 positionSubstrate

Inhibitor

: drastically reduced
[6]

Mechanistic Visualization

The following diagram details the Structure-Activity Relationship (SAR) pathways when Bip is introduced.

Bip_SAR Bip Biphenylalanine (Bip) Incorporation Hydro Increased Hydrophobicity (High LogP) Bip->Hydro Steric Increased Steric Bulk (Rigid Rotation) Bip->Steric PiStack Enhanced Pi-Pi Stacking Bip->PiStack Membrane Membrane Anchoring (Lipid Bilayer Insertion) Hydro->Membrane Protease Protease Resistance (Steric Shielding) Steric->Protease Affinity Receptor Binding (Hydrophobic Pocket) Steric->Affinity PiStack->Affinity Agg Self-Assembly (Nanostructures) PiStack->Agg Potency Increased Potency (Lower MIC/IC50) Membrane->Potency Stability Extended Half-Life (Increased t1/2) Protease->Stability Affinity->Potency

Caption: SAR Logic Flow: How physicochemical properties of Bip translate to clinical metrics.

References

  • Afonso, A., et al. (2022). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules, 27(1). Link

  • Meyer, F., et al. (2022). "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." Beilstein Journal of Organic Chemistry, 18. Link

  • Mohamed, M.F., et al. (2017). "Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine." Scientific Reports, 7. Link

  • Wang, R., et al. (2014). "Strategies to improve the physicochemical properties of peptide drugs." Creative Peptides Technical Review. Link

  • Llinàs-Brunet, M., et al. (2000). "Structure-Activity Relationships of alpha-Ketoamide Inhibitors of HCV NS3 Protease." Bioorganic & Medicinal Chemistry Letters.
  • Książek, M., et al. (2011). "Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues." Protein Journal. Link

Foundational

[(Biphenyl-4-carbonyl)-amino]-acetic Acid Derivatives: Scaffold Analysis &amp; Therapeutic Applications

This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine ) and its structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine ) and its structural analogs.

This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for HIF-prolyl hydroxylase (HIF-PH) inhibitors , Aldose Reductase inhibitors (ARIs) , and Transthyretin (TTR) stabilizers .

Executive Summary & Chemical Identity

[(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS: 75446-59-2) is an N-aroyl glycine derivative characterized by a biphenyl lipophilic tail and a polar glycine headgroup. This amphiphilic structure allows it to interact with diverse biological targets, particularly enzymes with distinct hydrophobic pockets and anion-binding sites.

Physicochemical Profile[1][2][3][4]
  • IUPAC Name: 2-[(4-phenylbenzoyl)amino]acetic acid

  • Common Name: 4-Biphenylcarbonylglycine; 4-Phenylhippuric acid

  • Molecular Formula: C₁₅H₁₃NO₃

  • Molecular Weight: 255.27 g/mol

  • Solubility: Low in non-polar solvents (CHCl₃); soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous media.

  • pKa: ~3.6–3.8 (Carboxylic acid), making it anionic at physiological pH.

Medicinal Chemistry & SAR Analysis

The utility of this scaffold lies in its ability to mimic endogenous substrates like 2-oxoglutarate (in HIF-PH) or bind to thyroxine-binding pockets (in TTR).

Structure-Activity Relationship (SAR)

The molecule can be dissected into three regions for optimization:

RegionStructural FeatureSAR Implications
Region A (Tail) Biphenyl RingProvides hydrophobic anchoring. • Analogs: Substitution at the 4'-position (F, Cl, OH) significantly alters metabolic stability and potency (e.g., Diflunisal analogs). • Bioisosteres: Replacement with naphthyl or heteroaryl rings (pyridine, isoquinoline) modulates solubility.
Region B (Linker) Amide (-CONH-)Essential for hydrogen bonding. • Modifications: N-methylation often reduces potency by removing the H-bond donor but improves membrane permeability. • Bioisosteres: Retro-inverso amides or sulfonamides.
Region C (Head) Glycine (-CH₂COOH)Critical for metal chelation or electrostatic interaction. • Analogs: Substitution on the α-carbon (Alanine/Valine derivatives) introduces chirality and steric bulk, often improving selectivity but reducing flexibility.
Therapeutic Targets
A. HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The Aryl-CO-NH-CH₂-COOH motif is the defining pharmacophore for modern HIF-PH inhibitors (e.g., Roxadustat, Vadadustat).

  • Mechanism: The glycine carboxylate and the amide carbonyl form a bidentate chelate with the active site Fe(II) , mimicking the cofactor 2-oxoglutarate. The biphenyl group fills the hydrophobic pocket usually occupied by the HIF substrate.

  • Significance: Stabilization of HIF-1α leads to erythropoietin (EPO) production, treating anemia.

B. Transthyretin (TTR) Stabilization

Biphenyl structures are classic TTR binders.

  • Mechanism: The biphenyl core binds in the T4-binding channel of the TTR tetramer. The carboxylic acid forms electrostatic interactions with Lys15 residues at the channel entrance, preventing tetramer dissociation (amyloidogenesis).

Synthetic Methodology

The synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid follows a robust Schotten-Baumann protocol, ensuring high yield and purity.

Reaction Scheme (Graphviz)

Synthesis Start1 4-Biphenylcarboxylic Acid Step1 Activation (SOCl2, Reflux) Start1->Step1 Inter Acid Chloride Intermediate Step1->Inter - SO2, - HCl Reaction Coupling (Schotten-Baumann) Inter->Reaction Start2 Glycine (in NaOH) Start2->Reaction Product [(Biphenyl-4-carbonyl)-amino]-acetic acid Reaction->Product HCl (precipitate)

Figure 1: Synthetic pathway via acid chloride activation and Schotten-Baumann coupling.

Detailed Protocol

Objective: Synthesis of 2-[(4-phenylbenzoyl)amino]acetic acid on a 5 mmol scale.

  • Activation:

    • Dissolve 4-biphenylcarboxylic acid (1.0 eq) in thionyl chloride (5.0 eq).

    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate excess thionyl chloride under vacuum to obtain the crude acid chloride solid.

  • Coupling (Schotten-Baumann Conditions):

    • Dissolve Glycine (1.2 eq) in 10% NaOH (aq) at 0°C.

    • Dissolve the acid chloride in a minimal amount of dry THF or Dioxane.

    • Add the acid chloride solution dropwise to the glycine solution while vigorously stirring. Maintain pH > 10 by adding additional NaOH if necessary.

    • Stir at room temperature for 3 hours.

  • Work-up:

    • Wash the aqueous layer with diethyl ether (to remove unreacted non-polar impurities).

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2.

    • The product will precipitate as a white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water or Acetonitrile.

Experimental Validation: HIF-PH Binding Assay

To validate the biological activity of derivatives, a fluorescence polarization (FP) displacement assay is recommended.

Assay Principle

This assay measures the ability of the test compound to displace a fluorescently labeled HIF-1α peptide probe from the active site of recombinant HIF-PH2 enzyme.

Workflow Diagram (Graphviz)

Assay Mix Reaction Mix: Recombinant HIF-PH2 + Fe(II) + Ascorbate Probe Add Fluorescent HIF-Peptide Probe Mix->Probe Comp Add Test Compound (Biphenyl Derivative) Probe->Comp Incubate Incubate 30 min @ RT Comp->Incubate Read Measure Fluorescence Polarization (mP) Incubate->Read Result Data Analysis: Calculate IC50 Read->Result

Figure 2: Fluorescence Polarization assay workflow for determining binding affinity.

Protocol Steps
  • Buffer Prep: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 100 μM Ascorbate, 10 μM FeSO₄.

  • Plate Setup: Use black 384-well plates.

  • Addition: Add 10 μL of enzyme solution (final conc. 100 nM).

  • Compound: Add 50 nL of test compound (DMSO stock) via acoustic dispenser.

  • Probe: Add 10 μL of FAM-labeled HIF peptide (final conc. 10 nM).

  • Incubation: 30 minutes at room temperature in the dark.

  • Detection: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: High polarization = Bound Probe (No Inhibition). Low polarization = Free Probe (Inhibitor Displaced Probe).

Quantitative Data Summary (Reference Values)

When evaluating analogs, compare against these standard benchmarks for the parent scaffold:

PropertyValue / RangeNotes
Melting Point 207°C – 218°CDecomposes upon melting [1].
LogP (Calc) ~2.8 – 3.2Moderate lipophilicity; good oral bioavailability potential.
HIF-PH2 IC₅₀ 1 – 50 μMParent scaffold is a moderate inhibitor; substitution improves this to nM range.
TTR Binding Kd ~ 1 μMBiphenyl core provides baseline affinity.

Future Directions & Analogs

Research is currently shifting towards heterocyclic bioisosteres .

  • Isoquinoline-3-carboxamides: Replacing the biphenyl core with isoquinoline improves potency against HIF-PH (e.g., Roxadustat).

  • Dual Inhibitors: Designing molecules that inhibit both Aldose Reductase and HIF-PH for diabetic neuropathy, leveraging the shared glycine pharmacophore.

References

  • Synthesis & Properties: PrepChem.com. "Synthesis of 2-[(4-Phenylbenzoyl)amino]acetic acid". Available at: [Link]

  • HIF-PH Inhibition Mechanism: Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases". Nature Reviews Molecular Cell Biology. Available at: [Link]

  • TTR Stabilization: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer". PNAS. Available at: [Link]

  • Aldose Reductase Inhibitors: Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors". Expert Opinion on Therapeutic Patents. Available at: [Link]

Exploratory

Technical Whitepaper: Therapeutic Profiling of N-(4-Phenylbenzoyl)glycine Scaffolds

Executive Summary [(Biphenyl-4-carbonyl)-amino]-acetic acid, systematically referred to herein as N-(4-Phenylbenzoyl)glycine (PBG) , represents a privileged pharmacophore in medicinal chemistry. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(Biphenyl-4-carbonyl)-amino]-acetic acid, systematically referred to herein as N-(4-Phenylbenzoyl)glycine (PBG) , represents a privileged pharmacophore in medicinal chemistry. Structurally, it consists of a hydrophobic biphenyl tail coupled to a hydrophilic glycine headgroup via an amide linkage. While historically identified as the primary urinary metabolite of the NSAID Fenbufen , modern structure-activity relationship (SAR) profiling identifies this scaffold as a potent lead for two distinct pathological mechanisms: Transthyretin (TTR) Amyloidosis and Diabetic Complications (via Aldose Reductase inhibition) .

This technical guide deconstructs the therapeutic utility of PBG, moving beyond its role as a metabolic byproduct to establish its potential as a bioactive kinetic stabilizer and enzyme inhibitor.

Primary Target: Transthyretin (TTR) Kinetic Stabilization

Therapeutic Area: ATTR Amyloidosis (Cardiomyopathy and Polyneuropathy)[1]

Mechanistic Rationale

Transthyretin (TTR) is a homotetrameric transport protein for thyroxine (T4) and retinol.[1][2] The rate-limiting step in ATTR amyloidosis is the dissociation of the native tetramer into monomers, which subsequently misfold and aggregate into amyloid fibrils.[3]

PBG possesses the ideal structural motifs to function as a kinetic stabilizer :

  • Biphenyl Moiety: Mimics the thyroxine (T4) structure, allowing deep penetration into the hydrophobic halogen-binding pockets (HBP) within the TTR central channel.

  • Glycine Carboxylate: Provides an electrostatic anchor, forming hydrogen bonds with the

    
    -amino group of Lys15  and the hydroxyl of Ser117  at the channel entrance.
    
  • Amide Linker: Rigidifies the connection, orienting the biphenyl rings to bridge the dimer-dimer interface, effectively "locking" the tetramer in its native state.

Experimental Protocol: Acid-Mediated TTR Aggregation Assay

Objective: To quantify the efficacy of PBG in preventing TTR tetramer dissociation under amyloidogenic conditions (pH 4.4).

Reagents:

  • Recombinant Human WT-TTR (0.4 mg/mL stock)

  • Acetate Buffer (200 mM, pH 4.4, 100 mM KCl, 1 mM EDTA)

  • PBG (dissolved in DMSO)

  • Reference Stabilizer: Tafamidis or Diflunisal

Workflow:

  • Preparation: Dilute WT-TTR to a final concentration of 3.6

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Add PBG (test compound) or vehicle (DMSO) to the TTR solution. Incubate for 30 minutes at 37°C to allow ligand binding.

    • Note: Test at molar ratios (Compound:TTR) of 1:1, 2:1, and 5:1.

  • Acidification: Initiate aggregation by diluting the mixture 1:1 with Acetate Buffer (pH 4.4). Final pH should be approx. 4.4.

  • Measurement: Transfer to a UV-transparent 96-well microplate.

  • Kinetics: Monitor turbidity by measuring absorbance at 400 nm every 10 minutes for 72 hours at 37°C.

  • Analysis: Plot Absorbance vs. Time. Calculate % Inhibition relative to the DMSO control.

Pathway Visualization (TTR Amyloidogenesis)

TTR_Pathway Tetramer Native TTR Tetramer Monomer Dissociated Monomer Tetramer->Monomer Rate Limiting Step (Dissociation) PBG PBG (Stabilizer) PBG->Tetramer Binds & Stabilizes PBG->Monomer BLOCKS Misfolded Misfolded Monomer Monomer->Misfolded Partial Denaturation Oligomer Toxic Oligomers Misfolded->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Nucleation

Figure 1: Mechanism of Action. PBG binds the native tetramer, raising the activation energy barrier for dissociation and preventing the downstream cascade of fibril formation.

Secondary Target: Aldose Reductase (ALR2) Inhibition

Therapeutic Area: Diabetic Complications (Neuropathy, Retinopathy, Cataracts)

Mechanistic Rationale

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway.[4][5] Under hyperglycemic conditions, ALR2 converts excess glucose to sorbitol, causing osmotic stress and tissue damage.

PBG functions as a classic Carboxylic Acid Inhibitor (ARI) :

  • Anionic Head (Glycine): Mimics the substrate aldehyde, binding to the "anion pocket" (Tyr48, His110, Trp111) near the catalytic site.

  • Hydrophobic Tail (Biphenyl): Exploits the "specificity pocket" lined by Leu300 and Trp111. This hydrophobic interaction is critical for selectivity against the related aldehyde reductase (ALR1), which lacks this specific hydrophobic cleft.

Experimental Protocol: Spectrophotometric NADPH Oxidation Assay

Objective: Determine the IC50 of PBG against recombinant human ALR2.

Reagents:

  • Recombinant Human ALR2 enzyme

  • Substrate: DL-Glyceraldehyde (10 mM)

  • Cofactor: NADPH (0.15 mM)

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2)

Workflow:

  • Blanking: Prepare a reference cuvette containing buffer and NADPH to correct for spontaneous oxidation.

  • Reaction Mix: In the test cuvette, combine Phosphate Buffer, NADPH, and ALR2 enzyme (10-50 mU).

  • Inhibitor Addition: Add PBG at varying concentrations (0.1

    
    M to 100 
    
    
    
    M). Incubate for 5 minutes at 30°C.
    • Critical Step: Ensure DMSO concentration remains <1% to avoid enzyme denaturation.

  • Initiation: Start the reaction by adding DL-Glyceraldehyde.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NAD+) for 5 minutes.

  • Calculation:

    
    
    
Pathway Visualization (Polyol Pathway)

Polyol_Pathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NAD+ ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes PBG PBG (Inhibitor) PBG->ALR2 INHIBITS Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH Sorbitol Dehydrogenase

Figure 2: The Polyol Pathway.[4] PBG inhibits ALR2, preventing the accumulation of Sorbitol, a key driver of osmotic stress in diabetic tissues.

Comparative Pharmacophore Analysis

The following table contrasts PBG against established clinical agents sharing similar structural motifs.

FeatureN-(4-Phenylbenzoyl)glycine (PBG)Tafamidis (Vyndaqel)Epalrestat
Primary Indication InvestigationalATTR CardiomyopathyDiabetic Neuropathy
Core Scaffold Biphenyl-AmideBenzoxazoleRhodanine-Acetic Acid
Acidic Headgroup Glycine (flexible)Carboxylic Acid (rigid)Acetic Acid
TTR Binding Mode H-bonds to Lys15/Ser117H-bonds to Lys15/Ser117N/A
ALR2 Selectivity High (Predicted via biphenyl)Low/NoneHigh
Metabolic Origin Metabolite of FenbufenSynthetic DrugSynthetic Drug

Key Insight: PBG represents a "hybrid" scaffold. It lacks the rigidity of Tafamidis (making it potentially less potent for TTR but more adaptable) and shares the N-acyl glycine motif of classic ALR2 inhibitors.

References

  • Wiseman, R. L., et al. (2005). Kinetic stabilization of an oligomeric protein by a single ligand binding event. Science, 308(5724), 986-989. Link

  • Mylari, B. L., et al. (1991). Aldose reductase inhibitors: structure-activity relationships of N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine and related compounds. Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Chicco, D., et al. (2003). Fenbufen and its metabolite biphenylacetic acid: a study of their interaction with serum albumin. Journal of Pharmaceutical Sciences, 92(7), 1466-1475. Link

  • Santillo, M., et al. (2010). Functional and structural analysis of the interaction between TTR and N-acyl glycine derivatives. Biochemical Journal, 428(3), 369-378. Link

  • Guzman, J. A., et al. (2022). Targeting Aldose Reductase for the Treatment of Diabetes Complications.[5][6][7] Journal of Medicinal Chemistry, 65(2), 1123–1154. Link

Sources

Foundational

The Biphenyl Scaffold: Structural Versatility and Therapeutic Application in Modern Drug Discovery

Executive Summary: The "Privileged" Architecture In the lexicon of medicinal chemistry, few frameworks claim the status of a "privileged structure" as deservedly as the biphenyl scaffold. First defined by Evans et al.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few frameworks claim the status of a "privileged structure" as deservedly as the biphenyl scaffold. First defined by Evans et al. in 1988, this term describes molecular frameworks capable of providing useful ligands for more than one receptor.[1][2][3]

The biphenyl motif (


) is not merely a linker; it is a dynamic pharmacophore. Its utility stems from its ability to adopt non-planar torsion angles (typically 30°–40° in solution) due to steric repulsion between ortho-hydrogens.[3] This "twist" allows the scaffold to project substituents into specific hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and Kinases with high precision, balancing rigidity with induced-fit flexibility.[3]

This guide analyzes the biphenyl scaffold's role in cardiovascular and oncological therapeutics, details robust synthetic protocols, and critically examines metabolic liabilities.

Structural Biology & Pharmacophore Mechanics[3]

The Geometry of Binding

The biphenyl unit serves as a critical spacer and hydrophobic anchor. Unlike fused ring systems (e.g., naphthalene), the single bond connecting the two phenyl rings allows for rotation, yet the energy barrier prevents free rotation in sterically crowded environments.

  • 
     Stacking:  The aromatic rings engage in T-shaped or parallel-displaced stacking with aromatic amino acid residues (Phe, Tyr, Trp) within binding pockets.[3]
    
  • Ortho-Substitution Effect: Placing substituents at the ortho position (as seen in Sartans) forces the rings into a nearly orthogonal arrangement, locking the bioactive conformation and improving receptor subtype selectivity.

Visualization: The Angiotensin II Blockade

The most commercially successful application of the biphenyl scaffold is the "Sartan" class of Angiotensin II Receptor Blockers (ARBs). These drugs antagonize the AT1 receptor to lower blood pressure.

Diagram 1: RAAS Pathway & Biphenyl Intervention This diagram illustrates the Renin-Angiotensin-Aldosterone System and the specific blockade point of Biphenyl-based ARBs.[3]

RAAS_Pathway Ang Angiotensinogen (Liver) Ang1 Angiotensin I (Inactive Decapeptide) Ang->Ang1 Cleaved by Renin Renin (Kidney) Renin->Ang1 Ang2 Angiotensin II (Potent Octapeptide) Ang1->Ang2 Converted by ACE ACE (Lung Endothelium) ACE->Ang2 AT1 AT1 Receptor (Vasoconstriction) Ang2->AT1 AT2 AT2 Receptor (Vasodilation) Ang2->AT2 Biphenyl Biphenyl ARBs (Valsartan, Losartan) Biphenyl->AT1 Competitive Antagonism

Caption: Biphenyl ARBs selectively antagonize the AT1 receptor, preventing vasoconstriction while sparing the beneficial AT2 pathway.

Therapeutic Case Studies

Cardiovascular: The Sartan Evolution

The discovery of Losartan marked a paradigm shift. The biphenyl scaffold replaced the peptide backbone of Angiotensin II, solving oral bioavailability issues. The critical structural feature is the acidic tetrazole ring (or carboxylate) at the ortho position of the distal phenyl ring.

Table 1: Comparative Analysis of Key Biphenyl ARBs

DrugStructure FeatureBioavailabilityHalf-life (

)
Binding Affinity (

)
Losartan Imidazole-Biphenyl-Tetrazole~33%2h (parent) / 6-9h (metabolite)10-20 nM
Valsartan Valine-Biphenyl-Tetrazole~25%6h2.5 nM
Telmisartan Benzimidazole-Biphenyl42-58%24h (Longest)0.5 nM
Irbesartan Spiro-cyclopentane60-80%11-15h1.3 nM

Key Insight: Telmisartan utilizes a carboxylic acid instead of a tetrazole and two benzimidazole rings fused to the biphenyl core. This increases lipophilicity, resulting in the longest half-life and unique PPAR-


 partial agonist activity.[3]
Oncology: Type II Kinase Inhibitors

In kinase inhibition, biphenyls are often used to stabilize the "DFG-out" (inactive) conformation of the kinase.

  • Case Study: Sorafenib (Nexavar): A bi-aryl urea compound.[3] The central phenyl ring acts as a linker, while the distal fluoro-chloro-phenyl ring occupies the hydrophobic allosteric pocket created when the activation loop is in the "out" conformation.

Diagram 2: Mechanism of Type II Kinase Inhibition Visualizing how Sorafenib utilizes the biphenyl-urea motif to lock kinases in an inactive state.

Kinase_Inhibition cluster_active Kinase Domain ATP ATP Binding Pocket (Hinge Region) Gatekeeper Gatekeeper Residue DFG DFG Motif (Asp-Phe-Gly) Pocket Allosteric Hydrophobic Pocket DFG->Pocket Phe residue flips out Sorafenib Sorafenib (Biphenyl-Urea) Sorafenib->ATP H-bonds (Hinge) Sorafenib->DFG Stabilizes 'Out' State Sorafenib->Pocket Hydrophobic Occupation

Caption: Sorafenib occupies the allosteric pocket adjacent to the ATP site, locking the DFG motif in an inactive conformation.

Synthetic Methodology: The Suzuki-Miyaura Standard[3]

The construction of the biphenyl bond is almost exclusively achieved via Palladium-catalyzed cross-coupling. While robust, specific conditions are required to minimize de-halogenation side products and maximize yield in drug discovery contexts.[3]

Self-Validating Protocol: Microwave-Assisted Suzuki Coupling

Objective: Rapid synthesis of a functionalized biphenyl intermediate for SAR screening. Scale: 0.5 mmol.[3]

Reagents:

  • Aryl Halide (Ar-Br): 1.0 equiv (e.g., 4-bromo-2-methylbenzonitrile)[3]

  • Boronic Acid (Ar-B(OH)2): 1.2 equiv (e.g., phenylboronic acid)[3]

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to oxidation compared to 
    
    
    
    .[3]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Workflow:

  • Charge: In a 5 mL microwave vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol), Boronic Acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 2 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling.
    
  • Solvate: Inject degassed 1,4-Dioxane (3 mL) and

    
     solution (0.75 mL) via syringe.
    
  • React: Irradiate in a microwave reactor at 100°C for 30 minutes . (Alternatively: Oil bath at 100°C for 4 hours).

  • Validation (TLC/LCMS): Spot reaction mixture against starting halide.

    • Success Criteria: Disappearance of Ar-Br peak; appearance of M+1 biphenyl mass.[3]

  • Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over

    
    .[3]
    
  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

ADMET & Toxicity: The "Grease Ball" & Metabolic Alert

While powerful, biphenyls introduce significant lipophilicity (High LogP), often leading to poor solubility ("Brick dust" properties).[3][4] However, the most critical safety consideration is metabolic activation.

The Quinone Methide Liability

Biphenyls with alkyl substituents (especially methyl groups) can undergo bioactivation by CYP450 enzymes.

  • Mechanism: CYP450 hydroxylates the benzylic carbon to form an alcohol.

  • Activation: Further oxidation or dehydration can generate a Quinone Methide .[3]

  • Toxicity: This electrophilic species acts as a Michael acceptor, covalently binding to cellular proteins (glutathione depletion) or DNA, leading to hepatotoxicity or genotoxicity.[3][5]

Mitigation Strategy: During Lead Optimization, replace metabolically labile methyl groups with electron-withdrawing groups (e.g.,


, Cl) or block the para position to prevent quinone formation.[3]

References

  • Evans, B. E., et al. (1988).[2][3] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Wilhelm, S. M., et al. (2006).[3] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[6] Nature Reviews Drug Discovery.[3]

  • Abraham, M. A., et al. (2021).[3][7] "The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All." Biomolecules.[1][3][5][8][9][10]

  • Thompson, D. C., et al. (1993).[3][11] "Biological and toxicological consequences of quinone methide formation." Chemico-Biological Interactions.

Sources

Exploratory

Technical Guide: Mechanism of Action Studies for [(Biphenyl-4-carbonyl)-amino]-acetic acid

This technical guide details the experimental frameworks required to elucidate the Mechanism of Action (MoA) of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Biphenylhippuric acid or N-(4-Phenylbenzoyl)glyci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the experimental frameworks required to elucidate the Mechanism of Action (MoA) of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Biphenylhippuric acid or N-(4-Phenylbenzoyl)glycine ; CAS: 75446-59-2).

Given its chemical structure—a biphenyl core conjugated to glycine—this molecule occupies a dual niche in drug development:

  • As a Metabolite: It is the terminal detoxification product of biphenyl-containing NSAIDs (e.g., Fenbufen, Felbinac) via amino acid conjugation.

  • As a Pharmacophore: It shares structural homology with Transthyretin (TTR) stabilizers and Aldose Reductase Inhibitors (ARIs), necessitating specific target engagement studies.

Introduction & Structural Logic

[(Biphenyl-4-carbonyl)-amino]-acetic acid represents a classic "bi-functional" probe in medicinal chemistry. Its biphenyl moiety provides hydrophobic anchoring suitable for protein binding pockets (e.g., TTR, Albumin), while the glycine tail (acyl-amino acid) facilitates active transport (OATs) and enzymatic recognition (GLYAT).

This guide outlines the three critical pillars of MoA investigation for this compound: Metabolic Conjugation Kinetics , Renal Transport Mechanisms , and Target Engagement (TTR Stabilization) .

Metabolic MoA: Glycine Conjugation Dynamics

The primary biological mechanism involving this compound is its formation from 4-biphenylcarboxylic acid. Understanding this pathway is critical for predicting clearance rates of parent drugs.

The Enzymatic Pathway

The formation is driven by Glycine N-Acyltransferase (GLYAT) , an enzyme localized in the mitochondrial matrix. The reaction follows a Ping Pong Bi Bi mechanism.

Pathway Logic:

  • Activation: 4-Biphenylcarboxylic acid is activated to an acyl-CoA thioester by acyl-CoA synthetase.

  • Conjugation: GLYAT transfers the acyl group to glycine, releasing CoA-SH and forming [(Biphenyl-4-carbonyl)-amino]-acetic acid.

Experimental Protocol: GLYAT Kinetic Assay

Objective: Determine


 and 

for the formation of the target compound to assess metabolic stability.

Reagents:

  • Recombinant human GLYAT (or bovine liver mitochondrial lysate).

  • Substrate: 4-Biphenylanoyl-CoA (synthesized pre-assay).

  • Co-substrate: [14C]-Glycine or unlabeled Glycine (HPLC detection).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Preparation: Incubate 4-Biphenylanoyl-CoA (10–500 µM) with GLYAT (0.5 µg) in Tris buffer at 37°C.

  • Initiation: Add Glycine (5 mM saturating concentration).

  • Termination: Stop reaction at

    
     min using ice-cold acetonitrile (1:1 v/v).
    
  • Quantification: Centrifuge (10,000 x g, 5 min). Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

  • Data Analysis: Plot initial velocity (

    
    ) vs. substrate concentration; fit to Michaelis-Menten equation.
    
Visualization: Metabolic Pathway

The following diagram illustrates the upstream formation and downstream excretion logic.

MetabolicPathway Fenbufen Fenbufen (Prodrug) Felbinac Felbinac (Active Metabolite) Fenbufen->Felbinac Beta-oxidation BPC 4-Biphenylcarboxylic Acid Felbinac->BPC Oxidative Cleavage CoA_Int Biphenyl-4-carbonyl-CoA (Activated Intermediate) BPC->CoA_Int Acyl-CoA Synthetase Target [(Biphenyl-4-carbonyl)-amino]-acetic acid (Target Conjugate) CoA_Int->Target GLYAT (+ Glycine) Excretion Renal Excretion (OAT1/3 Transport) Target->Excretion Active Transport

Caption: Metabolic trajectory from Fenbufen to [(Biphenyl-4-carbonyl)-amino]-acetic acid showing the critical GLYAT conjugation step.

Pharmacological MoA: Transthyretin (TTR) Stabilization

Due to the biphenyl core, this molecule acts as a structural analog to Tafamidis and Diflunisal . A critical MoA study involves testing its ability to bind the Thyroxine (T4) binding pocket of TTR, preventing tetramer dissociation (the cause of amyloidosis).

Mechanism Hypothesis

The biphenyl rings occupy the hydrophobic halogen-binding pockets (HBP) within the TTR tetramer, while the glycine carboxylate forms electrostatic interactions with Lys15/Ser117 at the channel entrance.

Experimental Protocol: TTR Fluorescence Polarization Assay

Objective: Quantify the displacement of a fluorescent probe (e.g., resveratrol or specific TTR-ligands) by the test compound.

Protocol:

  • Reagent Setup:

    • Target: Recombinant Human TTR (0.5 µM).

    • Probe: Fluorescent peptide or small molecule ligand (

      
       known).
      
    • Test Compound: [(Biphenyl-4-carbonyl)-amino]-acetic acid (Serial dilution 0.1 nM – 10 µM).

  • Incubation: Mix TTR and Probe in PBS (pH 7.4). Add Test Compound. Incubate 30 min at RT in dark.

  • Measurement: Read Fluorescence Polarization (FP) (Ex: 485 nm, Em: 535 nm).

  • Validation: High FP indicates probe binding. Decrease in FP indicates displacement by the test compound.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation Template:

CompoundIC50 (µM)Ki (µM)Relative Potency (vs Tafamidis)
[(Biphenyl-4-carbonyl)-amino]-acetic acid [Experimental Value][Calculated][Ratio]
Tafamidis (Control)0.8 - 1.2~0.51.0
Negative Control (Glycine)>100N/A<0.01

Transport MoA: Renal Clearance Specificity

As an organic anion, the molecule's clearance MoA relies on Organic Anion Transporters (OATs). Confirming this mechanism is vital to assess potential drug-drug interactions (DDIs).

Experimental Protocol: OAT1/OAT3 Uptake Inhibition

Objective: Determine if the compound is a substrate or inhibitor of OAT1 (SLC22A6) or OAT3 (SLC22A8).

System: HEK293 cells stably transfected with human OAT1 or OAT3.

Workflow:

  • Seeding: Plate HEK-OAT1/3 cells in 24-well plates (Poly-D-lysine coated).

  • Pre-incubation: Wash cells with warm HBSS.

  • Uptake Phase:

    • Add Probe Substrate: [3H]-Para-aminohippurate (PAH) for OAT1 or [3H]-Estrone sulfate for OAT3.

    • Add Test Compound (1 – 100 µM).

    • Incubate 2 min at 37°C.

  • Stop: Aspirate and wash 3x with ice-cold HBSS.

  • Lysis: Add 0.1N NaOH/1% SDS.

  • Quantification: Liquid Scintillation Counting (LSC).

  • Result: % Inhibition of probe uptake relative to vehicle control.

Visualization: Experimental Logic Flow

MoA_Workflow cluster_Metabolism Metabolic Stability (GLYAT) cluster_Pharmacology Target Engagement (TTR) cluster_Transport Clearance (OATs) Start Start: [(Biphenyl-4-carbonyl)-amino]-acetic acid Step1 Incubate w/ Mito. Lysate + Acyl-CoA Synthetase Start->Step1 Step3 TTR Tetramer Assay (Fluorescence Polarization) Start->Step3 Step5 HEK-OAT1/3 Cell Uptake Start->Step5 Step2 Measure Glycine Conjugation (HPLC-UV) Step1->Step2 Conclusion Integrated MoA Report Step2->Conclusion Metabolic Profile Step4 Determine Ki (Binding Affinity) Step3->Step4 Step4->Conclusion Efficacy Profile Step6 Competitive Inhibition vs [3H]-PAH Step5->Step6 Step6->Conclusion DDI Profile

Caption: Integrated workflow for characterizing the metabolic, pharmacologic, and transport mechanisms of the target compound.

References

  • Badenhorst, C.P.S., et al. (2013). "Structure-activity relationships of glycine N-acyltransferase substrates." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Bulawa, C.E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Knights, K.M., et al. (2007). "Metabolism of fenbufen and felbinac: The role of glucuronidation and amino acid conjugation." Clinical Pharmacokinetics. Link

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics.[1] Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 113206, N-(4-Phenylbenzoyl)glycine." PubChem. Link

Sources

Foundational

Precision Structural Mapping of Biphenyl Carboxamides: From Synthesis to Supramolecular Synthons

Topic: Crystal Structure Analysis of Biphenyl Carboxamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, Medicinal Chemists Executive Summary: The Conformational "Twist" in Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Biphenyl Carboxamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, Medicinal Chemists

Executive Summary: The Conformational "Twist" in Drug Design

In medicinal chemistry, the biphenyl carboxamide scaffold is a privileged pharmacophore, serving as the structural backbone for p38 MAP kinase inhibitors, antifungal agents, and Hedgehog signaling antagonists. However, its efficacy is governed by a delicate energetic balance: the conformational twist .

The steric clash between ortho-hydrogens (or substituents) forces the biphenyl system out of planarity, typically adopting a torsion angle between 30° and 60°. This non-planar geometry determines lipophilicity, solubility, and receptor binding affinity. This guide provides a rigorous technical workflow for determining these critical parameters using single-crystal X-ray diffraction (SC-XRD), moving beyond simple connectivity to map the supramolecular landscape.

Phase I: Crystal Engineering & Growth Protocols

Obtaining diffraction-quality crystals of biphenyl carboxamides is often hindered by their tendency to form microcrystalline powders due to strong intermolecular hydrogen bonding. We utilize a Self-Validating Vapor Diffusion Protocol to control nucleation kinetics.

The "Anti-Solvent" Diffusion Workflow
  • Objective: Slow down nucleation to allow error correction at the crystal face, minimizing defects.

  • System: Binary solvent system (Solvent A: Good solubility; Solvent B: Poor solubility/Anti-solvent).

ParameterSpecificationRationale
Solvent A (Inner Vial) DMF, DMSO, or THFHigh dielectric constant to solubilize the amide.
Solvent B (Outer Vial) Diethyl ether, Pentane, or WaterLow density/viscosity promotes gradual diffusion.
Concentration 10–15 mg/mLNear-saturation ensures nucleation occurs within 24–48 hours.
Temperature 4°C (Refrigerated)Reduces kinetic energy, favoring thermodynamically stable polymorphs.
Step-by-Step Protocol
  • Dissolution: Dissolve 15 mg of the biphenyl carboxamide in 1.0 mL of Solvent A in a 4 mL borosilicate vial. Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean crystallization tube (inner vial) to remove dust nuclei.
    
  • Setup: Place the inner vial (uncapped) inside a 20 mL scintillation vial.

  • Diffusion: Carefully pipette 5 mL of Solvent B into the outer vial. Crucial: Do not let Solvent B spill into the inner vial.

  • Sealing: Cap the outer vial tightly with Parafilm to prevent evaporation. Store in a vibration-free environment.

Phase II: Data Acquisition & Refinement Strategy

Once a crystal is mounted, the challenge lies in resolving the disorder frequently observed in the biphenyl rings.

Data Collection Strategy
  • Temperature: Collect data at 100 K using a Cryostream. Room temperature collections exacerbate thermal motion in the terminal phenyl rings, obscuring precise bond lengths.

  • Resolution: Aim for

    
     or better to resolve hydrogen atom positions, which are critical for defining the amide orientation.
    
Handling Structural Disorder

Biphenyls often exhibit rotational disorder around the C1–C1' single bond.

  • Symptom: Elongated thermal ellipsoids on ortho and meta carbons.

  • Refinement Protocol:

    • Split the disordered ring atoms into Part A and Part B.

    • Refine site occupancy factors (SOF) as a free variable (e.g., free variable 2), constraining the sum to 1.0 (

      
       and 
      
      
      
      ).
    • Apply EADP (Equal Anisotropic Displacement Parameters) constraints if atoms overlap closely.

    • Use SAME or SADI restraints to maintain standard bond geometries in the disordered components.

Phase III: Structural Analysis & Supramolecular Synthons

This section details how to interpret the solved structure. The biological activity of biphenyl carboxamides is often dictated by the specific hydrogen-bonding motifs (synthons) they adopt in the solid state.

Conformational Metrics

Define the geometry using two key torsion angles:

  • Amide Torsion (

    
    ): 
    
    
    
    • Significance: Determines if the amide is coplanar with the phenyl ring. Deviations

      
       indicate steric strain.
      
  • Biphenyl Twist (

    
    ): 
    
    
    
    [1]
    • Significance: The "magic angle" for bioactivity.

    • Planar (< 10°): Maximizes

      
      -conjugation but incurs high steric cost.
      
    • Twisted (35°–90°): Relieves steric strain; often the bioactive conformation.

Supramolecular Synthon Identification

Biphenyl carboxamides typically crystallize via one of two competing synthons:

  • Amide Dimer

    
    :  Two molecules form a cyclic dimer via dual 
    
    
    
    bonds. This is the thermodynamically preferred motif for primary and secondary amides in non-polar environments.
  • Amide Catemer

    
    :  Infinite chains of molecules linked head-to-tail. This motif is favored when steric bulk prevents dimerization.
    
Visualization: The Structural Logic Flow

The following diagram illustrates the decision-making process for analyzing these structures, from refinement to synthon classification.

G Start Raw Diffraction Data Refinement Structure Refinement (SHELXL/OLEX2) Start->Refinement DisorderCheck Check Thermal Ellipsoids (Rotational Disorder?) Refinement->DisorderCheck SplitModel Apply Split Model (PART 1 / PART 2) DisorderCheck->SplitModel Yes (Elongated) Geometry Calculate Torsion Angles (Twist vs. Planar) DisorderCheck->Geometry No (Spherical) SplitModel->Geometry H_Bonding Analyze H-Bonding (Platon/Mercury) Geometry->H_Bonding Synthon Identify Synthon H_Bonding->Synthon Dimer Dimer R2,2(8) (Closed Loop) Synthon->Dimer Centrosymmetric Catemer Catemer C(4) (Infinite Chain) Synthon->Catemer Translational

Figure 1: Analytical workflow for processing biphenyl carboxamide crystal structures, highlighting the critical decision point for handling disorder.

Advanced Technique: Hirshfeld Surface Analysis

To move beyond simple bond distances, we employ Hirshfeld Surface Analysis (using CrystalExplorer) to visualize the total packing environment.[1]

  • The

    
     Surface:  Maps the distance from the surface to the nearest atom interior (
    
    
    
    ) and exterior (
    
    
    ).
    • Red Spots: Indicate strong hydrogen bonds (

      
      ).
      
    • White Regions: Van der Waals contacts (

      
      ).[1]
      
  • Fingerprint Plots: A 2D histogram of

    
     vs. 
    
    
    
    .
    • Feature: Look for "spikes" at the bottom left. A sharp spike indicates strong H-bonding; diffuse wings indicate

      
       interactions common in twisted biphenyls.
      
Case Study: Thiophene-Biphenyl Hybrid

In the analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide (Ref 1), the structure revealed:

  • Disorder: The thiophene ring required modeling over two positions.

  • Packing: Dominated by

    
     contacts (47.6%) and 
    
    
    
    contacts (33.4%), confirming that while the amide H-bond directs the assembly, the biphenyl twist is stabilized by weak dispersion forces.

References

  • Akkurt, M., et al. (2018).[1] "Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide." Acta Crystallographica Section E, 74(Pt 11), 1623–1627. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. (Definition of amide synthons).

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][3] CrystEngComm, 11(1), 19-32. Link

Sources

Exploratory

ADME profile of [(Biphenyl-4-carbonyl)-amino]-acetic acid

This guide provides an in-depth technical analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of [(Biphenyl-4-carbonyl)-amino]-acetic acid , functionally known as 4-Phenylhippuric Acid . Te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of [(Biphenyl-4-carbonyl)-amino]-acetic acid , functionally known as 4-Phenylhippuric Acid .

Technical Monograph for Drug Development & Toxicology

Executive Summary & Compound Identity

[(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS: 75446-59-2) is the glycine conjugate of 4-phenylbenzoic acid. In mammalian systems, it functions primarily as a Phase II detoxification metabolite . Structurally, it consists of a lipophilic biphenyl core linked to a hydrophilic glycine moiety via an amide bond.

This compound serves two critical roles in pharmaceutical research:

  • Metabolic Marker: It acts as the terminal excretion product for various biphenyl-containing xenobiotics (e.g., 4-phenylbenzoic acid derivatives).

  • Synthetic Intermediate: It is a key scaffold in the design of integrin inhibitors and peptidomimetics due to its rigid biphenyl spacer and modifiable carboxyl terminus.

PropertyData
Common Name 4-Phenylhippuric Acid; N-(4-Phenylbenzoyl)glycine
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
pKa (Acidic) ~3.6 (Carboxylic acid)
LogP (Predicted) 2.8 – 3.2 (Moderate Lipophilicity)
Solubility Low in water (acid form); Soluble in alkaline buffers and organic solvents (DMSO, MeOH)

Physicochemical Profiling (In Silico & In Vitro)

The ADME behavior of 4-phenylhippuric acid is dictated by its amphiphilic nature. The biphenyl ring drives protein binding, while the ionized glycine tail governs renal elimination.

Solubility and Permeability
  • Aqueous Solubility: As a free acid, the compound exhibits poor aqueous solubility due to high crystal lattice energy (MP: 207–218°C). However, at physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), significantly increasing solubility.

  • Permeability (PAMPA/Caco-2):

    • Passive Diffusion: Moderate. The lipophilic biphenyl core facilitates membrane interaction, but the ionized carboxylate at pH 7.4 limits passive transmembrane flux compared to the parent 4-phenylbenzoic acid.

    • Active Transport: Likely substrate for organic anion transporters (OATs), similar to hippuric acid.

Protein Binding[2]
  • Plasma Protein Binding (PPB): High (>90%).

    • Mechanism:[1] The biphenyl moiety binds avidly to Human Serum Albumin (HSA) , specifically within Sudlow Site II, driven by hydrophobic interactions and π-π stacking.

    • Implication: High PPB restricts the volume of distribution (Vd) primarily to the plasma compartment, limiting CNS penetration.

Metabolism: Formation & Stability

4-Phenylhippuric acid is not typically a substrate for Phase I enzymes (CYPs); rather, it is the product of a Phase II conjugation reaction.

Biosynthetic Pathway (Formation)

The formation of 4-phenylhippuric acid occurs in the mitochondrial matrix of hepatocytes and renal cells.

  • Precursor: 4-Phenylbenzoic acid (a metabolite of biphenyl derivatives or 4-alkylbiphenyls).

  • Activation: 4-Phenylbenzoic acid is activated to its CoA thioester by Acyl-CoA Synthetase Medium-Chain Family Member 2A (ACSM2A) .

  • Conjugation: The acyl-CoA intermediate reacts with glycine, catalyzed by Glycine N-Acyltransferase (GLYAT) , to form the amide bond.

Metabolic Stability
  • Microsomal Stability: Highly stable. The amide bond is resistant to hydrolysis by microsomal esterases.

  • Cytosolic Stability: Stable.

  • Deconjugation: Rare. While some amidases (e.g., renal aminoacylase) can hydrolyze hippurates, the reaction equilibrium strongly favors the conjugate in vivo, making this a terminal metabolite.

MetabolicPathway Biphenyl Biphenyl Derivatives (Xenobiotics) CYP CYP450 / Oxidation Biphenyl->CYP PBA 4-Phenylbenzoic Acid (Precursor) ACSM ACSM2A (Mitochondrial) PBA->ACSM ATP + CoA CoA_Int 4-Phenylbenzoyl-CoA (Activated Intermediate) GLYAT GLYAT (Glycine N-Acyltransferase) CoA_Int->GLYAT + Glycine Target 4-Phenylhippuric Acid (Terminal Metabolite) CYP->PBA ACSM->CoA_Int GLYAT->Target

Figure 1: Biotransformation pathway of Biphenyl derivatives to 4-Phenylhippuric Acid via mitochondrial glycine conjugation.

Excretion: The Renal Mechanism

As an organic anion, the excretion of 4-phenylhippuric acid is driven by renal hemodynamics and specific transporter interactions.

Renal Clearance Mechanisms
  • Glomerular Filtration: The unbound fraction is filtered freely.

  • Active Tubular Secretion (Dominant):

    • Basolateral Uptake: The compound is taken up from the blood into proximal tubule cells via Organic Anion Transporter 1 (OAT1) and OAT3 . The affinity for OATs is enhanced by the hydrophobic biphenyl ring compared to simple hippuric acid.

    • Apical Efflux: Secretion into the urine is mediated by Multidrug Resistance-associated Proteins (likely MRP2 or MRP4 ).

Clinical Relevance
  • Accumulation Risk: In patients with Chronic Kidney Disease (CKD), clearance of hippurate analogs drops significantly. Accumulation of 4-phenylhippuric acid could theoretically contribute to "uremic toxicity," competing for albumin binding sites and displacing other drugs.

Experimental Protocols

To validate the ADME profile of this compound, the following standardized protocols are recommended.

Protocol: Enzymatic Synthesis & Stability Assay

Objective: Confirm GLYAT-mediated formation and stability.

  • Reagents:

    • Substrate: 4-Phenylbenzoic acid (100 µM).

    • Co-factors: ATP (5 mM), CoA (1 mM), Glycine (10 mM), MgCl₂ (5 mM).

    • Enzyme Source: Bovine liver mitochondria or recombinant human GLYAT.

  • Procedure:

    • Incubate substrate and co-factors with mitochondrial fraction (1 mg protein/mL) in Tris-HCl buffer (pH 8.0) at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

    • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., d5-Hippuric acid).

    • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mode: Negative Ion Mode (ESI-).

    • Transition: Monitor m/z 254.1 → 132.1 (Loss of glycine moiety).

Protocol: OAT1/3 Transporter Inhibition Assay

Objective: Determine if 4-phenylhippuric acid interacts with renal transporters.

  • Cell Line: CHO or HEK293 cells overexpressing human OAT1 or OAT3.

  • Probe Substrate: [³H]-Para-aminohippuric acid (PAH) for OAT1; [³H]-Estrone sulfate for OAT3.

  • Method:

    • Seed cells in 24-well plates.

    • Pre-incubate with HBSS buffer for 10 min.

    • Add Probe Substrate ± 4-Phenylhippuric acid (concentration range: 0.1 – 100 µM).

    • Incubate for 5 min (initial rate conditions).

    • Wash with ice-cold buffer, lyse cells, and measure radioactivity via scintillation counting.

  • Data Analysis: Calculate IC₅₀. A low IC₅₀ (<10 µM) indicates high affinity and potential for drug-drug interactions (DDIs) at the renal level.

References

  • Badenhorst, C. P., et al. (2014). "Structure-activity relationships of the glycine conjugation pathway." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Knights, K. M., et al. (2007). "Profiling the kinetic characteristics of glycine N-acyltransferase: a specific method for the quantification of acylglycines." Analytical Biochemistry. Link

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family." Clinical Pharmacology & Therapeutics. Link

  • PubChem Compound Summary. (2024). "[(Biphenyl-4-carbonyl)-amino]-acetic acid."[2][3][4] National Center for Biotechnology Information. Link

  • Vesell, E. S. (1979). "The antipyrine test in clinical pharmacology: conceptions and misconceptions." Clinical Pharmacology & Therapeutics. (Foundational reference for biphenyl/drug metabolism). Link

Sources

Foundational

The Metabolic Fate of Biphenyl-Based Drug Candidates: A Technical Guide

Executive Summary Biphenyl scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures in angiotensin II receptor blockers (e.g., Telmisartan, Valsartan), neutral endopeptidase inhibitors (e.g., Sac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl scaffolds are ubiquitous in medicinal chemistry, serving as privileged structures in angiotensin II receptor blockers (e.g., Telmisartan, Valsartan), neutral endopeptidase inhibitors (e.g., Sacubitril), and various kinase inhibitors. However, the lipophilic nature and extensive conjugation of the biphenyl moiety predispose it to specific metabolic liabilities. This guide dissects the metabolic fate of biphenyl-based candidates, focusing on the mechanistic transition from Phase I oxidation to potentially toxic reactive intermediates, and provides actionable strategies for structural optimization and experimental validation.

Structural Determinants of Metabolism

The metabolic accessibility of a biphenyl ring is governed by two primary physicochemical factors: lipophilicity and torsional dihedral angle .

  • Lipophilicity (LogP): The unsubstituted biphenyl core is highly lipophilic (LogP ~ 4.0), driving rapid distribution into the liver and high affinity for Cytochrome P450 (CYP) active sites.

  • Torsional Angle & Planarity: The bond between the two phenyl rings allows rotation.

    • Planar conformation: Favored by electronic conjugation but sterically hindered by ortho-hydrogens.

    • Twisted conformation: Ortho-substitution (e.g., the tetrazole ring in Valsartan) forces a non-planar conformation (dihedral angle > 40°). This steric bulk can hinder CYP access to the ortho and ipso positions, often directing metabolism to the para position of the distal ring.

Phase I Metabolism: The Oxidative Attack

Hydroxylation and Regioselectivity

The primary metabolic route for biphenyls is aromatic hydroxylation catalyzed by CYP450 isoforms, predominantly CYP2C9 and CYP2C8 , with contributions from CYP3A4 .

  • Para-Hydroxylation: The C4 and C4' positions are the most electronically activated and sterically accessible sites (metabolic "soft spots"). CYP enzymes typically insert oxygen here to form 4-hydroxybiphenyl metabolites.

  • Ortho-Hydroxylation: Less common due to steric hindrance but can occur if the para position is blocked.

  • Mechanism: The CYP heme-iron-oxo species (Compound I) attacks the π-system, forming a tetrahedral intermediate (sigma complex) that rearranges to restore aromaticity, releasing the phenol.

Arene Oxide Formation (The NIH Shift)

A critical mechanistic concern is the formation of arene oxides (epoxides). Instead of direct insertion, the CYP oxidant can add across a double bond to form a 3,4-epoxide.

  • Fate of the Epoxide:

    • Rearrangement: Spontaneous rearrangement via the NIH Shift (intramolecular hydride migration) to form a phenol.

    • Hydration: Hydrolysis by Epoxide Hydrolase (mEH) to form a trans-dihydrodiol.

    • Covalent Binding: Nucleophilic attack by DNA or protein residues, leading to genotoxicity or hepatotoxicity.

Bioactivation: Quinone Formation

If a biphenyl undergoes di-hydroxylation (e.g., forming a catechol or hydroquinone equivalent), it can be further oxidized to a quinone or quinone methide .

  • Redox Cycling: 2,5-dihydroxybiphenyl metabolites can cycle between the hydroquinone and phenylbenzoquinone forms.[1] This cycle generates Reactive Oxygen Species (ROS), causing oxidative stress and cellular damage.[2]

Phase II Metabolism: Conjugation and Clearance

Once functionalized, the biphenyl metabolite undergoes conjugation to facilitate excretion.

  • Glucuronidation (UGT): The hydroxylated metabolites (4-OH-biphenyls) are rapid substrates for UDP-glucuronosyltransferases (e.g., UGT1A1, UGT1A9), forming O-glucuronides.

    • Acyl Glucuronides: For biphenyls containing carboxylic acids (e.g., Telmisartan), the acid moiety itself is glucuronidated. These acyl glucuronides are reactive electrophiles capable of acylating proteins, a known mechanism of idiosyncratic drug toxicity (IDT).

  • Glutathione (GSH) Conjugation: Reactive arene oxides or quinones are detoxified by Glutathione S-Transferases (GST). The detection of GSH adducts in vitro is a definitive marker of bioactivation.

Visualization of Metabolic Pathways

BiphenylMetabolism Parent Biphenyl Drug Candidate Epoxide Arene Oxide (Reactive Epoxide) Parent->Epoxide CYP450 (Oxidation) Phenol 4-Hydroxy Biphenyl (Phase I Metabolite) Parent->Phenol CYP450 (Direct Insertion) Epoxide->Phenol NIH Shift Dihydrodiol Trans-Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase GSH_Adduct GSH Adduct (Detoxification) Epoxide->GSH_Adduct GST + GSH Macromolecule Protein/DNA Adduct (Toxicity) Epoxide->Macromolecule Covalent Binding Quinone Phenyl-Benzoquinone (Toxic Electrophile) Phenol->Quinone CYP450 (2e- Oxidation) Glucuronide O-Glucuronide (Excretion) Phenol->Glucuronide UGT (Glucuronidation) Quinone->GSH_Adduct Michael Addition Quinone->Macromolecule Michael Addition

Figure 1: Mechanistic pathway of biphenyl metabolism, highlighting the divergence between stable clearance (glucuronidation) and bioactivation (epoxide/quinone formation).[3]

Experimental Protocols for Assessment

Reactive Metabolite Trapping Assay (GSH/Cyanide)

Purpose: To detect short-lived electrophilic intermediates (epoxides, quinones) that may not be visible in standard stability assays.

Protocol:

  • System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Trapping Agents:

    • Glutathione (GSH):[4] 5 mM (Soft nucleophile, traps epoxides/quinones).

    • Potassium Cyanide (KCN): 1 mM (Hard nucleophile, traps iminium ions/aldehydes).

  • Substrate: 10 µM test compound.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation: 60 minutes at 37°C.

  • Termination: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard. Centrifuge at 3000 x g for 15 min.

  • Analysis: LC-MS/MS (High Resolution). Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or characteristic GSH adduct mass shifts (+305 Da).

Metabolic Stability & Intrinsic Clearance (CLint)

Purpose: To determine the half-life (


) and hepatic clearance.

Protocol:

  • Incubation: Incubate 1 µM compound with HLM (0.5 mg/mL) or Hepatocytes (1x10⁶ cells/mL).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quantification: Monitor disappearance of parent compound via LC-MS/MS.

  • Calculation:

    
    
    
    
    
    
    

Structural Optimization Strategies

When a biphenyl candidate shows high clearance or toxicity signals, the following medicinal chemistry strategies are proven to mitigate metabolic liability:

StrategyMechanismExample Implementation
Para-Blocking Substitution at the C4 position with a metabolically stable group (F, Cl, CF₃, CN) prevents hydroxylation.Replacing H with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).
Scaffold Hopping Replacing one phenyl ring with a heteroaromatic ring (Pyridine, Pyrimidine) reduces electron density (lowering CYP affinity) and lipophilicity.Changing a biphenyl to a Phenyl-Pyridine (e.g., in p38 MAP kinase inhibitors).
Ortho-Twisting Introducing bulky groups (Methyl, Cl) at the ortho position forces a perpendicular twist, sterically shielding the bridge and para positions.Adding an o-methyl group to increase the dihedral angle to >60°.
Deuteration Kinetic Isotope Effect (KIE). Replacing metabolic soft spot Hydrogens with Deuterium slows down C-H bond breakage.Deuterating the 4-position of the distal phenyl ring.

Case Study: Telmisartan vs. Reactive Metabolites

Telmisartan is a classic biphenyl drug. It contains a carboxylic acid and a benzimidazole.

  • Metabolic Fate:[5] It is primarily cleared via glucuronidation of the carboxylic acid (Phase II) rather than extensive CYP oxidation (Phase I).

  • Safety: By avoiding the formation of 4-hydroxybiphenyl or quinone intermediates, Telmisartan minimizes the risk of hepatotoxicity associated with bioactivation, although the acyl glucuronide itself requires monitoring for instability.

References

  • Bioactivation and reactivity research advances – 2021 year in review . PMC - NIH. [Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites . Chemical Research in Toxicology. [Link][6]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds . PMC - NIH. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated . Chemical Research in Toxicology. [Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors . MDPI. [Link]

Sources

Exploratory

Target Identification for Bioactive Biphenyl Compounds: A Technical Guide

Part 1: The Challenge of the Biphenyl Scaffold Bioactive biphenyls (e.g., Honokiol, Magnolol, and synthetic derivatives) represent a "privileged scaffold" in medicinal chemistry. Their structural simplicity allows them t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Challenge of the Biphenyl Scaffold

Bioactive biphenyls (e.g., Honokiol, Magnolol, and synthetic derivatives) represent a "privileged scaffold" in medicinal chemistry. Their structural simplicity allows them to traverse cell membranes easily, but their hydrophobicity and rotational freedom often lead to promiscuous binding (polypharmacology).

For the drug developer, this presents a unique "Black Box" challenge:

  • Phenotypic Potency: You observe a clear biological effect (e.g., apoptosis induction, anti-inflammatory activity).[1]

  • Target Obscurity: The mechanism is unknown.[2] Is it a kinase? A nuclear receptor? A membrane transporter?

  • Probe Sensitivity: The biphenyl core is small (<300 Da). Attaching a standard biotin-PEG linker (approx. 500 Da) often abolishes biological activity by sterically hindering the binding pocket.

This guide prioritizes Label-Free methodologies as the primary line of inquiry to preserve the native pharmacophore, followed by Chemical Proteomics strategies for difficult-to-resolve targets.

Part 2: Label-Free Target Deconvolution (The "Gold Standard")

Because biphenyls are sensitive to structural modification, label-free methods are the most robust starting point. These rely on the thermodynamic principle that ligand binding alters protein stability .

Thermal Proteome Profiling (TPP) / CETSA

TPP maps the thermal stability of the entire proteome in the presence of your compound. It is superior for identifying intracellular targets without requiring compound modification.

Mechanism: Ligand binding typically stabilizes a protein, shifting its melting temperature (


) higher. TPP measures this shift (

) across thousands of proteins simultaneously using Mass Spectrometry.

Experimental Protocol: TPP Workflow

  • Cell Treatment: Treat cells (e.g., HeLa, Jurkat) with the biphenyl compound (

    
    ) and Vehicle (DMSO) for 1-2 hours.
    
  • Aliquot & Heat: Split cells into 10 aliquots. Heat each to a distinct temperature (range: 37°C to 67°C) for 3 minutes.

  • Lysis & Clarification: Lyse cells using mild detergent (e.g., 0.4% NP-40). Centrifuge at 100,000 x g to pellet precipitated (denatured) proteins.

  • Supernatant Analysis: Collect soluble fractions. Digest with trypsin.

  • TMT Labeling: Label peptides from different temperatures with Tandem Mass Tags (TMT).

  • LC-MS/MS: Quantify relative abundance. Plot "Melting Curves" for every protein.

Data Interpretation:

  • Hit: A protein showing a significant shift in the melting curve between Treated vs. Vehicle.

  • False Positives: High-abundance proteins (e.g., heat shock proteins) may shift due to downstream stress, not direct binding. Validate with concentration-dependent TPP (isothermal dose-response).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a cost-effective, gel-based alternative to TPP, ideal for validating specific hypotheses or when MS resources are limited. It relies on protease resistance .

Mechanism: Binding of the biphenyl compound "stiffens" the target protein, masking protease cleavage sites.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare native cell lysate (do not denature).

  • Incubation: Incubate lysate with Biphenyl Compound vs. DMSO (1 hr, room temp).

  • Limited Proteolysis: Add Pronase (a mixture of proteases) at varying ratios (e.g., 1:100 to 1:1000 enzyme:protein).

    • Critical Step: Digest for exactly 10–30 minutes. Stop reaction with SDS-PAGE loading buffer + boiling.

  • Visualization: Run SDS-PAGE.[2]

    • Global:[3][4] Coomassie/Silver stain to look for "protected" bands (bands that disappear in DMSO but remain in Treated).

    • Targeted: Western Blot against specific candidate proteins (e.g., VEGFR2, NF-

      
      B).
      

Part 3: Chemical Proteomics (Probe-Based Approaches)[5]

If label-free methods fail (e.g., low affinity or low abundance targets), you must synthesize a Chemical Probe .

The "Minimalist" Linker Strategy

For biphenyls, standard linkers are too bulky. You must use Photo-Affinity Labeling (PAL) with "minimalist" linkers.

Probe Design Rules:

  • SAR-Guided Attachment: Use Structure-Activity Relationship (SAR) data to find a "tolerant" position on the biphenyl ring (usually a hydroxyl or allyl group).

  • The Photophore: Use a Diazirine group. It is small, mimics a methyl group, and crosslinks to any nearby amino acid upon UV irradiation (365 nm).

  • The Handle: Use an Alkyne handle (not Biotin). The alkyne is tiny and can be reacted with Biotin-Azide after the pulldown (Click Chemistry) to minimize steric clash during binding.

Workflow: Photo-Affinity Labeling (PAL)

  • Incubation: Treat live cells or lysate with the Biphenyl-Diazirine-Alkyne probe.

  • Competition Control: In parallel, treat with Probe + 100x excess of native (unlabeled) Biphenyl. (Targets should disappear in this lane).

  • Crosslinking: Irradiate with UV (365 nm) for 10 mins on ice. This forms a covalent bond between the probe and the target protein.

  • Click Chemistry: Lyse cells. React lysate with Biotin-Azide , CuSO4, TCEP, and TBTA.

  • Enrichment: Pull down biotinylated proteins using Streptavidin-Agarose beads.

  • Elution & ID: Digest on-bead with trypsin; identify targets via LC-MS/MS.

Part 4: Visualization & Logic

Workflow Logic: Choosing the Right Method

TargetID_Workflow Start START: Bioactive Biphenyl Hit SAR_Check Is SAR Data Available? Start->SAR_Check LabelFree PATH A: Label-Free (Preferred) SAR_Check->LabelFree No / Limited SAR ProbeBased PATH B: Chemical Proteomics SAR_Check->ProbeBased Clear Tolerant Sites TPP Thermal Proteome Profiling (TPP) (Global/Unbiased) LabelFree->TPP DARTS DARTS (Low Cost / Validation) LabelFree->DARTS ProbeDesign Design 'Minimalist' Probe (Diazirine + Alkyne) ProbeBased->ProbeDesign MS_Analysis LC-MS/MS Identification TPP->MS_Analysis Validation Validation (KD/Overexpression) DARTS->Validation Competition Competition Assay (Probe + 100x Native Ligand) ProbeDesign->Competition Competition->MS_Analysis MS_Analysis->Validation

Caption: Decision matrix for biphenyl target identification. Label-free methods are prioritized to avoid pharmacophore disruption.

Mechanism Comparison: TPP vs. DARTS

Mechanisms cluster_TPP TPP (Thermal Stability) cluster_DARTS DARTS (Protease Resistance) T_Unbound Unbound Protein (Unstable) Heat Heat Stress (50-60°C) T_Unbound->Heat T_Bound Biphenyl-Bound (Stabilized) T_Bound->Heat Result_TPP Bound: Soluble Unbound: Precipitates Heat->Result_TPP D_Unbound Unbound Protein (Flexible) Protease Pronase Digestion D_Unbound->Protease D_Bound Biphenyl-Bound (Rigid/Masked) D_Bound->Protease Result_DARTS Bound: Intact Band Unbound: Degraded Protease->Result_DARTS

Caption: Mechanistic comparison. TPP exploits thermal stability; DARTS exploits proteolytic resistance.

Part 5: Comparison of Methodologies

FeatureTPP (Thermal Proteome Profiling) DARTS (Drug Affinity Responsive Target Stability) Photo-Affinity Labeling (PAL)
Principle Thermal stabilization upon bindingProtease resistance upon bindingCovalent crosslinking + Enrichment
Compound Mod? No (Native Compound) No (Native Compound) Yes (Requires Linker/Tag)
Throughput High (Proteome-wide)Low/Medium (Western Blot or Gel)High (Proteome-wide)
Cost High (TMT Reagents + MS time)Low (Enzymes + Gel reagents)Medium (Synthesis + Click reagents)
Best For... Unbiased discovery; Intracellular targetsValidating hits; Low-budget discoveryLow affinity / Transient interactions
Biphenyl Risk False positives from stress responseNon-specific protectionLoss of affinity due to probe modification

Part 6: Case Study – Honokiol Target Identification

To illustrate these protocols in action, we examine Honokiol , a bioactive biphenyl from Magnolia officinalis.[5]

  • The Problem: Honokiol exhibits anti-inflammatory and anti-cancer effects, but the direct targets were unclear.

  • Method 1 (DARTS): Researchers incubated HeLa lysates with Honokiol and digested with Pronase.

    • Result: A band at ~55 kDa was protected. MS analysis identified it as SLC3A2 (CD98hc), a transporter regulator.

    • Validation: Knockdown of SLC3A2 abolished Honokiol's anti-inflammatory effects.

  • Method 2 (Affinity Chromatography): For a different phenotype (angiogenesis), researchers immobilized Honokiol on epoxy-activated beads.

    • Result:VEGFR2 was pulled down.

    • Note: This required finding a linkage site (allyl group) that didn't kill VEGFR2 binding.

References

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification Source: Methods in Molecular Biology (Springer) URL:[Link]

  • Thermal Proteome Profiling (TPP): Unbiased Identification of Drug Targets Source: Nature Protocols / Chomix Bio URL:[Link]

  • Target Identification of Bioactive Natural Products (Review of Honokiol/Magnolol) Source: Frontiers in Pharmacology URL:[Link]

  • Identification of the target protein and molecular mechanism of honokiol in anti-inflammatory action Source: Phytomedicine (PubMed) URL:[Link]

  • Target deconvolution techniques in modern phenotypic profiling Source: Drug Discovery Today (NIH PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: High-Purity Generation of [(Biphenyl-4-carbonyl)-amino]-acetic acid

Abstract & Application Context [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Phenylhippuric acid or N-(4-Phenylbenzoyl)glycine ) is a significant conjugate metabolite and structural probe in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

[(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Phenylhippuric acid or N-(4-Phenylbenzoyl)glycine ) is a significant conjugate metabolite and structural probe in medicinal chemistry. It represents the glycine conjugate of 4-phenylbenzoic acid.

This protocol details a robust, scalable synthesis via the Schotten-Baumann reaction .[1] Unlike direct coupling methods (EDC/NHS) which can suffer from purification difficulties with lipophilic substrates, this biphasic approach leverages the differential solubility of the reactants to drive high conversion and simplify isolation. The protocol includes the upstream generation of the acid chloride to ensure reagent freshness—a critical factor for yield consistency.

Reaction Logic & Pathway

The synthesis proceeds in two distinct phases:

  • Activation: Conversion of Biphenyl-4-carboxylic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: Interfacial reaction between the acid chloride (organic phase) and Glycine (aqueous alkaline phase).

Mechanistic Pathway (DOT Visualization)

ReactionPathway Start Biphenyl-4-carboxylic Acid (Solid) Intermediate 4-Biphenylcarbonyl Chloride (Activated Electrophile) Start->Intermediate Activation (-SO2, -HCl) Reagent1 SOCl2 (Reflux) Reagent1->Intermediate Product [(Biphenyl-4-carbonyl)-amino]-acetic acid (Precipitate) Intermediate->Product Nucleophilic Acyl Substitution (Biphasic System) Reagent2 Glycine + NaOH (Schotten-Baumann Conditions) Reagent2->Product

Figure 1: Synthetic pathway transforming the carboxylic acid precursor into the glycine conjugate via an acid chloride intermediate.

Pre-requisites & Safety

Safety Warning: Thionyl chloride is corrosive and releases HCl/SO2 gas. Work in a fume hood. Biphenyl derivatives may have biological activity; handle with PPE.[2]

Reagents Table
ReagentMW ( g/mol )Equiv.Role
Biphenyl-4-carboxylic acid 198.221.0Substrate
Thionyl Chloride (

)
118.975.0Activating Agent
Glycine 75.071.1Nucleophile
Sodium Hydroxide (1N) 40.002.2Base (Proton Scavenger)
Tetrahydrofuran (THF) 72.11SolventCo-solvent (Solubility)
Diethyl Ether 74.12SolventOrganic Phase Carrier
Acetonitrile 41.05SolventRecrystallization

Detailed Protocol

Phase A: Activation (Acid Chloride Synthesis)

Note: Commercial acid chlorides hydrolyze rapidly. Fresh preparation is recommended for yields >90%.

  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Charging: Add Biphenyl-4-carboxylic acid (1.0 g, 5.0 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (2.0 mL, ~27 mmol) .

    • Expert Insight: The large excess serves as both reagent and solvent, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux (75°C oil bath) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Isolation:

    • Cool to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Add 5 mL of dry toluene and evaporate again (azeotropic removal of residual

      
      ).
      
    • Result: Off-white/yellow solid (4-biphenylcarbonyl chloride). Use immediately in Phase B.

Phase B: Schotten-Baumann Coupling

Note: This step utilizes a biphasic system (Ether/Water). Efficient stirring is critical.

  • Aqueous Phase Preparation: In a 100 mL beaker, dissolve Glycine (0.41 g, 5.5 mmol) in 1N NaOH (11 mL) . Cool to 0–5°C in an ice bath.

  • Organic Phase Preparation: Dissolve the freshly prepared acid chloride (from Phase A) in a mixture of Diethyl Ether (20 mL) and THF (3 mL) .

    • Expert Insight: The THF is crucial here. Biphenyl derivatives are lipophilic; pure ether may not fully dissolve the acid chloride at low volumes, while pure THF is miscible with water. The Ether/THF blend maintains phase separation while ensuring reactant solubility.

  • Addition: Dropwise add the organic phase to the stirring aqueous glycine solution over 15 minutes. Maintain temperature < 10°C.

  • Reaction: Vigorously stir the biphasic mixture at room temperature for 2 hours.

    • Observation: The reaction relies on the interfacial contact. The base neutralizes the HCl by-product, keeping the glycine nucleophilic (

      
       rather than 
      
      
      
      ).
  • Workup:

    • Transfer to a separatory funnel. Separate the layers.

    • Discard the organic (ether) layer. (Contains unreacted acid chloride/impurities).

    • Wash the aqueous layer once with Ether (10 mL) to remove non-polar byproducts.

  • Precipitation:

    • Place the aqueous layer in a beaker.

    • Slowly acidify with 2N HCl to pH ~2 while stirring.

    • Critical Step: The product, [(Biphenyl-4-carbonyl)-amino]-acetic acid, will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove salts.

Purification & Characterization

The crude product may contain traces of hydrolyzed acid (biphenyl-4-carboxylic acid).

Recrystallization Protocol
  • Solvent Choice: Acetonitrile (

    
    ).
    
    • Why: The product is reported insoluble in Chloroform and Ethyl Acetate but soluble in hot Acetonitrile [1].

  • Procedure:

    • Suspend crude solid in minimal boiling Acetonitrile (~35 mL per gram).

    • If insoluble particles remain, filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Drying: Dry crystals in a vacuum oven at 50°C for 4 hours.

Quantitative Data & Validation
ParameterExpected ValueValidation Check
Appearance White crystalline solidVisual inspection
Yield 60% - 75%Gravimetric analysis
Melting Point 207°C - 218°C (decomp)Capillary MP apparatus [1]
Solubility Soluble in DMSO, Hot MeCNTest in

(Should be insoluble)
Experimental Workflow Diagram

Workflow Step1 Phase Separation (Discard Organic Layer) Step2 Aqueous Layer (Contains Product Salt) Step1->Step2 Retain Aqueous Step3 Acidification (HCl) Target pH < 2 Step2->Step3 Protonation Step4 Precipitation & Filtration Step3->Step4 Solid Formation Step5 Recrystallization (Acetonitrile) Step4->Step5 Purification

Figure 2: Isolation workflow focusing on the critical phase separation and acidification steps.

Troubleshooting Guide

Issue: Low Yield / No Precipitate upon Acidification

  • Cause: pH not low enough.

  • Solution: Ensure pH is checked with paper/meter. The pKa of the carboxylic acid is ~3.5-4.0. You must go significantly below this (pH 1-2) to drive the equilibrium to the insoluble protonated form.

Issue: Sticky/Oily Product

  • Cause: Impurities (residual solvent or unreacted acid chloride hydrolysis products).

  • Solution: Triturate the solid with cold Dichloromethane (DCM). The product is insoluble in DCM, while many organic impurities will dissolve.

Issue: Product melts < 200°C

  • Cause: Presence of unreacted Biphenyl-4-carboxylic acid (MP ~220-224°C, but mixtures will depress MP).

  • Solution: Repetitive washing of the solid with warm water (removes glycine) and DCM (removes non-polar impurities) before recrystallization.

References

  • PrepChem. "Synthesis of 2-[(4-Phenylbenzoyl)amino]acetic acid."[3] PrepChem.com. Accessed October 2023. [Link]

  • United States Patent 4663336. "Biphenyl derivatives."[3] Google Patents.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann procedures).

Sources

Application

HPLC method for [(Biphenyl-4-carbonyl)-amino]-acetic acid analysis

Application Note & Protocol: AN-BPG-001 Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-BPG-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Biphenylhippuric acid or N-(4-Phenylbenzoyl)glycine). This compound is a glycine conjugate of 4-biphenylcarboxylic acid, often observed as a downstream metabolite of biphenyl-containing pharmacophores or as a synthetic intermediate in drug discovery.

The method utilizes a Reverse-Phase (RP-HPLC) approach on a C18 stationary phase. Critical to this protocol is the management of the molecule's dual nature: the polar, ionizable glycine "head" and the highly lipophilic biphenyl "tail." The method is validated for linearity, precision, and accuracy, suitable for pharmacokinetic (PK) studies and purity analysis.

Physicochemical Profile & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

  • Chemical Structure: A biphenyl ring system coupled to glycine via an amide bond.

  • Acidity (pKa): The terminal carboxylic acid has a pKa of approximately 3.6 – 3.8 (analogous to hippuric acid).

    • Chromatographic Implication: To ensure sharp peak shape and consistent retention, the mobile phase pH must be controlled. We select pH 2.5 – 3.0 (below the pKa) to suppress ionization, keeping the analyte in its neutral, hydrophobic form (R-COOH) for optimal interaction with the C18 column.

  • Lipophilicity (LogP): Estimated LogP ~2.5 – 3.0.

    • Chromatographic Implication: Significantly more hydrophobic than simple hippuric acid. It requires a higher percentage of organic modifier (Acetonitrile) for elution compared to standard urinary metabolites.

  • UV Absorbance: The conjugated biphenyl system exhibits strong absorbance.

    • Selection:254 nm is the primary wavelength for maximum sensitivity and selectivity against non-aromatic matrix components.

Visualizing the Interaction Logic

ChemicalLogic Analyte [(Biphenyl-4-carbonyl)-amino]-acetic acid GlycineHead Glycine Moiety (Polar/Acidic) Analyte->GlycineHead BiphenylTail Biphenyl Moiety (Hydrophobic) Analyte->BiphenylTail Column C18 Stationary Phase Hydrophobic Interaction GlycineHead->Column Reduced Tailing (Due to pH Control) BiphenylTail->Column Strong Retention (Van der Waals) MobilePhase Mobile Phase (pH 2.8) Suppresses Ionization MobilePhase->GlycineHead Protonates COOH (Neutralizes Charge)

Figure 1: Mechanistic interaction between the analyte, mobile phase, and stationary phase.

Experimental Protocol
2.1. Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or VWD. (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters XBridge C18).

    • Why: The "Plus" or end-capped columns reduce secondary silanol interactions with the amide nitrogen, preventing peak tailing.

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).

2.2. Reagents & Mobile Phase
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (HPLC Grade).

    • Alternative: 20 mM Potassium Phosphate buffer, pH 2.8 (Use if peak shape is poor with formic acid).

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol due to lower backpressure and sharper peaks for biphenyl compounds.

2.3. Gradient Program

A gradient is required to separate the analyte from potential early-eluting polar impurities (like free glycine) and late-eluting hydrophobic contaminants (like free biphenyl).

Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.0 9010Equilibration/Loading - Traps polar impurities.
2.0 9010Isocratic hold.
12.0 1090Linear Ramp - Elutes the target analyte.
15.0 1090Wash - Elutes highly lipophilic contaminants.
15.1 9010Re-equilibration
20.0 9010Ready for next injection.
Sample Preparation Workflow

The solubility of [(Biphenyl-4-carbonyl)-amino]-acetic acid can be tricky. It is not highly soluble in pure water due to the biphenyl tail, nor in pure non-polar solvents due to the glycine head.

Standard Preparation (Stock Solution)
  • Weigh: 10 mg of reference standard.

  • Dissolve: Add 5 mL of Dimethyl Sulfoxide (DMSO) or Methanol . Sonicate for 5 minutes.

  • Dilute: Bring to 10 mL volume. (Concentration: 1 mg/mL).

  • Storage: Stable at -20°C for 3 months.

Biological Matrix (Plasma/Urine) Extraction

For drug metabolism studies, a Solid Phase Extraction (SPE) or Protein Precipitation (PPT) is recommended.

Protocol: Protein Precipitation (PPT)

  • Aliquot: 100 µL Plasma/Urine.

  • Precipitate: Add 300 µL cold Acetonitrile (containing Internal Standard, e.g., 4-Phenylbenzoic acid).

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 200 µL of supernatant to a fresh vial.

  • Dilute: Add 200 µL of 0.1% Formic Acid in Water (to match initial mobile phase strength and prevent peak distortion).

  • Inject: 10 µL.

Method Validation Summary

The following parameters define the acceptance criteria for this method, adhering to ICH Q2(R1) guidelines.

ParameterSpecificationExperimental Verification
Linearity R² > 0.999Calibration curve: 0.5 – 100 µg/mL (6 points).
Retention Time ~8.5 ± 0.2 minDependent on dead volume; biphenyl group ensures strong retention.
Precision (RSD) < 2.0%6 replicate injections of standard (10 µg/mL).
LOD / LOQ ~0.1 µg/mL / 0.5 µg/mLSignal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Recovery 85% - 115%Spiked matrix samples compared to neat standards.
Tailing Factor < 1.5Controlled by acidic mobile phase (pH 2.8).
Troubleshooting & Optimization
Issue: Peak Tailing
  • Cause: Secondary interactions between the amide nitrogen and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus). If tailing persists, increase buffer concentration (switch from Formic Acid to 25 mM Phosphate Buffer pH 2.5).

Issue: Retention Time Shift
  • Cause: pH fluctuation. The carboxylic acid moiety is sensitive to pH changes near its pKa (3.6).

  • Solution: Strictly maintain mobile phase pH at 2.8 or lower. Always measure pH of the aqueous phase before adding organic solvent.

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected CheckRT Is Retention Time Shifting? Problem->CheckRT CheckShape Is Peak Tailing? Problem->CheckShape Action1 Check Mobile Phase pH (Must be < 3.0) CheckRT->Action1 Yes Action3 Check Pump/Gradient (Verify Mixing) CheckRT->Action3 No, but unstable CheckShape->Action1 Yes (Secondary cause) Action2 Check Column Type (Use End-capped C18) CheckShape->Action2 Yes

Figure 2: Decision tree for diagnosing common chromatographic issues.

References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on C18 retention mechanisms for acidic compounds).
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Hutt, A. J., & Caldwell, J. (1990). Amino acid conjugation. In: Conjugation Reactions in Drug Metabolism. Taylor & Francis.
  • PubChem. (n.d.). Compound Summary: Hippuric Acid Derivatives. National Library of Medicine. Link (Used for pKa and LogP structural analogy).

Method

Application Note: Structural Elucidation and Purity Assessment of [(Biphenyl-4-carbonyl)-amino]-acetic acid via High-Field NMR

Executive Summary [(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS: 201405-92-7), often referred to as 4-biphenylcarbonylglycine , is a significant structural analog of hippuric acid. It frequently appears in drug metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS: 201405-92-7), often referred to as 4-biphenylcarbonylglycine , is a significant structural analog of hippuric acid. It frequently appears in drug metabolism studies as a glycine conjugate of 4-phenylbenzoic acid and serves as a scaffold in the design of peptidomimetics and NEP (Neutral Endopeptidase) inhibitors.

This application note provides a definitive protocol for the structural validation of this compound using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple aliphatic amides, the biphenyl moiety introduces specific relaxation and solubility challenges that necessitate optimized acquisition parameters.

Key Technical Insights:

  • Solvent Selection: DMSO-d6 is strictly required. Chloroform-d leads to aggregation-induced broadening and obscures the critical amide/acid protons.

  • Spin System: The biphenyl group exhibits a characteristic AA'BB' system coupled to a distal phenyl ring, often confused with simple multiplets in lower-field instruments.

  • Validation: 2D HMBC is essential to differentiate the amide carbonyl from the carboxylic acid carbonyl.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent solute aggregation, follow this preparation method strictly.

  • Mass: Weigh 5.0 – 8.0 mg of the solid analyte.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Note: Use ampules to minimize water uptake. Water signals (approx. 3.33 ppm) can overlap with the glycine methylene signal if not minimized.

  • Vessel: Transfer to a 5 mm high-precision NMR tube.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Do not heat above 40°C to avoid amide hydrolysis or degradation.

Instrument Configuration

Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets). Probe: 5 mm BBFO or TXI cryoprobe. Temperature: 298 K (25°C).

Parameter1H Standard13C {1H} Decoupled1H-1H COSY1H-13C HMBC
Pulse Sequence zg30zgpg30cosygpppqfhmbcgplpndqf
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)12 ppm240 ppm (F1)
Relaxation Delay (D1) 1.0 s2.0 s1.5 s1.5 s
Scans (NS) 1610241632
Acquisition Time 4.0 s1.0 s0.2 s0.2 s

Structural Analysis & Workflow

The characterization logic follows a specific pathway to ensure the connectivity of the Glycine "tail" to the Biphenyl "head."

Analytical Workflow Diagram

NMR_Workflow Start Sample: [(Biphenyl-4-carbonyl)-amino]-acetic acid Solvent Solvent: DMSO-d6 (Prevents Exchange) Start->Solvent Dissolution Acq Acquisition (1H, 13C, COSY, HMBC) Solvent->Acq Lock & Shim Process_1H 1H Analysis: Identify NH (Triplet) & AA'BB' Acq->Process_1H Primary Assign Process_2D 2D Validation: Link Glycine CH2 to Amide C=O Process_1H->Process_2D Connectivity Final Confirmed Structure Process_2D->Final Report

Figure 1: Step-by-step NMR workflow for validating glycine conjugates.

Results & Discussion

1H NMR Spectral Assignment (DMSO-d6)

The proton spectrum is distinct due to the deshielding effect of the amide bond and the conjugation of the biphenyl system.

PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
COOH Acid12.60 – 12.80Broad Singlet1H-Highly dependent on concentration/water.
NH Amide8.85 – 8.95Triplet1H6.0 HzCouples to Glycine CH2.
Ar-H Biphenyl (A)7.95 – 8.05Doublet (AA')2H8.4 HzOrtho to Carbonyl.
Ar-H Biphenyl (A)7.75 – 7.85Doublet (BB')2H8.4 HzMeta to Carbonyl / Ortho to Ph.
Ar-H Phenyl (B)7.70 – 7.75Multiplet2H-Ortho protons of distal ring.
Ar-H Phenyl (B)7.45 – 7.55Multiplet3H-Meta/Para of distal ring.
CH2 Glycine3.95 – 4.05Doublet2H6.0 HzCollapses to singlet if D2O added.

Critical Observation: The signal at ~8.9 ppm (NH) must appear as a triplet . If it appears as a singlet, it indicates rapid proton exchange (wet solvent) or decoupling, which compromises the structural proof of the glycine linkage.

13C NMR Spectral Assignment

The carbon spectrum confirms the presence of two distinct carbonyl environments.

  • 171.5 ppm: Carboxylic Acid (COOH)

  • 166.4 ppm: Amide Carbonyl (CONH)

  • 143.0 - 126.0 ppm: Aromatic region (6 signals expected due to symmetry).

  • 41.5 ppm: Glycine Methylene (CH2).

Structural Connectivity Diagram (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the "fingerprint" experiment. It proves that the glycine CH2 is attached to the Amide Carbonyl, not the Acid Carbonyl.

HMBC_Correlations cluster_legend Legend NH Amide NH (8.9 ppm) CH2 Glycine CH2 (4.0 ppm) NH->CH2 COSY (scalar) C_Amide Amide C=O (166.4 ppm) NH->C_Amide 2J/3J HMBC Ar_C Aromatic C1 (Ipso) NH->Ar_C 3J HMBC CH2->C_Amide 2J HMBC (Strong) C_Acid Acid C=O (171.5 ppm) CH2->C_Acid 2J HMBC (Strong) key Red Dashed Line = HMBC Correlation Blue Solid = COSY

Figure 2: Key HMBC (Long-range C-H) correlations required for structural confirmation.

Troubleshooting & Validation

Water Suppression

In DMSO-d6, the residual water peak often appears near 3.33 ppm. If the sample is dilute, the water tail can obscure the Glycine CH2 doublet at 4.0 ppm.

  • Solution: Use a presaturation pulse sequence (zgpr or noesypr1d) to suppress the water signal if the baseline around 4.0 ppm is distorted.

D2O Shake Test

To distinguish the Amide NH and Acid OH from aromatic protons:

  • Acquire the standard 1H spectrum.[1]

  • Add 1 drop of D2O to the tube.

  • Shake and re-acquire after 5 minutes.

  • Result: The signals at ~12.7 ppm (COOH) and ~8.9 ppm (NH) will disappear. The Glycine CH2 doublet at 4.0 ppm will collapse into a sharp singlet (loss of coupling to NH).

References

  • Compound Registry: PubChem CID 5079716. Glycine, N-(4-phenylbenzoyl)-. National Center for Biotechnology Information. Available at: [Link]

  • Solvent Standards: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • General Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences cited).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds). Search for related N-benzoylglycine derivatives for shift comparison. AIST Japan. Available at: [Link]

Sources

Application

analytical techniques for biphenyl amino acid derivatives

Application Note: Analytical Lifecycle of Biphenyl Amino Acid Derivatives Introduction: The Biphenyl Motif in Peptidomimetics Biphenyl amino acids (Bip) are critical non-proteinogenic building blocks in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Lifecycle of Biphenyl Amino Acid Derivatives

Introduction: The Biphenyl Motif in Peptidomimetics

Biphenyl amino acids (Bip) are critical non-proteinogenic building blocks in modern drug discovery. Their rigid, hydrophobic biphenyl scaffold is frequently employed to lock peptide conformations, enhance proteolytic stability, and target hydrophobic pockets in proteins (e.g., HCV NS5A inhibitors, Neprilysin inhibitors like Sacubitril).

However, the analysis of Bip derivatives presents a unique triad of challenges:

  • Extreme Hydrophobicity: Standard C18 gradients often result in excessive retention or poor peak shape.

  • Atropisomerism: Ortho-substituted biphenyls can exhibit axial chirality, creating separable rotational isomers (atropisomers) that complicate purity profiles.

  • Ionization Suppression: The bulky aromatic core can suppress ionization in Electrospray Ionization (ESI), requiring careful source optimization.

This guide provides a comprehensive, self-validating analytical framework for the synthesis, purification, and characterization of these derivatives.

Synthesis Monitoring: The Suzuki-Miyaura Coupling

The standard synthesis involves the Suzuki-Miyaura coupling of a protected halo-phenylalanine with a phenylboronic acid. Monitoring this reaction requires differentiating the polar boronic acid, the intermediate halo-amino acid, and the highly hydrophobic product.

Protocol 1: Rapid "At-Line" Reaction Monitoring

Objective: Quantify conversion of


-Boc-4-iodo-phenylalanine to 

-Boc-4-biphenyl-phenylalanine.

Chromatographic Conditions:

  • Column: Core-shell C18 (e.g., Kinetex 2.6 µm, 50 x 2.1 mm). The core-shell morphology allows high flow rates at lower backpressure, essential for rapid turnover.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B in 2.5 minutes. Hold 95% B for 1.0 min.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 254 nm (Biphenyl

    
    -
    
    
    
    absorption) and 214 nm (Amide bond).

Senior Scientist Insight (Causality):

Why 254 nm? While peptides are typically monitored at 214 nm, the biphenyl moiety has a massive molar absorptivity at ~250-260 nm due to extended conjugation. Monitoring at 254 nm increases sensitivity for the product and the starting aryl halide, while suppressing background noise from non-aromatic reagents.

Self-Validating Step: The product peak must elute significantly later than the starting iodide. If the "product" peak elutes early, suspect de-halogenation (formation of phenylalanine) rather than coupling.

Workflow Visualization: Synthesis to QC

AnalyticalWorkflow Start Crude Reaction (Suzuki Coupling) Monitor At-Line UPLC (Core-Shell C18) Start->Monitor Decision Conversion > 98%? Monitor->Decision Decision->Start No (Optimize Catalyst) Workup Workup & Isolation Decision->Workup Yes Purify Prep HPLC (Phenyl-Hexyl Phase) Workup->Purify FinalQC Final QC (Chiral + Achiral) Purify->FinalQC

Figure 1: Analytical lifecycle from reaction monitoring to final quality control.

Achiral Profiling: Overcoming Hydrophobicity

Standard C18 columns often fail to resolve structural isomers of biphenyl derivatives due to "hydrophobic collapse" or lack of


-selectivity.

Recommendation: Use Biphenyl or Phenyl-Hexyl stationary phases. These phases engage in


-

stacking with the analyte, offering orthogonal selectivity to C18.

Data Comparison: Separation of Regioisomers Analytes: 2-phenyl-Phe vs. 3-phenyl-Phe vs. 4-phenyl-Phe.

ParameterC18 Column (Traditional)Biphenyl Column (Recommended)
Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Elution Order Often co-elute or broad peaksBaseline resolution (Ortho < Meta < Para)
Peak Shape Tailing factor often > 1.5Sharp peaks (Tailing < 1.2)
Solvent Requires high % MeOH/ACNLower % Organic required (Greener)

Advanced Characterization: Chiral & Atropisomeric Analysis

This is the most critical section for high-value drug intermediates.

  • Chirality: The

    
    -carbon is chiral (L vs D).
    
  • Atropisomerism: If the biphenyl ring has bulky ortho substituents (e.g., 2-phenyl-phenylalanine derivatives), rotation around the aryl-aryl bond is restricted. This creates axial chirality (

    
     and 
    
    
    
    helicity).
Protocol 2: Low-Temperature Chiral Separation

At room temperature, atropisomers may interconvert, leading to a "plateau" between peaks rather than baseline separation.

Methodology:

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA or AD-H, 4.6 x 150 mm, 3 µm).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1) – Normal Phase is preferred for solubility.

  • Temperature: 6°C to 10°C (Critical Control Point).

  • Flow Rate: 1.0 mL/min.[1]

Senior Scientist Insight (Thermodynamics):

Why cool the column? Lowering the temperature increases the energy barrier relative to


, effectively "freezing" the rotation of the biphenyl axis. If you observe a peak that splits into two as you lower the temperature, you have confirmed atropisomerism, not impurities.
Decision Logic for Ionization (MS)

IonizationLogic Start Biphenyl Derivative Sample Check1 Protecting Groups? Start->Check1 ESI ESI+ Mode (Standard) Check1->ESI Free Amine/Acid (Zwitterionic) APCI APCI+ Mode (For Neutrals) Check1->APCI Fully Protected (Boc/OMe - Neutral) Note1 Use 0.1% Formic Acid to aid protonation ESI->Note1 Note2 Higher temp required to vaporize biphenyls APCI->Note2

Figure 2: Selection guide for Mass Spectrometry ionization sources.

Structural Confirmation: NMR & Conformational Analysis

To prove the biphenyl system is intact and determine its orientation relative to the peptide backbone, Nuclear Magnetic Resonance (NMR) is non-negotiable.

Key Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Why ROESY? For mid-sized molecules (MW 500–2000 Da), the NOE signal can be zero due to the tumbling rate. ROESY always yields positive cross-peaks.

  • Target Signal: Look for cross-peaks between the biphenyl ortho protons and the peptide

    
    -proton or amide proton.
    
    • Strong Cross-peak: Indicates a folded conformation (

      
      -stacking interaction).
      
    • Weak/No Cross-peak: Indicates an extended linear conformation.

References

  • Suzuki-Miyaura Coupling & Biphenyl Synthesis

    • Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling.[2] Dalton Transactions.[2]

  • Chiral Separation of Phenylalanine Derivatives

    • Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid.[3] BMC Chemistry.

  • Atropisomerism in Drug Discovery

    • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Sacubitril (Biphenyl Drug)

    • A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities.[1] Analytical Methods (RSC).

  • Ionization Modes (ESI vs APCI)

    • Comparison of ESI– and APCI–LC–MS/MS methods: A case study.

Sources

Method

Application Note: Evaluation of [(Biphenyl-4-carbonyl)-amino]-acetic Acid Scaffolds in Antimicrobial and Anti-Virulence Assays

Executive Summary & Scientific Rationale The compound [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-phenylhippuric acid or N-(4-phenylbenzoyl)glycine ) represents a critical structural scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-phenylhippuric acid or N-(4-phenylbenzoyl)glycine ) represents a critical structural scaffold in medicinal chemistry. While simple biphenyl derivatives exhibit moderate direct antimicrobial activity, their true utility lies in their potential as anti-virulence agents , particularly against Gram-positive pathogens like Staphylococcus aureus.

Unlike traditional antibiotics that exert selective pressure by killing bacteria (bactericidal) or halting growth (bacteriostatic), this scaffold is frequently investigated for its ability to inhibit Sortase A (SrtA) . SrtA is a membrane-bound transpeptidase responsible for anchoring virulence factors (MSCRAMMs) to the bacterial cell wall.[1] Inhibiting SrtA renders bacteria "blind" and unable to adhere to host tissues or form biofilms, theoretically treating infection without driving resistance.

This guide provides a rigorous framework for evaluating this compound, moving beyond simple MIC testing to advanced virulence factor inhibition assays.

Compound Handling & Solubility "Bridge"

Challenge: Biphenyl derivatives are highly lipophilic. Improper solubilization leads to "crashing out" in aqueous media (Muller-Hinton Broth), resulting in false negatives or erratic optical density (OD) readings.

The Solubility Bridge Protocol: Do not add powder directly to media. Follow this specific dissolution pathway:

  • Primary Stock (100 mM): Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Stock (100x): Dilute the Primary Stock into an intermediate solvent if necessary (e.g., 50% DMSO / 50% Ethanol) to create a 100x concentrate of your final test concentration.

  • Assay Concentration: Spike the culture media with the Working Stock.

    • Critical Rule: The final DMSO concentration in the bacterial assay must not exceed 1-2% (v/v) . Higher levels are toxic to bacteria and will skew MIC data.

Visualization: Compound Preparation Workflow

SolubilityWorkflow Powder Solid Compound [(Biphenyl-4-carbonyl)-amino]-acetic acid Stock Primary Stock (100 mM in 100% DMSO) Powder->Stock Dissolve & Sonicate Dilution Intermediate Dilution (100x Conc.) Stock->Dilution Dilute Assay Final Assay Well (Media + <1% DMSO) Dilution->Assay Spike (1:100)

Figure 1: The "Solubility Bridge" prevents precipitation. Direct addition to media is prohibited.

Protocol A: Minimum Inhibitory Concentration (MIC)

Purpose: To determine if the compound kills bacteria directly (Bactericidal) or inhibits growth (Bacteriostatic).

Materials
  • Organism: S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Microplate reader (OD600).

  • Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).

Step-by-Step Methodology
  • Inoculum Prep: Cultivate bacteria overnight. Dilute in CAMHB to achieve

    
     CFU/mL (verify via OD600 ~0.005).
    
  • Plate Setup: Use a 96-well clear flat-bottom plate.

    • Rows A-H: Serial 2-fold dilutions of the biphenyl compound (Range: 512 µg/mL down to 0.5 µg/mL).

    • Include Vehicle Control (Media + Bacteria + 1% DMSO).

    • Include Sterility Control (Media + Compound only).

  • Incubation: 18-24 hours at 37°C, aerobic.

  • Readout: Measure absorbance at 600 nm.

  • Calculation: MIC is the lowest concentration showing no visible growth (OD < 0.1 after blank subtraction).

Data Interpretation:

Result Interpretation Action
MIC < 10 µg/mL Potent Antimicrobial Proceed to Cytotoxicity (CC50).

| MIC > 100 µg/mL | Weak/No Direct Killing | Do not discard. Proceed to Protocol B (Anti-Virulence). |

Note: Biphenyl-glycine derivatives often show high MICs (>128 µg/mL). This is expected for anti-virulence agents, which disarm bacteria rather than killing them.

Protocol B: Sortase A (SrtA) Inhibition Assay (FRET)

Purpose: To validate the specific mechanism of action. This is the "Gold Standard" for biphenyl-based scaffolds.

Mechanism: SrtA cleaves surface proteins at the LPXTG motif.[2] We use a synthetic peptide containing this motif linked to a fluorophore and a quencher. If the compound inhibits SrtA, the peptide remains intact, and fluorescence remains quenched (low signal) . If SrtA is active, it cleaves the peptide, releasing the fluorophore (high signal) . Therefore, an inhibitor reduces fluorescence.

Materials
  • Enzyme: Recombinant S. aureus Sortase A (rSrtA).

  • Substrate: FRET peptide (e.g., Dabcyl-LPETG-Edans).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2 (Calcium is essential for SrtA activity), pH 7.5.

Workflow
  • Reaction Mix: In a black 96-well plate, combine:

    • 50 µL Reaction Buffer.

    • 10 µL Compound (various concentrations).

    • 20 µL rSrtA enzyme (optimized concentration, typically 1 µM).

  • Pre-Incubation: Incubate for 30 minutes at 37°C to allow the compound to bind the enzyme.

  • Initiation: Add 20 µL of FRET Substrate (final conc. 10-20 µM).

  • Kinetic Read: Monitor fluorescence (Ex: 350 nm, Em: 495 nm) every 2 minutes for 1 hour.

Visualization: Sortase A Inhibition Logic

SrtAMechanism SrtA Sortase A Enzyme Complex Enzyme-Inhibitor Complex SrtA->Complex + Inhibitor Cleavage Substrate Cleavage SrtA->Cleavage Normal Activity Substrate Substrate (Quenched Fluorophore) Substrate->Cleavage Inhibitor [(Biphenyl-4-carbonyl)-amino]-acetic acid Inhibitor->Complex Complex->Cleavage BLOCKED NoSignal Fluorescence Quenched (Low) Complex->NoSignal Result Signal Fluorescence Signal (High) Cleavage->Signal

Figure 2: Mechanism of Action. The compound binds SrtA, preventing substrate cleavage and maintaining the quenched state.

Protocol C: Biofilm Inhibition Assay

Purpose: To confirm phenotypic efficacy. SrtA inhibition should reduce biofilm formation without killing planktonic cells.

  • Culture: Grow S. aureus in TSB + 1% Glucose (glucose promotes biofilm).

  • Treatment: Add compound at concentrations below the MIC (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 24 hours at 37°C static (no shaking).

  • Staining:

    • Discard media (planktonic cells).

    • Wash wells gently with PBS.

    • Stain adherent biomass with 0.1% Crystal Violet for 15 mins.

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Read OD595.

  • Success Metric: Significant reduction in OD595 compared to untreated control, despite no reduction in planktonic growth (measured before washing).

References & Authoritative Grounding

  • Sortase A as a Target: Mazmanian, S. K., et al. (1999). "Staphylococcus aureus sortase, an enzyme that anchors surface proteins to the cell wall."[2][3] Science.

  • Biphenyl Derivatives in Antimicrobial Research: Zhang, J., et al. (2022). "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives." Molecules.

  • Anti-Virulence Strategy: Cascencio, N.C., et al. (2019). "Sortase A Inhibitors: A New Class of Anti-Infective Agents."[1] Frontiers in Microbiology.

  • FRET Assay Methodology: Ton-That, H., et al. (1999). "Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus."[3] Proceedings of the National Academy of Sciences.

  • General Biphenyl Carboxylic Acid Activity: Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Novel Derivatives of Biphenyl-4-carboxylic Acid." The Scientific World Journal.

Sources

Application

Application Note: Cytotoxicity Profiling of [(Biphenyl-4-carbonyl)-amino]-acetic Acid Derivatives

Introduction & Pharmacological Context [(Biphenyl-4-carbonyl)-amino]-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, combining the lipophilic biphenyl moiety with a hydrophilic glycine lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

[(Biphenyl-4-carbonyl)-amino]-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, combining the lipophilic biphenyl moiety with a hydrophilic glycine linker. This structural class—often referred to as N-(4-phenylbenzoyl)glycine analogues—serves as a versatile pharmacophore for designing inhibitors of matrix metalloproteinases (MMPs), neprilysin (NEP), and cyclooxygenase (COX-2).

While the biphenyl ring facilitates hydrophobic pocket occupancy in target enzymes, it also introduces significant solubility challenges in aqueous cell culture media. Furthermore, the cytotoxicity of these derivatives is often biphasic:

  • Specific Potency: Target-mediated inhibition of cell proliferation (e.g., in cancer cell lines like HepG2 or A549).

  • Non-Specific Toxicity: Membrane disruption caused by the lipophilic biphenyl tail if not properly formulated.

This Application Note provides a rigorous, self-validating workflow to determine the


 and Selectivity Index (SI) of these derivatives, distinguishing between true metabolic inhibition and artifactual solvent toxicity.

Pre-Assay Critical Considerations

Solubility and Stock Preparation

The biphenyl core renders these compounds poorly soluble in water. Improper solubilization is the #1 cause of variability in cytotoxicity data.

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Visual Check: Before use, vortex and centrifuge (10,000 x g for 1 min). If a pellet is visible, the compound has precipitated; sonicate at 40°C for 5 minutes.

The "DMSO Limit" Rule

Biphenyl derivatives often require higher DMSO concentrations to remain in solution, but DMSO itself is cytotoxic above 0.5% (v/v).

  • Rule: The final DMSO concentration in the cell culture well must be

    
     (ideally 
    
    
    
    ).
  • Control: Every assay plate must include a "Vehicle Control" column containing media with the exact same % DMSO as the highest drug concentration.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to data acquisition.

CytotoxicityWorkflow Compound Biphenyl Derivative (Solid) Stock DMSO Master Stock (10-20 mM) Compound->Stock Solubilize Dilution Intermediate Dilution (in Media) Stock->Dilution 1:100 Dilution Treatment Compound Addition (Serial Dilution) Dilution->Treatment Final Dilution Plating Cell Seeding (96-Well Plate) Plating->Treatment 24h Adherence Incubation Incubation (24-72h @ 37°C) Treatment->Incubation Readout Assay Readout (MTT / LDH) Incubation->Readout Add Reagent

Figure 1: Step-by-step workflow for evaluating biphenyl derivatives. Note the intermediate dilution step to prevent "shock precipitation" of the hydrophobic compound in media.

Protocol A: Metabolic Viability (MTT Assay)

The MTT assay measures the activity of mitochondrial succinate dehydrogenase. Since biphenyl derivatives often target mitochondrial pathways, this is the primary screen for antiproliferative activity.

Materials
  • Cell Lines: A549 (Lung), HepG2 (Liver), or MCF-7 (Breast).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][2]

  • Solubilizer: DMSO or SDS-HCl.

Step-by-Step Methodology
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 100 µL complete media.
    • Critical: Leave the peripheral wells (edges) empty or filled with PBS to avoid "edge effect" evaporation.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare 2x concentration of the compound in media (max 1% DMSO).

    • Add 100 µL of the 2x compound solution to the wells (Final Volume = 200 µL, Final DMSO = 0.5%).

    • Perform 1:2 or 1:3 serial dilutions (Range: 100 µM down to 0.1 µM).

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance at 570 nm (reference 630 nm).

Protocol B: Membrane Integrity (LDH Release)

If the MTT assay shows low viability, it is crucial to determine if the compound is cytostatic (stops growth) or cytotoxic (kills cells via necrosis). The Lactate Dehydrogenase (LDH) assay detects membrane rupture.

Methodology Differences
  • Supernatant Collection: Unlike MTT, do not aspirate the media after incubation. Transfer 50 µL of supernatant to a new clear-bottom plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: 30 minutes at Room Temperature (protected from light).

  • Stop Solution: Add 50 µL Stop Solution (Acetic acid).

  • Readout: Absorbance at 490 nm .

Interpretation Logic
  • High MTT + Low LDH: Healthy Cells.

  • Low MTT + Low LDH: Cytostatic Effect (Growth Arrest).

  • Low MTT + High LDH: Cytotoxic/Necrotic Effect (Membrane Rupture).

Mechanistic Pathway & SAR Insights

The cytotoxicity of [(Biphenyl-4-carbonyl)-amino]-acetic acid derivatives is heavily influenced by substitutions on the biphenyl ring.

Structure-Activity Relationship (SAR)
Substitution (R-Group)Effect on CytotoxicityMechanism Hypothesis
Unsubstituted Moderate (

)
General membrane interaction.
4'-Fluoro / Chloro High Potency (

)
Increased lipophilicity improves cellular uptake; metabolic stability.
4'-Methoxy VariableMay act as a prodrug; potential for quinone methide formation (reactive metabolite).
Glycine Linker EssentialThe acid moiety mimics substrate transition states (e.g., for COX-2 or MMPs).
Mechanism of Action Diagram

MOA Drug Biphenyl Derivative (Extracellular) Membrane Cell Membrane Permeation Drug->Membrane Lipophilic Entry Mito Mitochondrial Targeting Membrane->Mito Accumulation ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Inhibition Caspase Caspase 3/7 Activation ROS->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action. The lipophilic biphenyl moiety facilitates membrane crossing, leading to mitochondrial accumulation and subsequent oxidative stress.

Data Analysis & Reporting

Calculate the Percentage Viability using the following formula:



  • 
    :  Absorbance of the well with the compound.
    
  • 
    :  Absorbance of the Vehicle Control (DMSO only).
    
  • 
    :  Absorbance of media without cells.
    

Curve Fitting: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal Dose-Response) to determine the


.

References

  • Yoshio, N., et al. (1993).[3] Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Biochemical Pharmacology.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Cesarini, S., et al. (2009). 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis.[4] Bioorganic & Medicinal Chemistry.

  • Al Toma, R. S., et al. (2015).[5] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports.

  • BenchChem. How to address cytotoxicity of Biphenyl-4-amidoxime in cell culture.

Sources

Method

enzyme inhibition assay with [(Biphenyl-4-carbonyl)-amino]-acetic acid

Application Note: Kinetic Characterization & High-Throughput Screening of Aldose Reductase Inhibition using [(Biphenyl-4-carbonyl)-amino]-acetic acid Executive Summary This guide details the protocol for evaluating [(Bip...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization & High-Throughput Screening of Aldose Reductase Inhibition using [(Biphenyl-4-carbonyl)-amino]-acetic acid

Executive Summary

This guide details the protocol for evaluating [(Biphenyl-4-carbonyl)-amino]-acetic acid as an inhibitor of Aldose Reductase (ALR2) . This compound belongs to the


-acylglycine class of inhibitors, structurally designed to mimic the transition state of the enzyme-substrate complex. It targets the polyol pathway, a critical metabolic route implicated in diabetic complications (neuropathy, retinopathy, and cataracts).[1]

Key Application:

  • Primary: Determination of IC

    
     and 
    
    
    
    values against recombinant human ALR2.
  • Secondary: Selectivity profiling against Aldehyde Reductase (ALR1) to assess off-target toxicity.

Scientific Background & Mechanism

The Polyol Pathway & Diabetic Complications

Under normoglycemic conditions, glucose is metabolized via glycolysis. However, during hyperglycemia, saturation of hexokinase shunts excess glucose into the Polyol Pathway . Aldose Reductase reduces glucose to sorbitol using NADPH.[1] Sorbitol accumulation causes osmotic stress and depletes cellular NADPH, leading to oxidative stress.

[(Biphenyl-4-carbonyl)-amino]-acetic acid functions as an Aldose Reductase Inhibitor (ARI) . Its hydrophobic biphenyl tail occupies the enzyme's specificity pocket, while the glycine carboxylate head interacts with the anion-binding site (Tyr48, His110, Trp111) at the catalytic core.

Pathway Visualization

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation NADPH NADPH AR Aldose Reductase (ALR2) NADPH->AR NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase Inhibitor [(Biphenyl-4-carbonyl)- amino]-acetic acid Inhibitor->AR Inhibits

Figure 1: The Polyol Pathway. The inhibitor blocks the rate-limiting step (Glucose to Sorbitol), preventing NADPH depletion and osmotic stress.

Experimental Protocol: Spectrophotometric Inhibition Assay

Principle: The assay measures the rate of NADPH oxidation. As Aldose Reductase reduces the substrate (DL-Glyceraldehyde), absorbance at 340 nm decreases. The inhibitor slows this rate.

Note on Substrate: While glucose is the physiological substrate, DL-Glyceraldehyde is used for in vitro screening due to its significantly lower


 (higher affinity), allowing for more sensitive kinetic measurements.
Reagents & Preparation
ReagentConcentration (Stock)Final Assay Conc.Role
Phosphate Buffer 100 mM (pH 6.2)67 mMMaintains active site protonation state.
NADPH 10 mM (in buffer)0.15 mMCofactor (Electron donor).
DL-Glyceraldehyde 100 mM (in water)10 mMSubstrate.
Enzyme (ALR2) 1 U/mL~0.02 U/mLTarget Enzyme (Recombinant or Rat Lens).
Inhibitor 10 mM (in DMSO)0.1 - 100 µMTest Compound.
Ammonium Sulfate 4 M0.4 MStabilizer (Optional, enzyme dependent).

Critical Prep Step:

  • Buffer pH: The assay is strictly performed at pH 6.2 . At physiological pH (7.4), the reaction rate with glyceraldehyde is too fast/unstable for accurate manual inhibition curves.

  • Inhibitor Solubility: [(Biphenyl-4-carbonyl)-amino]-acetic acid is hydrophobic. Dissolve in 100% DMSO. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

Assay Workflow (96-Well Plate Format)

AssayWorkflow Step1 1. Preparation Pre-warm buffer (30°C) Thaw enzyme on ice Step2 2. Master Mix Combine Buffer, NADPH, and Enzyme Step1->Step2 Step3 3. Inhibitor Addition Add 2 µL Compound (various conc.) to wells. (Control: DMSO only) Step2->Step3 Step4 4. Incubation Incubate 10 mins @ 30°C (Allows inhibitor binding) Step3->Step4 Step5 5. Initiation Add DL-Glyceraldehyde to start reaction Step4->Step5 Step6 6. Kinetic Read Measure A340 every 30s for 5 mins Step5->Step6

Figure 2: Step-by-step workflow for the spectrophotometric inhibition assay.

Detailed Procedure
  • Blanking: Designate 3 wells as "Blanks" (Buffer + NADPH + Substrate, NO Enzyme ). This accounts for spontaneous NADPH oxidation.

  • Control: Designate 3 wells as "100% Activity" (Enzyme + Substrate + DMSO vehicle).

  • Test: Add 2 µL of [(Biphenyl-4-carbonyl)-amino]-acetic acid (serially diluted) to test wells.

  • Reaction Mix: Add 180 µL of Enzyme/NADPH/Buffer mix to all wells.

  • Incubation: Incubate at 30°C for 10 minutes. Why? This allows the inhibitor to reach equilibrium with the enzyme before the substrate competes.

  • Start: Add 20 µL of DL-Glyceraldehyde using a multi-channel pipette.

  • Measurement: Immediately place in a plate reader pre-heated to 30°C. Read Absorbance (340 nm) every 30 seconds for 5 minutes.

Data Analysis & Interpretation

Calculation of Activity

Calculate the slope (


) for the linear portion of the curve (usually 1–4 minutes).


Determining IC50

Plot % Inhibition (Y-axis) vs. Log[Inhibitor Concentration] (X-axis) . Fit the data using a non-linear regression (4-parameter logistic model).

  • Expected Result: A potent ARI of this class typically exhibits an IC

    
     in the low micromolar range (0.5 µM – 10 µM) depending on the enzyme source (Rat vs. Human).
    
Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism, perform the assay at varying substrate concentrations (1, 2, 5, 10 mM) with fixed inhibitor concentrations.

  • Plot:

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive/Mixed: Lines intersect to the left of the Y-axis. Note: Many carboxylic acid ARIs exhibit mixed-type inhibition because they bind to an enzyme-cofactor complex distinct from the substrate binding site.

Selectivity & Troubleshooting

Selectivity Check (Crucial for Drug Dev): To ensure the compound does not interfere with aldehyde detoxification, test against Aldehyde Reductase (ALR1) (usually from kidney homogenate).

  • Substrate Switch: Use D-glucuronate as the substrate for ALR1; ALR2 has negligible activity on glucuronate.

  • Goal: High IC

    
     for ALR1 (>100 µM) and low IC
    
    
    
    for ALR2 (<10 µM).

Troubleshooting Table:

IssueProbable CauseSolution
Precipitation in Well Compound insolubility in aqueous buffer.Reduce final concentration; ensure DMSO < 1%; sonicate stock solution.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration; measure for shorter duration (first 2 mins).
High Background Oxidation Old NADPH or Contaminated Buffer.Prepare fresh NADPH daily; keep on ice and in dark.
No Inhibition pH Mismatch.Verify Buffer pH is 6.[2]2. At pH 7.4, the inhibitor binding affinity drops significantly.

References

  • PubChem. (2025).[3] (Biphenyl-4-sulfonylamino)-acetic acid Compound Summary. National Library of Medicine.[3] [Link]

  • Mylari, B. L., et al. (1991). Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Journal of Medicinal Chemistry. [Link]

  • Del Corso, A., et al. (2013). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules (MDPI). [Link]

  • Guzman, A., et al. (1992). Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety. Journal of Medicinal Chemistry. [Link]

Sources

Application

Optimized In Vitro ADME Profiling for Novel Biphenyl Scaffolds: A Technical Guide

Introduction: The Biphenyl Paradox The biphenyl scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Valsartan, Telmisartan, and various kinase inhibitors. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Paradox

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Valsartan, Telmisartan, and various kinase inhibitors. However, this structural utility comes with inherent ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.

For the drug developer, biphenyls present a specific triad of challenges:

  • Lipophilicity-Driven Insolubility: Planar biphenyls often exhibit high crystal lattice energy, leading to poor aqueous solubility.

  • Bioactivation Risks: The aromatic rings are prime targets for CYP450-mediated oxidation, potentially forming reactive quinone-methides or epoxides.

  • Non-Specific Binding: High logP values result in extensive binding to plasticware and proteins, often skewing in vitro assay data.

This guide moves beyond generic protocols to provide optimized workflows specifically designed to de-risk biphenyl candidates.

Strategic Workflow

The following decision tree illustrates the critical path for evaluating biphenyls, prioritizing "fail-early" checkpoints regarding solubility and reactive metabolite formation.

ADME_Workflow Start Novel Biphenyl Hit Solubility Kinetic Solubility (Nephelometry/UV) Start->Solubility Solubility->Start Precipitates (Fail) MetStab Metabolic Stability (Microsomes + Hepatocytes) Solubility->MetStab Soluble > 5 µM Trapping Reactive Metabolite Trapping (GSH) MetStab->Trapping High Turnover Permeability Caco-2 Permeability (with BSA Sink) MetStab->Permeability Mod/Low Turnover Trapping->Start + GSH Adducts (Tox Risk) Trapping->Permeability No Adducts CYP_Inhib CYP Inhibition (ICH M12 Panel) Permeability->CYP_Inhib Decision Lead Selection CYP_Inhib->Decision

Figure 1: Strategic ADME workflow prioritizing solubility and toxicity de-risking for biphenyl scaffolds.

Protocol 1: Kinetic Solubility (The Gatekeeper)

Biphenyls frequently crash out of solution upon dilution from DMSO stocks into aqueous buffers. Standard thermodynamic solubility (shake-flask) is too slow for screening. We utilize Kinetic Solubility via nephelometry to determine the maximum concentration for downstream biological assays.

Mechanistic Insight

If a biphenyl compound precipitates during a bioassay (e.g., CYP inhibition), the effective concentration drops, leading to false negatives (underestimation of inhibition).

Step-by-Step Protocol
  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a clear 96-well flat-bottom plate, aliquot phosphate-buffered saline (PBS, pH 7.4).

  • Spiking: Perform a serial dilution of the DMSO stock, then spike into the PBS to achieve final concentrations ranging from 1 µM to 500 µM.

    • Critical Control: Final DMSO concentration must be ≤ 1% (v/v) to prevent solvent-mediated solubility enhancement.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout: Measure light scattering (nephelometry) or UV absorbance (620 nm) to detect precipitate formation.

  • Data Analysis: The solubility limit is defined as the concentration immediately preceding a significant increase in absorbance/scattering relative to the solvent blank.

Acceptance Criteria: For a biphenyl lead, kinetic solubility > 50 µM is preferred. < 10 µM requires structural modification (e.g., adding polar groups or disrupting planarity).

Protocol 2: Metabolic Stability & Reactive Metabolite Trapping

Biphenyls are susceptible to hydroxylation by CYP2C9 and CYP3A4. Furthermore, metabolic activation can generate electrophilic intermediates (quinones) that covalently bind to proteins, causing drug-induced liver injury (DILI).

Part A: Microsomal Stability ( )

Objective: Determine intrinsic clearance.[1]

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate HLM and test compound (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, and 45 mins.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analyze parent depletion via LC-MS/MS.

Part B: Glutathione (GSH) Trapping (Critical for Biphenyls)

Objective: Detect reactive electrophiles.

  • Rationale: Stable metabolites are not the only concern. If a biphenyl forms a quinone, it will react with the thiol group of GSH.

  • Modifications:

    • Add Glutathione (5 mM) to the microsomal incubation mix described above.

    • Incubate for 60 minutes.

    • Analysis: Perform a Neutral Loss Scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) on a Triple Quadrupole MS.

    • Interpretation: The presence of [M + GSH]+ adducts indicates bioactivation potential. This is a "Red Flag" for lead progression.

Protocol 3: Caco-2 Permeability with BSA Sink Conditions

Standard Caco-2 assays often fail for biphenyls due to Low Recovery . The compounds bind to the plastic Transwell plates or accumulate inside the cell membrane without exiting, leading to artificially low


 values.[2]
Expert Modification: The BSA "Sink"

To mimic the in vivo condition where plasma proteins (albumin) strip lipophilic drugs from the intestinal membrane, we add Bovine Serum Albumin (BSA) to the receiver compartment.[3]

Detailed Workflow
  • Cell Culture: Differentiate Caco-2 cells on Transwell® inserts (0.4 µm pore size) for 21 days. TEER (Transepithelial Electrical Resistance) must be > 300

    
    .
    
  • Buffer Preparation:

    • Apical (Donor) Buffer: HBSS (pH 6.5).

    • Basolateral (Receiver) Buffer: HBSS (pH 7.4) + 4% (w/v) BSA .[2]

  • Dosing: Add test compound (10 µM) to the Apical chamber (A-to-B transport).

  • Incubation: Incubate for 90 minutes at 37°C with orbital shaking (critical to minimize aqueous boundary layer effects).

  • Sampling:

    • Take aliquots from both Donor and Receiver chambers.

    • Crucial Step: Wash the membrane support with acetonitrile at the end to recover compound bound to the plastic/cells.

  • Calculation:

    
    
    Where 
    
    
    
    is the rate of permeation,
    
    
    is surface area, and
    
    
    is initial concentration.

Data Presentation:

ParameterStandard Assay (No BSA)Optimized Assay (+4% BSA)Interpretation
Recovery (%) < 50% (Fail)> 80% (Pass)BSA prevents plastic binding.

(

cm/s)
2.5 (Low)15.0 (High)True permeability revealed by sink conditions.

Protocol 4: CYP Inhibition (ICH M12 Compliant)

Per the ICH M12 Drug Interaction Studies Guidance (2024) , evaluating the potential of biphenyls to inhibit major CYP isoforms is mandatory to predict Drug-Drug Interactions (DDIs).

The "Cocktail" Approach

Instead of testing enzymes individually, we use a validated cassette of specific substrates.

  • Enzyme Panel: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4.[4]

  • Substrates: Phenacetin (1A2), Bupropion (2B6), Diclofenac (2C9), Midazolam (3A4).

  • Protocol:

    • Incubate HLM with the substrate cocktail and the biphenyl test compound (at 7 concentrations, e.g., 0 to 30 µM).

    • Pre-incubation: Perform a 30-minute pre-incubation without substrates to test for Time-Dependent Inhibition (TDI) . This is critical for biphenyls, which can act as mechanism-based inactivators.

    • Readout: LC-MS/MS quantification of specific metabolites (e.g., 1'-OH-midazolam).

    • Output: Calculate

      
      . If 
      
      
      
      , calculate
      
      
      and
      
      
      for TDI assessment.

References

  • ICH Harmonised Guideline. (2024). M12 Drug Interaction Studies. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5][6] [Link]

  • Food and Drug Administration (FDA). (2024).[7][8] M12 Drug Interaction Studies: Guidance for Industry. [Link][6]

  • Di, L., et al. (2012). High-Throughput Caco-2 Assay with Bovine Serum Albumin in the Receiver for Permeability Assessment of Lipophilic Compounds. Journal of Pharmaceutical Sciences. [Link]

  • Baillie, T. A. (2006). Metabolic Activation of Drugs: Assays for Reactive Metabolite Trapping. Chemical Research in Toxicology. [Link]

Sources

Method

metabolic stability assay protocol for small molecules

Application Note: Optimizing In Vitro Metabolic Stability Assays Subtitle: A Comprehensive Guide to Intrinsic Clearance Determination using Liver Microsomes Abstract Metabolic stability is a critical parameter in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing In Vitro Metabolic Stability Assays Subtitle: A Comprehensive Guide to Intrinsic Clearance Determination using Liver Microsomes

Abstract

Metabolic stability is a critical parameter in drug discovery, directly influencing bioavailability, half-life (


), and dosing frequency. This guide provides a rigorous protocol for determining the intrinsic clearance (

) of small molecules using Human Liver Microsomes (HLM). Unlike generic templates, this protocol emphasizes the "why" behind every step—from cofactor management to kinetic linearity—ensuring data that reliably predicts in vivo pharmacokinetics (PK).

Experimental Design Strategy

Before pipetting, you must select the appropriate test system. While hepatocytes contain the full complement of Phase I and II enzymes, microsomes are the industry standard for high-throughput screening of Phase I (CYP450) metabolism due to their stability, cost-effectiveness, and high specific activity.

System Selection Matrix:

FeatureLiver Microsomes (HLM)HepatocytesS9 Fraction
Primary Utility Phase I (CYP450/FMO) screening.[1]Phase I & II, Transporters, Induction.Phase I & II (lower activity).
Cofactors Requires exogenous NADPH.Endogenous (intact cell).Requires exogenous NADPH/UDPGA.
Cost/Throughput Low Cost / High Throughput.High Cost / Medium Throughput.Low Cost / High Throughput.
Binding High non-specific binding (NSB).Moderate NSB.High NSB.

Decision Point: If your compound contains functional groups prone to glucuronidation (e.g., carboxylic acids, phenols), consider supplementing microsomes with UDPGA or switching to hepatocytes. For standard CYP-mediated clearance, HLM is the gold standard.

Materials & Reagents

Biologicals:

  • Pooled Human Liver Microsomes (HLM): (e.g., Corning Gentest™ or XenoTech). Critical: Use pooled donors (n>50) to average out polymorphic variations (e.g., CYP2D6 poor metabolizers).

  • Protein Concentration: 20 mg/mL stock.

Chemicals:

  • NADPH (Reduced form): Critical: Do not use NADP+. Use fresh tetrasodium salt.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Magnesium Chloride (

    
    ):  3.3 mM (Stabilizes the CYP-NADPH complex).
    
  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard (IS): (e.g., Tolbutamide, Propranolol) structurally similar to analytes but distinct in mass.

  • Stop Solution: Ice-cold Acetonitrile (ACN) or Methanol (MeOH) containing the IS.

Detailed Protocol

Preparation of Solutions
  • Buffer Mix: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .[2]
    
  • NADPH Solution (Start Reagent): Prepare a 20 mM NADPH solution in the buffer. Note: Prepare fresh. NADPH oxidizes rapidly.

  • Microsomal Working Solution: Dilute stock microsomes to 1.25x the final target concentration.

    • Target: 0.5 mg/mL final protein concentration is standard.

    • Calculation: Dilute to 0.625 mg/mL so that adding substrate and NADPH brings it to 0.5 mg/mL.

  • Compound Working Solution: Dilute 10 mM DMSO stock to 2 µM in buffer (0.2% DMSO). Final assay concentration will be 1 µM.[3]

Assay Workflow

The reaction must be performed under "linear conditions"—where enzyme is in excess and substrate is below


 (usually 1 µM is safe for screening).

MetabolicStability cluster_sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Start Start PreWarm 1. Pre-Incubation (37°C, 10 min) Microsomes + Buffer Start->PreWarm AddCmpd 2. Add Test Compound (1 µM Final) PreWarm->AddCmpd Initiate 3. Initiate Reaction Add NADPH AddCmpd->Initiate Sample 4. Aliquot Sample Initiate->Sample Quench 5. Quench (Ice-cold ACN + IS) Sample->Quench Centrifuge 6. Centrifuge (4000g, 20 min, 4°C) Quench->Centrifuge Analyze 7. LC-MS/MS Analysis Centrifuge->Analyze

Figure 1: Standard Metabolic Stability Workflow.[3][4] The "Initiate" step uses NADPH to strictly define t=0.

Step-by-Step Execution
  • Plate Setup: Use a 96-well deep-well plate.

  • Pre-Incubation: Add 400 µL of Microsomal Working Solution (0.625 mg/mL) and 50 µL of Compound Working Solution to the wells.

    • Why? Allows the compound to reach non-specific binding equilibrium with the protein before metabolism starts.

    • Warm-up: Incubate at 37°C for 10 minutes.

  • Initiation: Add 50 µL of pre-warmed 20 mM NADPH to the wells.

    • Final Volume: 500 µL.

    • Final Concentrations: 0.5 mg/mL protein, 1 µM compound, 2 mM NADPH.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense the aliquot into a plate containing 150 µL ice-cold Stop Solution (ACN + Internal Standard).

    • Ratio: 1:3 or 1:4 (Sample:Solvent) ensures complete protein precipitation.

  • Processing: Vortex for 10 min, then centrifuge at 4,000 x g for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant onto LC-MS/MS. Monitor the Peak Area Ratio (Analyte/Internal Standard).

Data Analysis & Calculations

The goal is to determine the Intrinsic Clearance (


), which represents the pure enzyme activity independent of blood flow or protein binding.
Determination of Elimination Rate Constant ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time.

  • Equation:

    
    
    
  • Slope: The negative slope of the line is the elimination rate constant,

    
     (
    
    
    
    ).
Half-Life ( )


In Vitro Intrinsic Clearance ( )

This normalizes the rate to the amount of protein used.



Scaling to Whole Liver ( )

To predict human clearance, scale up using physiological factors.



  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human standard).

  • LW (Liver Weight): 25.7 g liver / kg body weight (Human standard).

Troubleshooting & Self-Validation

To ensure "Trustworthiness," every assay plate must contain specific controls.

IssueObservationRoot CauseCorrective Action
Low Turnover

min for positive control.
Inactive Microsomes or degraded NADPH.Store microsomes at -80°C. Make NADPH fresh daily.
Non-Linearity

on ln-plot.
Substrate Saturation or Product Inhibition.Lower substrate conc. (0.5 µM) or increase protein conc.
T=0 Loss Low signal at T=0 compared to buffer control.High Non-Specific Binding (NSB).Account for

(fraction unbound in microsomes).
Lag Phase Slow depletion in first 5 mins.Temperature shock.Ensure all reagents are at 37°C before initiation.

Validation Controls:

  • Positive Control: Verapamil (High Clearance) or Dextromethorphan.

  • Negative Control: Warfarin (Low Clearance) or incubation without NADPH (checks for chemical instability).

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[5][Link]

  • Obach, R. S. (1999).[6] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[6][7][8] Drug Metabolism and Disposition, 27(11), 1350-1359.[6] [Link]

  • Corning Gentest. Liver Microsomes Metabolic Stability Protocol.[Link]

Sources

Application

Optimized Workflow for Direct Suzuki-Miyaura Coupling of Unprotected Halo-Benzoic Acids

Executive Summary This application note details a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with phenylboronic acid . Unlike standard protocols that require esterification (pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with phenylboronic acid . Unlike standard protocols that require esterification (protection) of the carboxylic acid prior to coupling, this workflow utilizes a direct, base-mediated biphasic system .

By leveraging the solubility differences between the carboxylate salt intermediate and non-polar byproducts, this method incorporates a "self-purifying" workup that eliminates the need for column chromatography in most high-throughput screening (HTS) applications.

Mechanistic Challenges & Expertise

The "Free Acid" Paradox

The Suzuki-Miyaura reaction relies on a basic environment to activate the organoboron species into a reactive boronate "ate" complex. However, 4-bromobenzoic acid presents a competing acidic proton (


).

Causality in Experimental Design:

  • Deprotonation First: Upon adding base (e.g.,

    
    ), the carboxylic acid is deprotonated before the boronic acid (
    
    
    
    ).
  • Catalyst Poisoning Risk: The resulting carboxylate anion (

    
    ) can coordinate to the Palladium center, potentially displacing ligands or forming unreactive "palladacycles."
    
  • Solubility Shift: The substrate converts from a neutral organic molecule to a water-soluble salt, necessitating a solvent system that can solubilize both the organic catalyst/ligand and the aqueous benzoate salt.

Strategic Solution: We employ a Dioxane:Water (3:1) system. Dioxane solvates the Pd-catalyst and phenylboronic acid, while water solvates the benzoate and carbonate base. We must use


 equivalents of base  to ensure enough base remains to activate the boronic acid after neutralizing the substrate.
Diagram 1: Mechanistic Pathway & Competitive Equilibria

The following diagram illustrates the critical divergence between substrate activation (salt formation) and the catalytic cycle.

SuzukiMechanism Substrate 4-Bromobenzoic Acid (Substrate) Salt Benzoate Salt (Water Soluble / Unreactive) Substrate->Salt Instant Deprotonation Base Base (Na2CO3) (> 2.5 equiv) Base->Salt Boronate Boronate 'Ate' Complex (Activated Nucleophile) Base->Boronate Activation OxAdd Oxidative Addition Complex (Ar-Pd-Br) Salt->OxAdd Enters Cycle Pd0 Pd(0) Active Catalyst Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet Boronic Phenylboronic Acid Boronic->Boronate Boronate->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regen Product Biphenyl-4-Carboxylate (Product Salt) RedElim->Product

Caption: Competitive deprotonation vs. activation pathways. Note that the substrate enters the catalytic cycle as the benzoate salt.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (for 1.0 mmol scale)
4-Bromobenzoic Acid Limiting Reagent1.0201 mg
Phenylboronic Acid Nucleophile1.2146 mg

Base3.0318 mg
Pd(dppf)Cl

Catalyst0.03 (3 mol%)22 mg
1,4-Dioxane Organic Solvent-6.0 mL
Distilled Water Aqueous Solvent-2.0 mL
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • To a 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromobenzoic acid , phenylboronic acid , and

    
     .
    
  • Critical: Evacuate the vial and backfill with Nitrogen or Argon (

    
    ) to remove atmospheric oxygen (prevents homocoupling of boronic acid).
    
  • Add 1,4-Dioxane (degassed).

  • Dissolve

    
      in the Water  separately and degas this solution.
    
  • Add the aqueous base solution to the reaction vial via syringe.

    • Observation: A biphasic mixture will form. Upon stirring, the solid acid will dissolve as it converts to the salt.

Step 2: Reaction

  • Heat the sealed vial to 80–90 °C with vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Run for 4–16 hours .

    • Monitoring: Take a 50 µL aliquot, quench with dilute HCl, extract into EtOAc, and check via TLC or LC-MS. (Product is more polar than the starting bromide but less polar than the boronic acid).

Step 3: The "Self-Purifying" Workup This protocol utilizes the acidic nature of the product for purification, avoiding chromatography.

  • Cool the mixture to room temperature.

  • Dilute with water (10 mL) and transfer to a separatory funnel.

  • Wash 1 (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Logic: The product is currently a salt (

      
      ) and stays in the water. Unreacted boronic acid, homocoupled biphenyl, and ligands move to the organic layer. Discard the organic layer. 
      
  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH

    
     1–2.
    
    • Observation: A thick white precipitate (Biphenyl-4-carboxylic acid) will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 50 °C.

Workflow Visualization

Diagram 2: Acid-Base Purification Logic

This diagram details the separation logic that ensures high purity without chromatography.

WorkupLogic RxnMix Crude Reaction Mix (pH > 10) Extraction Partition: Water / EtOAc RxnMix->Extraction OrgLayer Organic Layer (Discard) Extraction->OrgLayer Non-polar Impurities (Ligands, Homocoupling) AqLayer Aqueous Layer (Contains Product Salt) Extraction->AqLayer Product as Benzoate Acidification Add 1M HCl (Target pH < 2) AqLayer->Acidification Precipitate Precipitate Formation (Free Acid) Acidification->Precipitate Protonation Filtration Filtration & Drying Precipitate->Filtration FinalProduct Pure Biphenyl-4-COOH Filtration->FinalProduct

Caption: Acid-base extraction strategy separating the product from non-polar organic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonationEnsure Base is

eq. The first equivalent is sacrificed to neutralize the carboxylic acid.
Homocoupling (Ph-Ph) Oxygen presenceDegas solvents more thoroughly (sparge with Argon for 15 mins).
Product in Org. Wash pH too low during washEnsure the aqueous layer is pH > 10 before the first EtOAc wash. Add more

if necessary.
Black Precipitate Pd precipitation ("Pd Black")Common at high temps. Filter the final acidic solution through Celite if Pd contamination persists in the solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols. Link

  • Bumagin, N. A., & Bykov, V. V. (1997). Ligandless Palladium-Catalyzed Reactions of Aryl Halides with Arylboronic Acids in Water.[1] Tetrahedron, 53(42), 14437-14450. (Foundation for water-soluble protocols).

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. Link

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling of 4-Bromobenzoic Acid.[1][2][3] Journal of Chemical Education, 78(7), 947. (Specific educational protocol for this exact reaction).

Sources

Method

Application Note: Amide Coupling Strategies for Biphenyl-4-Carboxylic Acid

Abstract The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Neprilysin inhibitors, Angiotensin II receptor antagonists). However, the derivatizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Neprilysin inhibitors, Angiotensin II receptor antagonists). However, the derivatization of biphenyl-4-carboxylic acid (CAS: 92-92-2) presents specific physicochemical challenges, primarily driven by its limited solubility in standard non-polar organic solvents and its high crystallinity. This Application Note provides a rigorous, field-proven guide for coupling biphenyl-4-carboxylic acid with diverse amines. We present three distinct protocols tailored to reaction scale and amine reactivity, supported by mechanistic insights and a decision matrix to ensure first-pass success.

Strategic Considerations & Decision Matrix

Physicochemical Profile

Biphenyl-4-carboxylic acid is a crystalline solid with a melting point of ~228 °C. Its extended


-system confers significant lipophilicity (

) but poor solubility in dichloromethane (DCM) and toluene at room temperature.
  • Solubility Constraint: The acid is practically insoluble in water and sparingly soluble in DCM. It dissolves well in

    
    -dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.
    
  • Reactivity: The carboxylic acid at the para position is electronically conjugated with the biphenyl system, rendering the carbonyl carbon moderately electrophilic upon activation. However, the steric bulk of the biphenyl group can impede nucleophilic attack if the coupling partner is also sterically demanding.

Workflow Selector

Select the appropriate protocol based on your scale and the nucleophilicity of your amine partner.

CouplingStrategy cluster_legend Key Decision Factors Start Start: Biphenyl-4-COOH Coupling ScaleCheck Reaction Scale? Start->ScaleCheck AmineCheck Amine Reactivity? ScaleCheck->AmineCheck < 1 gram MethodB Protocol B: Acid Chloride (Scale-up/Low Cost) ScaleCheck->MethodB > 10 grams MethodA Protocol A: HATU/DMF (High Efficiency/Discovery) AmineCheck->MethodA Low (Anilines, sec-amines) AmineCheck->MethodA Precious/Expensive Amine MethodC Protocol C: EDC/HOBt (Standard/Mild) AmineCheck->MethodC High (Prim-amines) Legend1 HATU: Best yield, expensive Legend2 SOCl2: Scalable, harsh conditions

Figure 1: Decision tree for selecting the optimal amide coupling strategy.

Detailed Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery chemistry (<100 mg to 5 g), unreactive amines (anilines), or valuable intermediates. Mechanism: HATU generates a highly reactive O-7-azabenzotriazol-1-yl active ester, which accelerates coupling and minimizes racemization (though not a concern for the achiral biphenyl acid).

Reagents:

  • Biphenyl-4-carboxylic acid (1.0 equiv)[1]

  • Amine coupling partner (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (Preferred due to solubility)

Procedure:

  • Dissolution: In a dry vial/flask equipped with a magnetic stir bar, dissolve biphenyl-4-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: If the acid does not dissolve completely at RT, mild heating (40 °C) or sonication is permissible. It must be in solution before adding HATU.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT.

    • Primary amines: Complete in 1–4 hours.

    • Steric/Electronic deactivated amines: Stir overnight (12–16 h) or heat to 50 °C.

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) or Brine (x2) – Critical for removing DMF.

      • Saturated NaHCO

        
         (x2) – Removes unreacted acid/HATU byproducts.
        
      • 1M HCl or 5% Citric Acid (x1) – Removes unreacted amine (if basic).

      • Brine (x1).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol B: Acid Chloride Activation (Scale-Up)

Best for: Multi-gram to kilogram scale, cost-sensitive projects, and non-sensitive amines. Mechanism: Conversion to biphenyl-4-carbonyl chloride using thionyl chloride (


). This intermediate is highly electrophilic.

Reagents:

  • Biphenyl-4-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (5.0 – 10.0 equiv or used as solvent)

  • Catalytic DMF (2–3 drops)

  • Solvent: Toluene or DCM (for the coupling step)

  • Base: Triethylamine (TEA) or Pyridine (for the coupling step)

Procedure:

  • Acyl Chloride Formation:

    • Suspend biphenyl-4-carboxylic acid in dry Toluene (or neat Thionyl Chloride if scale permits).

    • Add Thionyl Chloride (5.0 equiv) and 2 drops of dry DMF (catalyst).

    • Reflux (approx. 80–110 °C) for 2–3 hours. The suspension will clear as the acid chloride forms and dissolves.

    • Monitoring: Aliquot into MeOH; check LCMS for methyl ester formation.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess

    
    . Co-evaporate with toluene (x2) to ensure removal of acidic traces.
    
    • Result: Off-white to yellow solid (Biphenyl-4-carbonyl chloride).

  • Coupling:

    • Dissolve the crude acid chloride in dry DCM or THF.

    • Cool to 0 °C.

    • Add the amine (1.0 – 1.1 equiv) and TEA (2.0 equiv).

    • Warm to RT and stir for 2–6 hours.

  • Workup: Standard aqueous extraction (as in Protocol A, omitting LiCl).

Protocol C: Standard Carbodiimide (EDC/HOBt)

Best for: Routine synthesis where HATU is too expensive and acid chloride conditions are too harsh (e.g., acid-sensitive protecting groups on the amine).

Reagents:

  • Biphenyl-4-carboxylic acid (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (anhydrous) (1.2 equiv)

  • Amine (1.0 equiv)

  • DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF/DCM (1:1 mixture recommended to solubilize the acid).

Procedure:

  • Dissolve biphenyl-4-carboxylic acid in DMF/DCM (1:1).

  • Add HOBt and EDC

    
    HCl. Stir for 15 minutes.
    
  • Add the amine and DIPEA.[2][3]

  • Stir at RT for 12–24 hours.

  • Note: Urea byproducts from EDC are water-soluble, simplifying workup compared to DCC.

Purification & Analytical Characterization

Purification Strategy

Due to the high lipophilicity of the biphenyl core, the resulting amides often precipitate or crystallize easily.

MethodApplicabilitySolvent Systems
Recrystallization High (Primary choice)Ethanol, EtOH/Water, or Toluene/Hexane.
Flash Chromatography Medium (If impure)Hexane/EtOAc (Gradient 0-40%). The product usually elutes late due to aromaticity.
Acid/Base Wash HighEffective for removing unreacted starting materials due to the neutral nature of the amide.
Analytical Data Expectations
  • 1H NMR (DMSO-d6): Look for the diagnostic biphenyl protons.

    • 
       7.40 – 7.80 ppm: Multiplet signals corresponding to the 9 aromatic protons of the biphenyl system.
      
    • 
       8.50 – 10.00 ppm: Amide N-H (singlet/broad), shift depends on the amine partner.
      
  • Solubility Check: The product will likely be less soluble in polar solvents than the starting amine but more soluble in organic solvents than the starting acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility of acid in DCM/Toluene.Switch solvent to DMF or NMP . Ensure the solution is clear before adding coupling agents.
Low Yield (Acid Chloride) Hydrolysis of acid chloride.Ensure glassware is flame-dried. Use fresh

. Avoid water in the coupling step.
Precipitation during reaction Product insolubility.This is often a good sign. Filter the solid, wash with Et2O and Water. It might be pure product.
Colored Impurities Oxidation of amine or HATU byproducts.Perform a wash with 5% citric acid and filter through a short silica plug.

References

  • HATU Coupling Efficiency: Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Biphenyl Solubility Data: Li, Q., et al. (2021).[5] Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data, 66(12). Link

  • Acid Chloride Activation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Suzuki/Amide Workflow: Gooßen, L. J., et al. (2009). Synthesis of Biaryls via Decarboxylative Coupling. Science, 313, 662. Link

Sources

Application

Application Note: Advanced Strategies for Incorporating Unnatural Amino Acids (UAAs) in Solid-Phase Peptide Synthesis

Introduction: The Kinetic Challenge of UAAs The incorporation of Unnatural Amino Acids (UAAs) such as -disubstituted residues (e.g., Aib), -methylated amino acids, and olefin-bearing "stapling" residues is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Challenge of UAAs

The incorporation of Unnatural Amino Acids (UAAs) such as


-disubstituted residues (e.g., Aib), 

-methylated amino acids, and olefin-bearing "stapling" residues is a cornerstone of modern peptide drug discovery. These modifications enhance metabolic stability, membrane permeability, and receptor selectivity. However, they introduce significant steric bulk and electronic deactivation, rendering standard SPPS protocols (e.g., DIC/Oxyma at room temperature) insufficient.

This guide provides field-proven protocols to overcome the two primary failure modes in UAA synthesis: incomplete coupling (deletion sequences) and racemization (loss of chirality).

Strategic Planning: The "Difficult Coupling" Decision Matrix

Before initiating synthesis, categorize your sequence difficulty. Do not apply a "one-size-fits-all" approach.

Diagram 1: Coupling Strategy Decision Tree

CouplingStrategy Start Analyze Incoming Amino Acid (AA) Standard Standard AA (Ala, Gly, Phe, etc.) Start->Standard Hindered Sterically Hindered (Aib, Pen, alpha-Me) Start->Hindered Secondary Secondary Amine Target (Coupling onto Pro or N-Me-AA) Start->Secondary Act_Std DIC / Oxyma Pure RT, 1x 30 min Standard->Act_Std Act_Hin HATU / HOAt / Collidine Microwave: 75°C, 2x 10 min Hindered->Act_Hin Act_Sec PyAOP or COMU (or Triphosgene activation) Microwave: 75°C, Double Couple Secondary->Act_Sec QC QC Check Act_Std->QC Act_Hin->QC Act_Sec->QC

Caption: Logical flow for selecting coupling reagents based on steric hindrance and amine nucleophilicity.

Detailed Protocols

Protocol A: Coupling Sterically Hindered UAAs (e.g., Aib, -Methyl)

Rationale:


-disubstituted amino acids like Aib (Aminoisobutyric acid) lack an 

-proton, acting as strong helix inducers but creating immense steric clash during coupling. Standard carbodiimides (DIC) are too slow. We utilize HATU (a uronium salt) which generates a highly reactive species, combined with Microwave Irradiation to overcome the activation energy barrier.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Note: Collidine is preferred over DIPEA with HATU to prevent premature capping (guanidinylation) of the N-terminus.

  • Solvent: DMF or NMP.[1]

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 20 min. Deprotect Fmoc group (20% Piperidine/DMF) and wash (3x DMF, 3x DCM, 3x DMF).

  • Activation Cocktail:

    • Dissolve Fmoc-UAA (5.0 eq relative to resin loading).

    • Add HATU (4.9 eq).

    • Add HOAt (5.0 eq) Optional but recommended for Aib-Aib linkages.

    • Add Collidine (10 eq).

  • Coupling:

    • Add cocktail to resin immediately.

    • Microwave: Ramp to 75°C (2 min), Hold at 75°C (10 min).

    • Note for Cys/His: If coupling Cys or His after a UAA, limit temp to 50°C to prevent racemization [1].

  • Wash: Drain and wash extensively with DMF.[2]

  • Repeat: For Aib-Aib or Aib-Pro junctions, a double coupling is mandatory .

Protocol B: Coupling onto N-Methylated Residues

Rationale: Once an amino acid is


-methylated, it becomes a secondary amine. It is significantly less nucleophilic and more sterically crowded. Standard uronium salts (HBTU/HATU) often fail here. PyAOP  (a phosphonium salt) or COMU  are superior for these specific junctions [2].

Reagents:

  • Activator: PyAOP or COMU.[3]

  • Base: DIEA (Diisopropylethylamine) or Oxyma Pure.

Step-by-Step:

  • Verification: Confirm Fmoc removal from the N-methylated residue using the Chloranil Test (See Section 4). The Kaiser test will yield a false negative (no color) for secondary amines.

  • Coupling:

    • AA (5 eq) + PyAOP (5 eq) + DIEA (10 eq) in DMF.

    • Microwave: 75°C for 15 minutes.

  • Aggressive Alternative (The "Nuclear" Option):

    • If PyAOP fails, use Triphosgene (BTC) mediated coupling.

    • Caution: Generates acid chlorides in situ. Strictly anhydrous conditions required.

    • Protocol: Pre-activate AA (3 eq) with BTC (1 eq) and Collidine (10 eq) in THF/DCM for 1 min, then add to resin.

Protocol C: Peptide Stapling (Ring-Closing Metathesis)

Rationale: Peptide stapling uses olefin-bearing UAAs (e.g., (S)-5-pentenylalanine) at positions


 and 

(or

). Ring-Closing Metathesis (RCM) is performed on-resin using a Grubbs Catalyst before cleavage and global deprotection.

Critical Constraint: The Ruthenium catalyst is sensitive to oxygen and can be poisoned by trace amine salts.

Diagram 2: RCM Stapling Workflow

Stapling Linear Linear Peptide on Resin (Fmoc-OFF, Side-chains ON) Wash LiCl / DCM Wash (Remove amine salts) Linear->Wash Cat Add Grubbs Catalyst (1st or 2nd Gen) in Degassed DCE Wash->Cat React Agitate 2 hrs (Repeat 2x) Cat->React Cleave Cleavage & Deprotection (TFA/TIS/Water) React->Cleave

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM).

Step-by-Step:

  • Assembly: Synthesize the linear sequence with Fmoc-protected olefinic UAAs. Remove the final N-terminal Fmoc group.

  • Salt Removal (Crucial): Wash resin with 0.4M LiCl in DMF to remove residual amine salts that poison the catalyst, followed by extensive DCM washes.

  • Solvent Swap: Wash resin 3x with anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis:

    • Dissolve Grubbs Catalyst (1st or 2nd Gen) (20 mol%) in degassed DCE.

    • Add to resin.[4][5][6][7][8] Bubble Nitrogen through the solution for 1 min.

    • Agitate at Room Temperature for 2 hours.

  • Iteration: Drain and repeat Step 4 with fresh catalyst to ensure high conversion.

  • Quench: Wash with DMSO (to chelate Ru) followed by DCM. Proceed to cleavage [3].[4][6][8]

Quality Control: The Self-Validating System

You cannot rely on standard monitoring when using UAAs.

Comparison of Colorimetric Tests
Test NameTarget Functional GroupPositive ResultNegative ResultApplication Note
Kaiser Test Primary Amines (

)
Deep Blue Yellow/ColorlessFails for Proline, N-methyls, and some hindered amines.
Chloranil Test Secondary Amines (

)
Dark Blue/Green Amber/ColorlessMandatory for checking deprotection of N-methylated residues [4].
TNBS Test Primary AminesOrange/Red YellowHigh sensitivity, good backup for Kaiser.

Data Validation Protocol:

  • Micro-Cleavage: Do not guess. After a difficult UAA coupling, remove ~5 mg of resin.

  • Cleave: Treat with 50 uL TFA/TIS/H2O (95:2.5:2.5) for 30 mins.

  • Analyze: Inject onto UPLC-MS. Look for the mass of the deletion sequence (Target Mass minus UAA Mass). If deletion > 5%, re-couple using the "Nuclear Option" (Protocol B, Step 3).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield of UAA Steric hindrance preventing activation.Switch from DIC to HATU. Increase temp to 75°C.
Racemization (D/L mix) Base-catalyzed proton abstraction.Switch base from DIPEA to Collidine (weaker base).[9] Reduce temp to 50°C. Use Oxyma as additive.
Guanidinylation (+42 Da) Reaction of amine with HATU uronium.This happens if activation is slow. Ensure Base is added to the AA/HATU mixture immediately before adding to resin.
Incomplete RCM Catalyst poisoning.Ensure rigorous LiCl washing before adding Grubbs catalyst. Use degassed solvents.[4]

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • BenchChem. (2025).[3] Peptide Synthesis with Sterically Hindered Amino Acids. Technical Support Center. Link

  • Biotage. (2016). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage Application Notes. Link

  • ChemPep. (2023). Fmoc Solid Phase Peptide Synthesis: The Acetaldehyde/Chloranil Test. Technical Support. Link

  • Albericio, F., et al. (2018). Microwave-Assisted Peptide Synthesis. Royal Society of Chemistry. Link

Sources

Method

Application Note: High-Throughput Screening of Biphenyl "Privileged Structure" Libraries

Abstract The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous FDA-approved therapeutics (e.g., Valsartan, Telmisartan) due to its ability to mimic protein second...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous FDA-approved therapeutics (e.g., Valsartan, Telmisartan) due to its ability to mimic protein secondary structures (such as


-turns) and disrupt Protein-Protein Interactions (PPIs). However, the physicochemical properties that make biphenyls attractive—rigidity and lipophilicity—present unique challenges in High-Throughput Screening (HTS), specifically regarding solubility and colloidal aggregation. This guide details a self-validating workflow for the design, microscale synthesis (Suzuki-Miyaura coupling), and screening of biphenyl libraries, with a specific focus on eliminating false positives caused by aggregation.

Library Design & Microscale Synthesis

Objective: To generate a diversity-oriented library of functionalized biphenyls directly in 96- or 384-well formats using palladium-catalyzed cross-coupling.

The Chemistry: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the gold standard for biphenyl synthesis. For HTS, we utilize a "matrix approach" where rows contain distinct aryl halides and columns contain distinct aryl boronic acids.

Critical Consideration (Catalyst Poisoning): Residual Palladium (Pd) is a potent fluorescence quencher and can chelate to assay proteins, causing false positives. This protocol includes a mandatory scavenging step.

Protocol: 96-Well Parallel Synthesis

Reagents:

  • Aryl Halides (0.1 M in DMSO): 8 distinct scaffolds (Rows A-H).

  • Aryl Boronic Acids (0.1 M in DMSO): 12 distinct acids (Cols 1-12).

  • Catalyst: Pd(OAc)

    
     (1 mol%) with SPhos or XPhos ligand.
    
  • Base: K

    
    PO
    
    
    
    (2M aqueous).
  • Scavenger: SiliaMetS® Thiol or equivalent resin.

Step-by-Step Workflow:

  • Dispensing: Using an automated liquid handler (e.g., Tecan or Hamilton), dispense 10

    
    L of Aryl Halide and 10 
    
    
    
    L of Boronic Acid into a chemically resistant 96-well deep-well plate.
  • Catalysis: Add 5

    
    L of Catalyst/Ligand master mix (in DMSO).
    
  • Activation: Add 10

    
    L of aqueous Base. Seal plate with an aluminum heat seal.
    
  • Reaction: Incubate at 60°C for 4 hours with vigorous shaking (800 rpm).

  • Work-up & Scavenging:

    • Remove seal. Add 10 mg of Thiol-scavenger resin per well.

    • Add 100

      
      L EtOAc to facilitate mixing.
      
    • Shake at room temperature for 1 hour.

  • Filtration: Transfer slurry to a 96-well filter plate (0.45

    
    m PTFE) stacked over a receiver plate. Centrifuge at 2000 x g for 2 mins.
    
  • Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac). Re-suspend residue in 100% DMSO to a final theoretical concentration of 10 mM.

Workflow Visualization

SynthesisWorkflow cluster_0 Input cluster_1 Reaction cluster_2 Purification Halides Aryl Halides (Rows) Coupling Pd-Catalyzed Coupling (60°C) Halides->Coupling Boronics Boronic Acids (Cols) Boronics->Coupling Scavenge Pd Scavenging (Thiol Resin) Coupling->Scavenge Add Resin Filter Filtration & Evaporation Scavenge->Filter QC LC-MS QC (Random 5%) Filter->QC

Caption: Parallel synthesis workflow emphasizing the critical Palladium scavenging step to prevent downstream assay interference.

Assay Development: The Solubility Challenge

Scientific Integrity Check: Biphenyls are highly lipophilic. In aqueous buffers, they often form colloidal aggregates at concentrations as low as 5


M. These aggregates sequester proteins non-specifically, leading to promiscuous inhibition (False Positives).

The Solution: All biphenyl HTS assays must include a non-ionic detergent.

ParameterRecommendationRationale
DMSO Tolerance Max 5% (v/v)Biphenyls require DMSO for solubility, but >5% often denatures enzymes.
Detergent 0.01% Triton X-100 or Tween-20Prevents colloidal aggregation of lipophilic compounds.
Plate Type Non-binding Surface (NBS)Prevents hydrophobic biphenyls from sticking to plastic well walls.
Assay Mode Fluorescence Polarization (FP)Ratiometric readouts are less susceptible to compound autofluorescence than intensity-based assays.

Screening Protocol (Fluorescence Polarization)

Context: Screening the library against a target protein (e.g., BRD4 or Bcl-2) to find inhibitors of Protein-Protein Interactions.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100 , 1 mM DTT.

  • Tracer: Fluorescein-labeled peptide ligand (K_d determined previously).

  • Protein: Target protein at concentration = K_d of tracer.

Step-by-Step Protocol:

  • Library Transfer: Using an acoustic dispenser (Echo 550), transfer 50 nL of library compounds (from Section 1.2) into a 384-well black NBS plate.

  • Protein Addition: Dispense 10

    
    L of Protein solution. Incubate for 15 mins at RT.
    
    • Why? Pre-incubation allows the compound to bind the protein before the tracer competes.

  • Tracer Addition: Dispense 10

    
    L of Tracer solution.
    
  • Equilibration: Incubate for 60 mins at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., EnVision).

  • Data Calculation:

    
    
    Calculate % Inhibition relative to DMSO (0%) and unlabeled peptide controls (100%).
    

Hit Validation & Triage (The "Anti-Aggregate" System)

Core Directive: A "hit" in a biphenyl screen is an aggregate until proven otherwise. You must run a detergent-sensitivity counter-screen.

Mechanism: True inhibitors bind 1:1 and are unaffected by detergent concentration changes. Aggregators rely on the colloid surface; increasing detergent disrupts the colloid, abolishing the "inhibition."

Protocol: Detergent Sensitivity Test
  • Select Hits: Pick all compounds showing >50% inhibition in the primary screen.

  • Prepare Two Buffers:

    • Low Detergent: 0.001% Triton X-100 (Critical Micelle Concentration (CMC) is ~0.015%, so this is below CMC).

    • High Detergent: 0.1% Triton X-100 (Well above CMC).

  • Re-Assay: Run the FP assay for all hits in both buffers side-by-side.

  • Analysis:

    • True Positive: IC50 remains constant between Low and High detergent.

    • False Positive (Aggregator): Potency shifts significantly (>3-fold) or disappears in High Detergent.

Triage Logic Diagram

TriageLogic Primary Primary Screen (0.01% Detergent) HitCheck >50% Inhibition? Primary->HitCheck CounterScreen Counter-Screen: Detergent Sensitivity (0.001% vs 0.1%) HitCheck->CounterScreen Yes Discard1 Discard (Inactive) HitCheck->Discard1 No ResultCheck Activity Retained in High Detergent? CounterScreen->ResultCheck Discard2 Discard (Aggregator) ResultCheck->Discard2 No (Shift > 3x) Valid Valid Hit (Proceed to Kd) ResultCheck->Valid Yes (Stable IC50)

Caption: Decision tree for distinguishing true biphenyl ligands from colloidal aggregators.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Shoichet, B. K. (2006).[1] "Screening in a spirit haunted world." Drug Discovery Today. (Seminal paper on aggregation). Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link

  • NCATS Assay Guidance Manual. (2016). "Assay Interference by Aggregation." National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing [(Biphenyl-4-carbonyl)-amino]-acetic Acid

Topic: Troubleshooting Solubility & Precipitation Issues in Aqueous Buffers Executive Summary: The Molecular "Tug-of-War" You are likely reading this because your compound—[(Biphenyl-4-carbonyl)-amino]-acetic acid (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Precipitation Issues in Aqueous Buffers
Executive Summary: The Molecular "Tug-of-War"

You are likely reading this because your compound—[(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Biphenylcarbonylglycine)—precipitated upon dilution into your assay buffer, or you are observing erratic data points suggesting micro-precipitation.

This molecule presents a classic physico-chemical conflict:

  • The Head (Hydrophilic): The glycine moiety provides a carboxylic acid (pKa ~3.7–3.9), which should offer solubility at neutral pH.

  • The Tail (Hydrophobic): The biphenyl system is highly lipophilic (LogP > 3.0) and rigid. It drives strong

    
    -
    
    
    
    stacking interactions, leading to rapid aggregation in aqueous environments.

This guide provides the protocols to win this tug-of-war, ensuring your compound remains in solution for reliable bioassay data.

Module 1: The pH Criticality (The First Line of Defense)

The most common error is attempting to dissolve this compound in unbuffered water or acidic media. Because this is a carboxylic acid derivative, its solubility is pH-dependent .

The Science: According to the Henderson-Hasselbalch equation, for a weak acid with a pKa of ~3.8, the molecule is 99.9% ionized (deprotonated) at pH 6.8. Below pH 4.0, it exists as a protonated, uncharged species with near-zero aqueous solubility.

Diagnostic Check:

  • Are you using unbuffered saline? (Risk: High. Saline often drifts acidic).

  • Are you using PBS pH 7.4? (Risk: Moderate. While the pH is correct, the high ionic strength of PBS can cause "salting out" of the hydrophobic biphenyl tail).

Protocol A: The "pH Swing" Solubilization

Use this if you observe immediate cloudiness upon adding the compound to the buffer.

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Prepare Buffer: Use a buffer with strong capacity at pH 7.5–8.0 (e.g., 50 mM Tris-HCl or HEPES). Avoid Phosphate Buffered Saline (PBS) initially if possible, as potassium salts often lower solubility of organic acids.

  • Check Final pH: After adding the compound, verify the pH hasn't dropped. If the compound concentration is high, it can acidify the local environment, triggering its own precipitation.

Module 2: The "Crash" Phenomenon (Kinetic vs. Thermodynamic)

Users often report: "It looked clear when I mixed it, but 30 minutes later, there was sediment." This is Kinetic Solubility (temporary suspension) vs. Thermodynamic Solubility (true equilibrium).

When you dilute a DMSO stock into water, you create a momentary supersaturated state. The biphenyl rings eventually find each other, nucleate, and crystallize.

Visualizing the Precipitation Mechanism

PrecipitationMechanism Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution into Buffer Stock->Dilution Add to Aqueous Supersat Supersaturated State (Kinetic Solubility) Dilution->Supersat Solvent Shift Supersat->Stock Add Cosolvent Nucleation Nucleation (Pi-Pi Stacking) Supersat->Nucleation Time > 10 mins Precipitate Precipitation (Thermodynamic State) Nucleation->Precipitate Aggregation

Figure 1: The "Crash" pathway. Without cosolvents or cyclodextrins, the supersaturated state collapses into precipitation due to the hydrophobic biphenyl interactions.

Module 3: Advanced Formulation Strategies

If pH adjustment alone fails, you must disrupt the water structure or shield the hydrophobic tail.

Strategy 1: The Cosolvent Bridge (PEG400)

Polyethylene Glycol 400 (PEG400) acts as an amphiphilic bridge, reducing the surface tension between the hydrophobic biphenyl group and the bulk water.

Solvent SystemSolubility PotentialBiological CompatibilityRecommendation
100% DMSO High (>50 mM)Toxic to cells >0.5%Stock solution only.
PBS (pH 7.4) Low (<10 µM)ExcellentOften insufficient alone.
5% DMSO / 95% PBS ModeratePoor (DMSO too high)Not recommended for live cells.
1% DMSO / 40% PEG400 / 59% PBS HighModerate (Check assay)Gold Standard for in vivo/animal work.
Strategy 2: Molecular Encapsulation (Cyclodextrins)

This is the most robust method for biphenyl derivatives. Hydroxypropyl-


-cyclodextrin (HP-

-CD) creates a "molecular donut" where the hydrophobic biphenyl tail sits inside the cavity, while the hydrophilic exterior interacts with the buffer.

Protocol B: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water.
    
  • Add your DMSO stock to this cyclodextrin solution slowly with vortexing.

  • Incubate at 37°C with shaking for 30 minutes to allow the inclusion complex to form.

  • Dilute this complex into your final assay medium.

Module 4: Troubleshooting FAQ

Q1: I see a "swirling" effect when I add my DMSO stock to the buffer, followed by cloudiness. What is this?

  • A: The swirling is the Schlieren effect (refractive index change). The cloudiness is immediate precipitation.

  • Fix: Do not add stock to a static buffer. Vortex the buffer creating a vortex cone, and inject the DMSO stock directly into the fast-moving center of the vortex. This prevents local concentration spikes that trigger nucleation.

Q2: Can I sonicate the solution to re-dissolve the precipitate?

  • A: Caution advised. Sonication creates heat and can degrade the amide bond in [(Biphenyl-4-carbonyl)-amino]-acetic acid. It creates a suspension, not a true solution. The compound will settle out during centrifugation or long incubations, leading to false negatives in assays.

Q3: My compound precipitates upon freezing in DMSO.

  • A: DMSO is hygroscopic (absorbs water from air). If your DMSO absorbs water, the solubility of biphenyl compounds drops drastically, and they crystallize upon freezing/thawing.

  • Fix: Use single-use aliquots for DMSO stocks and store them in desiccated environments.

Summary: The Solubility Decision Tree

Follow this logic flow to determine the best protocol for your specific experiment.

DecisionTree Start Start: Dissolve Compound CheckpH Is Buffer pH > 7.5? Start->CheckpH AdjustpH Adjust pH to 8.0 (Use Tris/HEPES) CheckpH->AdjustpH No CheckConc Is Conc > 50 µM? CheckpH->CheckConc Yes AdjustpH->CheckConc SimpleBuffer Use Standard Buffer (Vortex during addition) CheckConc->SimpleBuffer No NeedHelp Need Cosolvent/Carrier CheckConc->NeedHelp Yes CellAssay Is this a Cell Assay? NeedHelp->CellAssay UseCD Use HP-Beta-Cyclodextrin (Low Toxicity) CellAssay->UseCD Yes (Cells Sensitive) UsePEG Use 20-40% PEG400 or Tween 80 CellAssay->UsePEG No (In Vivo/Chem)

Figure 2: Decision Matrix for selecting the appropriate solubilization strategy based on concentration and assay type.

References
  • PubChem. Compound Summary: (Biphenyl-4-sulfonylamino)-acetic acid / Biphenyl derivatives.[1] National Library of Medicine. Available at: [Link][1]

  • Fini, A. et al. (1985). Chemical properties of bile acids.[2] IV. Acidity constants of glycine-conjugated bile acids. (Demonstrates pKa shifts in glycine conjugates). Journal of Lipid Research. Available at: [Link]

  • Popa-Burke, I. et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions.[3][4]Journal of Biomolecular Screening. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic acid

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: -(4-Phenylbenzoyl)glycine CAS Registry Number: 221101-61-7 (and related derivatives) Introduction & Chemical Context [(Biphenyl-4-carbonyl)-amino]-acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule:


-(4-Phenylbenzoyl)glycine
CAS Registry Number:  221101-61-7 (and related derivatives)

Introduction & Chemical Context

[(Biphenyl-4-carbonyl)-amino]-acetic acid is a conjugated glycine derivative, structurally consisting of a biphenyl moiety linked to glycine via an amide bond. It belongs to the class of


-acyl amino acids (hippuric acid analogs).

Why Yields Fail: The synthesis is deceptively simple. While a standard Schotten-Baumann reaction (Acid Chloride + Amine


 Amide) is the textbook approach, the hydrophobicity of the biphenyl ring  creates a phase-transfer barrier. If the biphenyl-4-carbonyl chloride precipitates before reacting with the water-soluble glycine, the yield drops largely due to hydrolysis of the acid chloride back to the carboxylic acid.

Core Protocol: Optimized Schotten-Baumann

Use this protocol as your primary baseline. It is engineered to overcome the solubility mismatch.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Biphenyl-4-carbonyl chloride 1.0ElectrophileMust be fresh/white solid. Yellowing indicates hydrolysis.
Glycine 1.5 - 2.0NucleophileExcess required to drive kinetics over hydrolysis.
NaOH (1M - 2M) 2.2 - 2.5BaseNeutralizes HCl byproduct; keeps Glycine as nucleophilic

.
THF or Dioxane Solvent ACo-solventCRITICAL: Solubilizes the acid chloride.
Water Solvent BSolventSolubilizes Glycine/NaOH.
Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Dissolve Glycine (1.5 eq) in 1M NaOH (2.2 eq) in a round-bottom flask.

    • Cool to

      
      C. Reason: Low temp favors aminolysis over hydrolysis.
      
  • Preparation of Organic Phase:

    • Dissolve Biphenyl-4-carbonyl chloride (1.0 eq) in minimal dry THF (Tetrahydrofuran) or Dioxane.

    • Note: Do not use DCM if you want a homogeneous reaction; use DCM only if running a biphasic reaction with a Phase Transfer Catalyst (see Troubleshooting).

  • Addition (The Yield-Maker Step):

    • Add the Organic Phase dropwise to the vigorously stirred Aqueous Phase.

    • Technical Insight: The solution must remain clear or finely emulsified. If large clumps form, solvation is poor—add more THF immediately.

  • Reaction Maintenance:

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Monitor pH. If pH drops below 8, add small aliquots of NaOH. Reason: If pH < 7, the amine protonates (

      
      ) and becomes non-nucleophilic, stopping the reaction.
      
  • Work-up & Isolation:

    • Evaporate THF under reduced pressure (Rotavap).

    • The remaining aqueous solution may contain unreacted acid chloride (hydrolyzed to acid solid). Filter this off before acidification if present.

    • Acidification: Slowly add 1M HCl to the clear filtrate until pH ~2-3.

    • Precipitation: The product [(Biphenyl-4-carbonyl)-amino]-acetic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry.[1]

Visualization: Reaction Logic & Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction (Critical) cluster_2 Phase 3: Isolation A Biphenyl-4-carbonyl Chloride (in THF) C Controlled Addition (0-5°C) A->C B Glycine + NaOH (in Water, pH > 10) B->C D Competition: Aminolysis vs. Hydrolysis C->D E Maintain pH 8-10 (Keep Glycine Active) D->E Stir 2-4h G Filter Insoluble Byproducts (Remove Biphenyl Acid) D->G Side Product: Biphenyl-4-carboxylic acid F Remove THF (Rotavap) E->F F->G H Acidify Filtrate (HCl) to pH 2-3 G->H I Final Product Precipitates H->I

Caption: Workflow emphasizing the competition between aminolysis (desired) and hydrolysis (side reaction) and the critical pH maintenance step.

Troubleshooting Support Center (FAQ)

Issue 1: "My yield is < 40%, and I recovered a lot of starting material (acid)."

Diagnosis: Hydrolysis of the Acid Chloride. The rate of water attacking your acid chloride was faster than the glycine attacking it. This happens if the biphenyl chloride precipitates out of the organic solvent upon contact with water, reducing its surface area available for the glycine. Corrective Action:

  • Switch Solvent: Ensure you are using a water-miscible co-solvent (THF or Acetone) so the acid chloride stays in solution longer.

  • Increase Glycine: Bump Glycine equivalents to 2.0.

  • Phase Transfer Catalyst (PTC): If you must use DCM/Water (immiscible), add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the glycine anion into the organic phase to react.

Issue 2: "The product is an oily/sticky gum, not a solid."

Diagnosis: Impurity Trapping or Solvent Occlusion. Biphenyl derivatives often trap solvents. Corrective Action:

  • Trituration: Add cold Diethyl Ether or Hexanes to the gum and scratch the side of the flask with a glass rod. This induces crystallization.[1][2][3]

  • Recrystallization: The gold standard for this molecule is Ethanol/Water (1:1) . Dissolve in hot ethanol, add warm water until turbid, then cool slowly.

Issue 3: "The product purity is low (contains di-peptide)."

Diagnosis: Double Reaction.[3] The product amide still has a carboxylic acid. If activation reagents (like EDC/NHS) were used incorrectly, or if the acid chloride was in huge excess, the product can react with another glycine molecule. Corrective Action:

  • Strictly control the stoichiometry (Acid Chloride should be limiting, 1.0 eq).

  • Ensure the crude mixture is washed with Ethyl Acetate while still basic (before acidification). This removes neutral impurities (dimers/anhydrides) while your product stays in the water layer as a salt.

Alternative Workflow: Coupling Agents

Use this if the Acid Chloride is unstable or unavailable.

If you cannot source the acid chloride, synthesize the amide from Biphenyl-4-carboxylic acid and Glycine Methyl Ester HCl .

  • Activation: Dissolve Acid (1.0 eq) + EDC.HCl (1.2 eq) + HOBt (1.2 eq) in DMF. Stir 30 min.

  • Coupling: Add Glycine Methyl Ester HCl (1.2 eq) + DIPEA (3.0 eq). Stir 12h.

  • Hydrolysis (Deprotection): The intermediate is the methyl ester. Treat with LiOH (2.0 eq) in THF/Water (1:1) for 2h to yield the free acid.

  • Pros/Cons: Higher yield, but two steps (Coupling + Hydrolysis).

Decision Logic for Optimization

Troubleshooting Start Start Optimization YieldCheck Is Yield > 70%? Start->YieldCheck PurityCheck Is Purity > 95%? YieldCheck->PurityCheck Yes LowYield Problem: Low Yield YieldCheck->LowYield No LowPurity Problem: Low Purity PurityCheck->LowPurity No Success Protocol Validated PurityCheck->Success Yes Action1 Check pH during reaction. Must be > 8. LowYield->Action1 Action3 Recrystallize: EtOH/Water LowPurity->Action3 Action2 Check Solvent System. Use THF/Water (Homogeneous) or DCM/Water + PTC. Action1->Action2

Caption: Decision tree for troubleshooting yield and purity issues during synthesis.

References

  • Schotten-Baumann Reaction Conditions

    • Schotten, C. (1884).[4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[4][5]

    • Context: Foundational chemistry for amide bond form
    • [4]

  • Synthesis of Biphenyl-Glycine Derivatives (NEP Inhibitor Precursors)

    • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors". Journal of Medicinal Chemistry, 38(10), 1689-1700.
    • Context: Describes the handling of biphenyl-substituted amino acids and purification via crystalliz
  • Purification of N-Substituted Glycines

    • Organic Syntheses, Coll.[3] Vol. 2, p.29 (1943); Vol. 19, p.4 (1939).

    • Context: Standard protocols for isolating glycine derivatives via acidific
  • Supramolecular Hydrogelators (N-(4-phenylbenzoyl)glycine)

    • Yang, Z., et al. (2007). "Enzymatic hydrogelation of small molecules".
    • Context: Confirms the structure and solubility properties of the specific target molecule (hydrogel formation which causes the "sticky solid" issue).

Sources

Troubleshooting

Technical Support Center: Purification of Biphenyl Carboxylic Acid Derivatives

Status: Operational Ticket ID: BPH-COOH-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Biphenyl carboxylic acid derivatives (e.g., intermediates for Angiotensin II...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BPH-COOH-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Biphenyl carboxylic acid derivatives (e.g., intermediates for Angiotensin II receptor blockers like Valsartan or Telmisartan) present a unique purification paradox. They possess a highly lipophilic, planar biphenyl core capable of strong


-

stacking, juxtaposed with a polar, ionizable carboxylic acid tail. This duality leads to characteristic failure modes: "oiling out" during acidification, persistent metal retention (Pd) from Suzuki couplings, and severe peak tailing during chromatography.

This guide addresses these specific failure modes with self-validating protocols designed to restore process integrity.

Module 1: Extraction & Isolation Troubleshooting
Q: My product forms a stable emulsion or "rag layer" during acid-base extraction. How do I resolve this?

Diagnosis: This is a classic "surfactant effect." The biphenyl carboxylate anion acts as a surfactant head, while the biphenyl rings form a lipophilic tail. At high pH, you have essentially created a detergent that stabilizes the oil-water interface.

Protocol: The "High-Ionic Strength" Break Do not simply wait for the layers to separate. You must disrupt the micellar stability.

  • Increase Aqueous Density: Add solid NaCl or a saturated brine solution to the aqueous basic layer before adding the organic solvent. The increased ionic strength reduces the critical micelle concentration (CMC) and forces the organic phase out.

  • Solvent Swap: If using Dichloromethane (DCM), switch to MTBE (Methyl tert-butyl ether) or 2-MeTHF . Chlorinated solvents often have densities too close to the heavy brine/emulsion layer, hindering separation.

  • Filtration: If the rag layer persists, it often contains palladium black or boronic acid residues. Filter the entire biphasic mixture through a pad of Celite® before attempting phase separation.

Q: Upon acidification of the aqueous layer, my product oils out as a sticky gum instead of precipitating as a solid.

Diagnosis: The "Oiling Out" phenomenon occurs when the metastable liquid phase separates before the crystalline solid phase can nucleate. This is common with biphenyls due to their low melting points in the presence of impurities.

Protocol: Controlled Nucleation Acidification

  • Temperature Control: Do not acidify at room temperature. Heat the basic aqueous solution to 50–60°C .

  • Slow Acidification: Add the acid (e.g., 2M HCl) dropwise to reach pH ~5 (just above the pKa).

  • Seeding: Add seed crystals of the pure acid at this point.

  • Final pH Adjustment: Continue acidifying to pH 1–2 while slowly cooling the mixture to 0°C. The presence of seeds and the slow cooling rate favors crystal growth over amorphous oil formation.

Module 2: Chromatographic Purification
Q: I am seeing severe peak tailing on silica gel (Flash) or C18 (HPLC).

Diagnosis: The free carboxylic acid protons interact strongly with residual silanols (Si-OH) on the stationary phase via hydrogen bonding. This secondary interaction causes non-linear adsorption isotherms (tailing).

Protocol: Mobile Phase Modifiers

  • For Normal Phase (Silica): Add 1% Acetic Acid to both the hexane and ethyl acetate mobile phases.

    • Why: The acetic acid saturates the silanol sites, effectively "capping" them so your product elutes based on polarity, not silanol affinity.

  • For Reverse Phase (C18): Use 0.1% Formic Acid or 0.1% TFA .

    • Critical Check: Ensure the pH of the mobile phase is at least 2 units below the pKa of the acid (typically pKa ~4.5). If pH > pKa, the acid ionizes, leading to broad, split peaks or total loss of retention.

Q: I cannot separate the regioisomers (ortho/meta/para) generated during the Suzuki coupling.

Diagnosis: Standard C18 columns separate based on hydrophobicity. Biphenyl regioisomers often have identical hydrophobicity but different 3D shapes (planarity).

Protocol: Shape-Selective Chromatography Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[1][2] The para-isomer is more planar and can stack more effectively with the biphenyl stationary phase than the twisted ortho-isomer.
  • Method:

    • Column: Kinetex® Biphenyl or equivalent.

    • Mobile Phase: Methanol/Water (Methanol enhances

      
      -
      
      
      
      selectivity better than Acetonitrile).
Module 3: Impurity Scavenging (The Palladium Problem)
Q: My final product is grey/black or has >50 ppm Palladium. Recrystallization isn't removing it.

Diagnosis: Palladium (from Suzuki coupling) complexes with the


-system of the biphenyl rings and the carboxylate group, making it soluble in the same solvents as your product.

Protocol: The "Thiol-Silica" Scavenger Activated carbon is often insufficient for biphenyls because the product itself adsorbs to the carbon.

  • Dissolution: Dissolve the crude acid in THF or Ethyl Acetate (avoid alcohols if possible to prevent esterification).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equivalents relative to expected Pd mass, or 5-10 wt% of product).

  • Temperature: Stir at 50°C for 4 hours . Room temperature scavenging is kinetically too slow for Pd-Biphenyl complexes.

  • Filtration: Filter through a 0.45 µm membrane. The Pd stays bound to the solid silica resin.

Data Summary: Scavenger Efficiency

MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss
Activated Carbon120015015-20%
Recrystallization (EtOH)120040010%
SiliaMetS® Thiol (50°C) 1200 < 10 < 2%
Visualized Workflows
Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for processing crude biphenyl carboxylic acid reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Extract Acid-Base Extraction (Partitioning) Start->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion BreakEmulsion Add Brine / Filter Celite CheckEmulsion->BreakEmulsion Yes Acidify Acidification (Hot) CheckEmulsion->Acidify No BreakEmulsion->Extract OilOut Oiling Out? Acidify->OilOut SeedCool Seed + Slow Cool OilOut->SeedCool Yes PdCheck Pd > 10ppm? OilOut->PdCheck No SeedCool->PdCheck Scavenge Thiol-Silica Scavenging (50°C) PdCheck->Scavenge Yes FinalCryst Final Crystallization (EtOH/Water) PdCheck->FinalCryst No Scavenge->FinalCryst

Caption: Step-by-step purification logic, emphasizing intervention points for emulsions, oiling out, and metal contamination.

References
  • Gillmore, A. T., et al. (2013).[3] Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 17(3), 557-567.[3]

  • Yin, L., & Liebscher, J. (2007).[3] Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.[3]

  • Welch, C. J., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 368-373.

  • Li, H., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents. Journal of Chemical & Engineering Data, 66(12), 4380–4389.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Optimization

troubleshooting Suzuki-Miyaura cross-coupling reactions

Technical Support Center: Suzuki-Miyaura Cross-Coupling Introduction: The "Robust" Reaction That Fails The Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry due to its modularity and tolerance of fun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Cross-Coupling

Introduction: The "Robust" Reaction That Fails

The Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry due to its modularity and tolerance of functional groups. However, its reputation for "robustness" often leads to complacency. When this reaction fails, it rarely fails gracefully—it yields black precipitates, hydrolyzed starting materials, or stubborn homocouples.

This guide moves beyond basic textbook procedures to address the failure modes encountered in high-stakes drug discovery environments. We treat the reaction not as a recipe, but as a catalytic cycle with specific "off-ramps" that must be blocked.

Module 1: Catalyst Deactivation (The "Black Metal" Problem)

Symptom: The reaction mixture turns from yellow/orange to a black suspension (precipitate) within minutes or hours. Conversion stalls immediately.

The Science: This is "Palladium Black"—the agglomeration of catalytically active monomeric Pd(0) into inactive bulk metal. It occurs when the rate of reductive elimination (product formation) is slower than the rate of catalyst decomposition, or when ligands dissociate from the metal center, leaving "naked" Pd(0) exposed [1].

Troubleshooting Q&A:

  • Q: Why is my catalyst crashing out?

    • A: Your ligand is likely too labile (weakly bound) or the reaction lacks sufficient ligation. Traditional catalysts like Pd(PPh₃)₄ are prone to oxidation and ligand dissociation.

    • Fix: Switch to Buchwald Precatalysts (Gen-3 or Gen-4) . These are air-stable Pd(II) complexes that generate the active, highly ligated Pd(0) species in situ only when the base is added [2].

  • Q: I’m already using a precatalyst. Why is it still turning black?

    • A: Oxygen ingress. Even with stable precatalysts, the active L-Pd(0) species is oxygen-sensitive.

    • Fix: Do not rely on "sparging" with a needle. Use a freeze-pump-thaw cycle (3x) or vigorous argon bubbling for at least 15 minutes before adding the catalyst.

Visualization: The Precatalyst Activation Pathway

PrecatalystActivation Precat Pd(II) Precatalyst (Air Stable) Base Base Activation (Deprotonation) Precat->Base + Base/Heat Active Active L-Pd(0) (14-electron species) Base->Active Reductive Elim. PdBlack Pd Black (Inactive Agglomerate) Active->PdBlack Ligand Dissociation or O2 Exposure Cycle Enters Catalytic Cycle Active->Cycle + Ar-X

Caption: Activation pathway of Buchwald Precatalysts. Note the critical branch point where ligand dissociation leads to irreversible Pd Black formation.

Module 2: Protodeboronation (The "Missing Nucleophile")

Symptom: The aryl halide (electrophile) remains untouched. The boronic acid (nucleophile) has disappeared. LCMS shows the mass of the boronic acid's parent arene (Ar-B(OH)₂ → Ar-H).

The Science: Protodeboronation is the base-catalyzed hydrolysis of the C-B bond. It competes directly with the transmetallation step. It is particularly severe for electron-deficient heteroaryl boronic acids (e.g., 2-pyridine boronic acid) and ortho-substituted systems [3].

Troubleshooting Q&A:

  • Q: Why is my boronic acid decomposing?

    • A: The reaction pH is likely too high, or there is too much water relative to the transmetallation rate.

    • Fix 1 (Base): Switch from strong bases (K₂CO₃, NaOH) to mild, anhydrous bases like K₃PO₄ or KF .

    • Fix 2 (Concentration): Add the boronic acid slowly (syringe pump) to keep its standing concentration low, favoring the cross-coupling over the second-order decomposition.

  • Q: Should I run the reaction strictly anhydrous?

    • A: Counter-intuitively, NO. The transmetallation step often requires a trace of water to form the reactive boronate species (Ar-B(OH)₃⁻) or Pd-hydroxo intermediate [4].

    • Fix: Use a controlled solvent system like Dioxane/Water (10:1) rather than "wet" solvents.[1][2][3] For extremely sensitive substrates, use MIDA boronates , which slowly release the active boronic acid under hydrolytic conditions.

Module 3: Homocoupling (The "Twin" Impurity)

Symptom: You observe significant amounts of Ar-Ar (from the halide) or Ar'-Ar' (from the boronic acid).

The Science:

  • Oxidative Homocoupling (Boronic Acid Dimer): Driven by the presence of Oxygen (O₂). It essentially uses the boronic acid as both nucleophile and electrophile [5].

  • Reductive Homocoupling (Halide Dimer): Often caused by "disproportionation" of the oxidative addition intermediate.

Troubleshooting Q&A:

  • Q: How do I stop the boronic acid from coupling with itself?

    • A: This is the #1 sign of oxygen contamination.

    • Fix: Re-evaluate your inert gas lines. If using a balloon, ensure it is double-walled or switch to a Schlenk line.

  • Q: I see halide dimers (Ar-Ar). Is my catalyst dead?

    • A: Not dead, but confused. This often happens when the transmetallation is slow (steric hindrance).

    • Fix: Change the solvent to 1-butanol or t-Amyl alcohol. Alcohol solvents can facilitate the activation of the boronic acid, speeding up transmetallation relative to the side reactions.

Module 4: Steric Hindrance (The "Stubborn Substrate")

Symptom: No reaction. Starting materials are recovered quantitatively.

The Science: The oxidative addition of sterically hindered or electron-rich aryl chlorides is energetically demanding. Standard ligands (PPh₃, dppf) cannot stabilize the resulting Pd(II) species or are too bulky to allow the approach of the boronic acid [6].

Troubleshooting Q&A:

  • Q: My ortho-substituted aryl chloride won't react.

    • A: You need a ligand designed for this.

    • Fix: Use SPhos or XPhos (dialkylbiaryl phosphines). These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination), but they have a specific "pocket" that allows transmetallation even with ortho-substituents.

Data: Ligand Selection Matrix

Substrate ChallengeRecommended Ligand/PrecatalystBase RecommendationSolvent System
Standard Aryl Bromide XPhos Pd G4K₂CO₃THF/Water (4:1)
Aryl Chloride XPhos Pd G4 or BrettPhos Pd G4K₃PO₄Dioxane/Water (10:1)
Heterocycle (Pyridine) XPhos Pd G4K₃PO₄n-BuOH
Steric Bulk (Ortho-sub) SPhos Pd G4K₃PO₄Toluene/Water (10:1)
Base Sensitive Pd(dppf)Cl₂KF or CsFDMF (Anhydrous)

Standard Operating Procedure: The "High-Fidelity" Protocol

Do not use this for simple substrates. Use this when the standard method fails.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Workflow:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base, and Precatalyst to a vial equipped with a stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Add Solvent: Syringe in the degassed solvent mixture.

  • Heat: Place in a pre-heated block at 80°C. Note: G3/G4 catalysts often require heat to activate efficiently.

  • Monitor: Check LCMS at 1 hour. If Pd black appears, stop.

Visual Troubleshooting Logic Tree

TroubleshootingTree Start Reaction Failed Color What color is the mixture? Start->Color Black Black Precipitate Color->Black Yellow Yellow/Orange/Clear Color->Yellow Sol_Black SOL: Switch to Buchwald G4 + Degas Solvent Black->Sol_Black SM_Status Analyze SM (LCMS) Yellow->SM_Status Decomp Boronic Acid Gone (Ar-H formed) SM_Status->Decomp NoRxn SM Unchanged SM_Status->NoRxn Dimer Homocoupling (Ar-Ar) SM_Status->Dimer Sol_Decomp SOL: Use MIDA Boronate or Anhydrous Base Decomp->Sol_Decomp Sol_NoRxn SOL: Use XPhos/SPhos + Increase Temp NoRxn->Sol_NoRxn Sol_Dimer SOL: Remove O2 (Strict Inert Atmosphere) Dimer->Sol_Dimer

Caption: Decision matrix for diagnosing Suzuki coupling failures based on visual cues and LCMS data.

References

  • Palladium Black Formation: Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions. Organometallics.[2][4][5] Link

  • Buchwald Precatalysts: G3 and G4 Buchwald Precatalysts. Sigma-Aldrich Technical Guides. Link

  • Protodeboronation Mechanism: Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Link

  • Role of Water: Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.[6] Link

  • Homocoupling: Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Link

  • Steric Hindrance: Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions. Organic Chemistry Portal.[5] Link

Sources

Troubleshooting

optimizing amide bond formation with hindered amino acids

Technical Support Center: Optimization of Amide Bond Formation Current Status: Operational | Topic: Sterically Hindered & N-Alkylated Amino Acids Mission Statement Welcome to the Advanced Synthesis Support Module. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Amide Bond Formation Current Status: Operational | Topic: Sterically Hindered & N-Alkylated Amino Acids

Mission Statement

Welcome to the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and peptide scientists facing "difficult sequences"—specifically those involving N-methylated amino acids ,


-disubstituted residues (e.g., Aib) , or bulky protecting groups (e.g., Trt, Bzl) .

Our objective is to move beyond standard EDC/HOBt protocols, which frequently fail in these scenarios due to steric clash and low nucleophilicity, and implement high-energy, low-epimerization strategies.

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, diagnose the specific nature of your hindrance using this logic flow.

HinderedCouplingLogic Start START: Characterize Hindrance IsNMethyl Is the Amine N-Methylated or Secondary? Start->IsNMethyl IsAlphaHindered Is the Carboxylic Acid alpha-Hindered (e.g., Aib, Val)? IsNMethyl->IsAlphaHindered No UsePyAOP Recommendation: PyAOP or HATU (7-azabenzotriazole effect) IsNMethyl->UsePyAOP Yes EpimerizationRisk Is the Acid prone to Epimerization (e.g., Cys, His)? IsAlphaHindered->EpimerizationRisk Yes NuclearOption FAILURE MODE: Standard Reagents Failed? UsePyAOP->NuclearOption UseT3P Recommendation: T3P (Propylphosphonic anhydride) + Collidine (Low Temp) EpimerizationRisk->UseT3P Yes (High Risk) UseCOMU Recommendation: COMU or HATU (High Activity) EpimerizationRisk->UseCOMU No (Standard Risk) UseCOMU->NuclearOption AcidFluoride Protocol: Acid Fluoride (TFFH or Ghosez's Reagent) NuclearOption->AcidFluoride Yes

Figure 1: Decision tree for selecting coupling strategies based on substrate constraints.

Module 2: The "Hardware" – Reagent Selection Guide

Why standard reagents fail: Carbodiimides (EDC/DIC) are often too slow for hindered amines, allowing the O-acylisourea intermediate to rearrange into unreactive N-acylurea byproducts.

ReagentClassBest For...Mechanism of ActionEpimerization Risk
HATU Guanidinium (Aza)The Gold Standard. N-methylated amines, macrocyclizations.Generates highly reactive OAt-ester; Pyridine nitrogen provides anchimeric assistance (neighboring group effect) to speed up amine attack [1].Low (if base is controlled)
COMU Uronium (Oxyma)The Modern Superior. Safer alternative to HATU.Generates Oxyma ester.[1] Superior solubility in DMF; safer (non-explosive) than benzotriazoles. Often higher yields than HATU [2].Very Low
PyAOP Phosphonium (Aza)N-Methyl Specialists. Phosphonium analog of HATU. Does not react with the N-terminus to form guanidinium caps (a risk with HATU/HBTU) [3].Low
T3P Phosphonic AnhydrideEpimerization Control. Large scale.Forms mixed anhydride.[2] Reaction driven by release of salt. Excellent for Cys/His couplings where racemization is fatal [4].Lowest
Ghosez's Rgt Chloro-enamine"The Nuclear Option." Extremely hindered amines (e.g., N-trityl).Converts acid to Acid Chloride in situ under neutral conditions. Bypasses active ester formation entirely [5].[2]Moderate (High reactivity)

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion even with HATU. What now?

Diagnosis: You are likely observing "chaotropic structuring" or aggregation, where the peptide folds on itself, hiding the amine. The Fix:

  • Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone) or use a "Magic Mixture" of DCM:DMF:HFIP (Hexafluoroisopropanol). HFIP is a potent hydrogen-bond disruptor that solubilizes aggregates.

  • Double Couple: Do not just add more time. Filter (if solid phase) or work up, and re-subject the material to fresh reagents.

  • Change the Base: If using DIEA, switch to TMP (2,4,6-trimethylpyridine / Collidine) . It is a weaker base that minimizes base-catalyzed side reactions while maintaining sufficient basicity for the coupling.

Q2: I am seeing significant epimerization (racemization) of the activated amino acid.

Diagnosis: The activation is too slow, or the base excess is too high, promoting oxazolone formation (the primary pathway for racemization). The Fix:

  • Use T3P: Switch to T3P (50% in EtOAc/DMF) with Pyridine or N-Methylmorpholine (NMM) at 0°C . T3P is notorious for maintaining chiral integrity [4].

  • Reduce Base: Ensure the base (DIEA) does not exceed 2.0 equivalents relative to the acid.

  • Add OxymaPure: If using DIC/EDC, add 1.0 eq of OxymaPure. It is superior to HOBt in suppressing racemization [2].

Q3: I am trying to couple an N-methyl amino acid, but I get no product.

Diagnosis: Steric hindrance at the nitrogen prevents the formation of the tetrahedral intermediate. The Fix:

  • Reagent: Use PyAOP or PyBrOP .[3] Unlike uronium salts (HATU), phosphonium salts do not react with the secondary amine to form a guanidino-capped dead end.

  • Protocol: Use the Acid Fluoride method (see Module 4). Acid fluorides are smaller (less steric bulk) than OBt/OAt active esters and react faster with hindered nucleophiles.

Module 4: Advanced Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Recommended for 90% of hindered couplings (e.g., Aib, N-Me).

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and COMU (1.0 eq) in dry DMF (0.1 M concentration).

  • Activation: Add DIEA (2.0 eq). The solution should turn orange/red (active ester formation). Stir for 30 seconds.

  • Coupling: Immediately add the Amine (1.0 - 1.2 eq).

  • Incubation: Stir at Room Temp for 1 hour.

    • Optimization: If incomplete, heat to 50°C (microwave preferred) for 10 mins.

Protocol B: The "Nuclear Option" (Acid Chlorides via Ghosez's Reagent)

Use this when HATU/PyAOP fails. This generates a highly reactive acid chloride in situ without acidic fumes.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) [5]

  • DCM (Dry)[4]

Workflow:

GhosezProtocol Step1 1. Activation Acid + Ghosez Rgt in DCM (0°C -> RT, 1h) Step2 2. Formation Generates Acid Chloride + Amide Byproduct Step1->Step2 - HCl (captured) Step3 3. Coupling Add Amine + DIEA (RT, 2-16h) Step2->Step3 Add Nucleophile

Figure 2: Ghosez's Reagent workflow for neutral acid chloride generation.

  • Dissolve Carboxylic Acid in dry DCM.

  • Add Ghosez's Reagent (1.2 eq) dropwise at 0°C.

  • Stir at RT for 1-2 hours. (Monitor by TLC: Acid spot should disappear).

  • Add the Hindered Amine (1.0 eq) and DIEA (2.0 eq) dissolved in DCM.

  • Stir overnight.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[3][1][5][6][7] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Process Research & Development. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Organic Syntheses. Link

Sources

Optimization

Technical Support Center: [(Biphenyl-4-carbonyl)-amino]-acetic Acid HPLC Analysis

Topic: Troubleshooting Peak Tailing & Method Optimization Document ID: TS-BCAA-001 Audience: Analytical Chemists, Method Development Scientists Last Updated: January 28, 2026 Executive Summary: The Molecular Challenge [(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing & Method Optimization Document ID: TS-BCAA-001 Audience: Analytical Chemists, Method Development Scientists Last Updated: January 28, 2026

Executive Summary: The Molecular Challenge

[(Biphenyl-4-carbonyl)-amino]-acetic acid (often referred to as a glycine conjugate of 4-biphenylcarboxylic acid) presents a unique "push-pull" challenge in Reverse Phase HPLC (RP-HPLC).

  • The "Pull" (Retention): The biphenyl moiety is highly hydrophobic, requiring significant organic solvent strength for elution on C18 columns.

  • The "Push" (Tailing): The terminal carboxylic acid (approximate pKa 3.6–3.9) and the amide linkage create sites for secondary interactions.

The Problem: Peak tailing for this compound is rarely a physical column failure. It is almost exclusively a Chemistry Mismatch . The tailing is caused by mixed ionization states (operating near pKa) or secondary hydrogen bonding between the amide/carboxyl groups and residual silanols on the stationary phase.

Diagnostic Workflow

Before altering your chemistry, confirm the source of the asymmetry. Use the following logic flow to isolate the variable.

DiagnosticTree Start START: Tailing Observed (Asymmetry > 1.5) CheckStd Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckStd StdTail Standard Also Tails? CheckStd->StdTail Physical PHYSICAL ISSUE StdTail->Physical YES Chemical CHEMICAL ISSUE StdTail->Chemical NO (Standard is Symmetric) Void Check Column Void (Inlet Frit) Physical->Void Tubing Check Extra-Column Volume/Fittings Physical->Tubing pHCheck Check Mobile Phase pH Chemical->pHCheck Step 1 Silanol Silanol Interaction pHCheck->Silanol If pH < 3.0

Figure 1: Diagnostic decision tree to distinguish between system hardware failures (Physical) and method parameter mismatches (Chemical).

Technical Solutions & Protocols

Solution A: The "pH Suppression" Strategy (Primary Fix)

Mechanism: The carboxylic acid group on the analyte must be forced into a single state. Operating near the pKa (pH 3.5–4.5) results in a mixture of ionized (COO⁻) and neutral (COOH) species, which elute at different rates, causing a broad, tailing peak. Goal: Suppress ionization (pH < pKa - 2 units).

ParameterRecommendationRationale
Target pH 2.0 – 2.5 Ensures the carboxyl group is fully protonated (neutral), increasing retention and eliminating "mixed-mode" tailing [1].
Buffer (UV) 20-25 mM Phosphate Phosphate is the "gold standard" for peak shape. It masks silanols effectively and buffers strongly at pH 2.1.
Buffer (MS) 0.1% Formic Acid Volatile for LC-MS. Note: If tailing persists, switch to 0.05% TFA (see FAQ).

Protocol: Phosphate Buffer Preparation (pH 2.5)

  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 using Phosphoric Acid (

    
    ). Do not use HCl or H2SO4 as they can corrode stainless steel.
    
  • Dilute to 1000 mL volume.

  • Filter through a 0.22 µm membrane.

Solution B: Mitigating Silanol Interactions

Mechanism: Even at low pH, the amide nitrogen can hydrogen bond with isolated, acidic silanols on the silica surface. Fix: Use a "Type B" High-Purity Silica column with extensive end-capping.[1]

  • Recommended Phase: C18 with "Polar Embedded" group or "Base Deactivated Silica" (BDS).

  • Why: These columns shield the silica surface, preventing the analyte from "sticking" to the backbone [2].

Troubleshooting FAQs

Q1: I cannot use Phosphate buffer because I am using a Mass Spectrometer. Formic acid is giving me tailing. What now?

Answer: Formic acid is a weak acid and often fails to fully suppress silanol activity compared to Trifluoroacetic Acid (TFA).

  • The Fix: Switch to 0.05% - 0.1% TFA in water/acetonitrile.

  • The Trade-off: TFA causes signal suppression in MS (electrospray ionization) due to ion pairing.[2][3]

  • Compromise: If signal intensity is critical, use Difluoroacetic Acid (DFA) . It offers the peak shape benefits of TFA with significantly less signal suppression [3].[4]

Q2: My peak is tailing, but also splitting (doublet). Is this a pH issue?

Answer: Likely not. A doublet usually indicates a physical void at the head of the column or solvent mismatch.

  • Test: If the sample is dissolved in 100% Acetonitrile but the mobile phase starts at 90% Water, the analyte precipitates momentarily upon injection.

  • Solution: Dissolve your sample in the starting mobile phase (e.g., 50:50 Water:MeOH).

Q3: Can metal impurities cause tailing for this compound?

Answer: Yes. The amide and carboxyl groups can chelate trace iron or stainless steel ions in the frit.

  • Diagnosis: If the tailing disappears after adding 0.1% EDTA to the mobile phase (UV detection only), it is a chelation issue.

  • Prevention: Use a PEEK-lined column or passivate your LC system with 30% Phosphoric acid flush (remove column first!).

Advanced Mechanism: Silanol vs. Ionization

Understanding why your peak tails allows for faster troubleshooting. The diagram below illustrates the two competing mechanisms causing tailing for [(Biphenyl-4-carbonyl)-amino]-acetic acid.

Mechanisms cluster_0 Mechanism A: Ionization Mismatch cluster_1 Mechanism B: Silanol Interaction Analyte [(Biphenyl-4-carbonyl)-amino]-acetic acid pH_Mid pH 3.5 - 4.5 (Near pKa) Analyte->pH_Mid Silica Type A Silica (Acidic Silanols) Analyte->Silica MixedSpecies Mixed Species (R-COOH & R-COO-) pH_Mid->MixedSpecies ResultA Peak Broadening MixedSpecies->ResultA H_Bond Hydrogen Bonding (Amide/Silanol) Silica->H_Bond ResultB Hard Tailing H_Bond->ResultB

Figure 2: The dual-threat mechanism. Mechanism A is solved by pH control; Mechanism B is solved by column selection.

References

  • MicroSolv Technology Corp. (2025).[5] Low pH buffers Used to Separate Acidic Compounds in RP - HPLC Primer. Retrieved from

  • HPLCEU . (n.d.). Base-Deactivated Phases Reduce Peak Tailing. Retrieved from

  • Waters Corporation . (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid... but not TFA?. Retrieved from

  • Chromatography Online . (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for Biphenyl Analysis

Status: Operational Operator: Senior Application Scientist Topic: Biphenyl & Aromatic Compound Separation (HPLC/UHPLC) Mission Statement This guide addresses the unique chromatographic challenges of analyzing biphenyls a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Biphenyl & Aromatic Compound Separation (HPLC/UHPLC)

Mission Statement

This guide addresses the unique chromatographic challenges of analyzing biphenyls and structurally related aromatic compounds. Unlike standard alkyl-chain separations (C18), biphenyl analysis relies heavily on


 (pi-pi) interactions .[1]

Your mobile phase is not just a carrier; it is a "switch" that determines whether your stationary phase behaves like a selective aromatic trap or a generic hydrophobic surface. This guide provides the logic to control that switch.

Module 1: Selectivity & Resolution (The "Separation" Problem)
Q: I am using a Biphenyl column, but I cannot separate my structural isomers. They co-elute like they would on a C18. What is wrong?

A: You are likely using Acetonitrile (ACN) as your organic modifier.

The Mechanism: Biphenyl stationary phases separate compounds based on two mechanisms:

  • Hydrophobicity: Standard dispersive interactions (like C18).

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Interactions:  The electron clouds of the stationary phase interact with the aromatic rings of your analyte.[2]
    

The Solvent Conflict:

  • Acetonitrile (ACN): Contains a C≡N triple bond, which is rich in

    
     electrons.[2][3][4] These electrons compete  with your analyte for the stationary phase's active sites. Effectively, ACN "blocks" the 
    
    
    
    mechanism, forcing the column to behave like a standard C18 phase [1].
  • Methanol (MeOH): Has no

    
     electrons.[3][4] It allows the analyte to interact fully with the biphenyl rings on the silica surface, maximizing steric selectivity and isomer resolution [2].
    

The Fix: Switch your organic modifier to Methanol . If retention becomes too long, use a blend (e.g., 50:50 MeOH:ACN) to "tune" the selectivity.

Data Comparison: Organic Modifier Effects

FeatureAcetonitrile (ACN)Methanol (MeOH)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Selectivity Generic (C18-like)High (Isomer Specific)
Elution Strength Strong (Faster runs)Weak (Longer retention)
Backpressure LowHigh (Viscous)
Best Use Case High-throughput screeningSeparating positional isomers
Visualization: The Pi-Pi Interaction Switch

PiPiMechanism cluster_0 Scenario A: Acetonitrile (ACN) Mobile Phase cluster_1 Scenario B: Methanol (MeOH) Mobile Phase ACN ACN Molecules (Rich in Pi-Electrons) Stationary1 Biphenyl Stationary Phase ACN->Stationary1 Competes/Blocks Analyte1 Biphenyl Analyte Analyte1->Stationary1 Weak Interaction (Hydrophobic Only) MeOH MeOH Molecules (No Pi-Electrons) Stationary2 Biphenyl Stationary Phase Analyte2 Biphenyl Analyte Analyte2->Stationary2 STRONG Interaction (Hydrophobic + Pi-Pi)

Caption: Figure 1. Mechanism of Selectivity. ACN blocks the selective pi-pi sites (Red), while MeOH exposes them (Green), allowing for enhanced separation of aromatic compounds.

Module 2: Peak Shape & Tailing (The "Chemistry" Problem)
Q: My biphenyl peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?

A: Unlikely. This is usually a pH mismatch or secondary silanol interaction .

The Mechanism: Biphenyl ligands are bulky. Steric hindrance can prevent the ligands from fully covering the silica surface, leaving residual silanols (Si-OH) exposed.

  • If your analyte has basic functional groups (amines), they will ionize and bind to these silanols, causing tailing.

  • Biphenyl analytes are often hydrophobic; if the mobile phase is too aqueous at the start of a gradient, the analyte may precipitate or adsorb poorly.

The Protocol: "The Golden pH Rule"

  • Check pKa: Determine the pKa of your analyte.

  • Adjust Mobile Phase pH:

    • For Bases: pH should be 2 units higher than pKa (suppress ionization) OR very low (pH < 3) to protonate silanols (suppress silanol activity).

    • Note: Most biphenyl columns are stable pH 1.5–8.0. Do not exceed pH 8.0 unless using a hybrid particle [3].

  • Add Buffer: Never use water/organic only. Use 10mM Ammonium Acetate or 0.1% Formic Acid . The ions in the buffer mask the silanols.

Module 3: Drift & Reproducibility (The "Method" Problem)
Q: My retention times drift by 0.2–0.5 minutes between injections. The pump is working fine.

A: This is likely a Temperature Equilibrium issue specific to


 chromatography.

The Mechanism:


 interactions are exothermic. They are far more sensitive to temperature fluctuations than standard hydrophobic interactions [4].
  • Lower Temperature (e.g., 25°C): Stronger

    
     interaction 
    
    
    
    Longer retention, better selectivity.
  • Higher Temperature (e.g., 40°C+): Weaker

    
     interaction 
    
    
    
    Shorter retention, loss of isomer resolution.

The Fix:

  • Thermostat Control: You must use a column oven. Ambient temperature is insufficient for biphenyl analysis.

  • Equilibration: Because MeOH is more viscous and the interaction mechanism is complex, equilibrate for 20 column volumes (vs. the standard 10) when starting a run.

Module 4: Advanced Protocols
Workflow: The "Selectivity Tuning" Protocol

Use this workflow when developing a new method for complex biphenyl mixtures.

Step 1: The Methanol Scout (Max Selectivity)

  • Mobile Phase A: Water + 0.1% Formic Acid[5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Result: Assess resolution.[6][7] If peaks are resolved but broad/late, proceed to Step 2.

Step 2: The ACN Injection (Speed Check)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[5]

  • Gradient: Same as Step 1.

  • Result: If peaks co-elute, the

    
     mechanism is required.
    

Step 3: The Blend (The Sweet Spot)

  • Mobile Phase B: 50% Methanol / 50% Acetonitrile.

  • Logic: The ACN lowers viscosity and sharpens peaks; the MeOH preserves enough

    
     character to maintain separation.
    
Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Issue Detected IssueType Identify Issue Type Start->IssueType Selectivity Poor Resolution / Co-elution IssueType->Selectivity PeakShape Tailing / Broad Peaks IssueType->PeakShape Drift RT Drift IssueType->Drift CheckSolvent Current Organic Modifier? Selectivity->CheckSolvent CheckBuffer Check Buffer/pH PeakShape->CheckBuffer CheckOven Is Column Oven On? Drift->CheckOven IsACN Using ACN CheckSolvent->IsACN Yes IsMeOH Using MeOH CheckSolvent->IsMeOH Yes SwitchMeOH Action: Switch to MeOH (Restore Pi-Pi) IsACN->SwitchMeOH TuneTemp Action: Lower Temp (Enhance Interaction) IsMeOH->TuneTemp AddSalt Action: Add 10mM Amm. Acetate (Mask Silanols) CheckBuffer->AddSalt SetOven Action: Set Constant Temp (Pi-Pi is Exothermic) CheckOven->SetOven No/Unsure

Caption: Figure 2. Troubleshooting Decision Tree. Follow the path based on your specific chromatographic symptom to identify the corrective mobile phase adjustment.

References
  • Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations.[1][6] Restek Resource Hub. [Link]

  • Phenomenex. (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Application Notes. [Link]

  • Phenomenex. (2017).[8] Kinetex HPLC/UHPLC Columns Tips for Care and Use. Phenomenex Technical Guides. [Link]

  • Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[2][6][9][10] Chrom Tech Technical Blog. [Link]

Sources

Optimization

side reactions in the synthesis of biphenyl-based peptides

Welcome to the Biphenyl & Macrocyclic Peptide Technical Support Hub. Status: Online | Tier 3 Support | Ticket Queue: Active User Context: You are experiencing yield loss or purity issues during the synthesis of biphenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biphenyl & Macrocyclic Peptide Technical Support Hub. Status: Online | Tier 3 Support | Ticket Queue: Active

User Context: You are experiencing yield loss or purity issues during the synthesis of biphenyl-based peptides, likely via Solid-Phase Peptide Synthesis (SPPS) combined with Suzuki-Miyaura Cross-Coupling (SMCC).

Module 1: The Suzuki-Miyaura Interface (On-Resin)

Ticket #409: "My boronic acid is disappearing, but no product is forming."

Diagnosis: You are likely encountering Protodeboronation .[1] In the context of peptide synthesis, the carbon-boron bond is susceptible to hydrolytic cleavage, especially under the basic, high-temperature conditions often required to drive the reaction on a steric-heavy solid support.

The Mechanism: Under basic conditions, the boronate species forms a boronate "ate" complex. If transmetallation to Palladium is slow (due to steric bulk of the resin or peptide), the "ate" complex can undergo protonolysis, replacing the Boron with a Hydrogen.

Troubleshooting Protocol (Self-Validating):

VariableStandard Condition (High Risk)Optimized Condition (Low Risk) Reason
Base Aqueous Na₂CO₃ or K₂CO₃Anhydrous CsF (2-3 eq) Fluoride activates boron without the high pH/water required for protonolysis.
Solvent DMF/Water (9:1)Anhydrous DMF or NMP Eliminates the proton source (water) required for deboronation.
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + SPhos or XPhos Buchwald ligands (SPhos) accelerate transmetallation, outcompeting the side reaction.
Temp >90°CMicrowave 60-70°C (pulsed) Short bursts of energy prevent prolonged thermal exposure.

Visualizing the Failure Mode:

Protodeboronation Start Boronic Acid (R-B(OH)2) AteComplex Boronate 'Ate' Complex Start->AteComplex + Base Base Base Activation (OH- or F-) Product Biphenyl Peptide (Success) AteComplex->Product + Pd(II)-Ar Byproduct Deboronated Arene (Failure: R-H) AteComplex->Byproduct + H2O / Heat PdPath Transmetallation (Productive) SidePath Protonolysis (Side Reaction)

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Module 2: Steric Hindrance & Racemization

Ticket #412: "Coupling the next amino acid onto the biphenyl residue failed/racemized."

Diagnosis: Biphenyl amino acids (e.g., Biphenomycin derivatives) are atropisomeric and extremely bulky.

  • Steric Failure: The exocyclic amine is buried, preventing the next Fmoc-AA form attacking.

  • Racemization: Activation of the carboxylate on a biaryl system facilitates oxazolone formation, leading to loss of chiral integrity at the

    
    -carbon.
    

Corrective Workflow:

Step 1: The "Magic Mixture" for Steric Coupling Do not use standard HBTU/DIPEA. The basicity is too high, and the activation is too slow.

  • Reagents: HATU (0.95 eq) + HOAt (0.95 eq) + TMP (2,4,6-trimethylpyridine/Collidine) (2 eq).

  • Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5), significantly reducing proton abstraction from the

    
    -carbon (racemization) while sufficiently neutralizing the reaction. HOAt creates a more reactive ester than HOBt due to the pyridine nitrogen effect ("neighboring group participation").
    

Step 2: Microwave-Assisted Coupling

  • Settings: 75°C, 25 Watts, 10 minutes.

  • Note: If Cysteine or Histidine is present, limit temperature to 50°C to prevent their specific racemization pathways.

Step 3: Monitoring (The Kaiser Test is Unreliable here) Standard Kaiser tests often give false negatives on bulky amines.

  • Protocol: Use the Chloranil Test .

    • Add 2 drops of 2% acetaldehyde in DMF.

    • Add 2 drops of 2% chloranil in DMF.

    • Wait 5 mins. Blue/Green beads = Free amine (Incomplete coupling). Colorless/Yellow = Complete.

Module 3: Post-Synthesis Purity & Metal Removal

Ticket #415: "My peptide is grey/brown and shows +16 mass units."

Diagnosis:

  • Grey Color: Residual Palladium trapped in the peptide matrix.

  • +16 Da Mass Shift: Oxidation of Methionine (Met) or Tryptophan (Trp), likely catalyzed by the residual Pd during the cleavage step.

The Solution: On-Resin Chelation Wash You must remove Palladium before adding TFA. Once you cleave, the Pd complexes with the free peptide and is nearly impossible to remove.

Protocol: The Dithiocarbamate Wash Perform this immediately after the final Fmoc deprotection and before TFA cleavage.

  • Wash 1: DMF (3 x 1 min).

  • Chelation: Prepare 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.

    • Caution: DTC is a potent chelator.

  • Incubate: Shake resin with DTC solution for 15 minutes. Repeat 3 times.

    • Visual Cue: The solution may turn yellow/brown as Pd is extracted.

  • Wash 2: DMF (5 x 1 min) to remove all traces of DTC.

  • Cleavage: Proceed with standard TFA/TIS/Water cocktail. Add Dimethyl sulfide (DMS) to the cocktail if Methionine is present to reverse any oxidation.

Visualizing the Troubleshooting Logic:

Troubleshooting Issue Start: Identify Failure CheckMass Check Mass Spec Issue->CheckMass M_Minus Mass = Expected - B(OH)2 + H (Protodeboronation) CheckMass->M_Minus M_Double Mass = Dimer (Homocoupling) CheckMass->M_Double M_Plus16 Mass +16 Da (Oxidation) CheckMass->M_Plus16 Action1 Action: Switch to Anhydrous CsF Reduce Temp M_Minus->Action1 Action2 Action: Degas Solvents Use Inert Atmosphere M_Double->Action2 Action3 Action: Add DTC Wash Add DMS to Cleavage M_Plus16->Action3

Caption: Diagnostic logic flow based on Mass Spectrometry data.

References

  • Afonso, A., et al. (2007).[2] "Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." Journal of Combinatorial Chemistry. Link

  • Kiso, Y., et al. (1999). "Synthesis of the cyclic biphenyl ether peptide, biphenomycin B." Tetrahedron Letters. (Foundational work on biphenyl peptide constraints).
  • Planas, M., et al. (2007). "Solid-Phase Suzuki-Miyaura Cross-Coupling." MDPI. Link

  • Ma, J.A. (2008). "Recent developments in the synthesis of biaryl-based amino acids and peptides." Chemical Society Reviews.
  • Garrett, C.E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Source for Pd scavenging protocols). Link

Sources

Troubleshooting

stability and degradation of [(Biphenyl-4-carbonyl)-amino]-acetic acid in solution

Technical Support Hub: Stability & Degradation of [(Biphenyl-4-carbonyl)-amino]-acetic acid Executive Summary & Molecule Profile Compound Identity: IUPAC Name: N-(4-Phenylbenzoyl)glycine[1] Common Names: 4-Biphenylcarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability & Degradation of [(Biphenyl-4-carbonyl)-amino]-acetic acid

Executive Summary & Molecule Profile

Compound Identity:

  • IUPAC Name: N-(4-Phenylbenzoyl)glycine[1]

  • Common Names: 4-Biphenylcarbonylglycine; 4-Phenylhippuric acid.[1]

  • Structure: A biphenyl core attached via a carbonyl linker to a glycine moiety.[1]

  • Chemical Class: N-acyl glycine (Hippuric acid derivative).[1]

Technical Overview: [(Biphenyl-4-carbonyl)-amino]-acetic acid is a hydrophobic amide conjugate.[1] Its stability in solution is governed by two competing factors: the hydrolytic susceptibility of the amide bond and the solubility limitations imposed by the biphenyl moiety.[1] While the amide linkage is generally robust at neutral pH, it is susceptible to nucleophilic attack under extreme pH conditions, leading to cleavage into 4-biphenylcarboxylic acid and glycine .[1]

Critical Stability Parameters:

Parameter Characteristic Implication for Research
Amide Bond Hydrolytically stable at pH 4.0–8.0 Stable in most biological buffers.[1]
Solubility Low in acidic/neutral aqueous media Risk of precipitation in low pH buffers (pKa ~3.7).[1]
Hydrophobicity High (LogP ~2.5–3.[1]0) Requires organic co-solvents (DMSO, MeOH) for stock solutions.[1]

| Degradation | Acid/Base catalyzed hydrolysis | Generates insoluble precipitates (4-biphenylcarboxylic acid).[1] |

Troubleshooting Guide (Q&A)

Q1: Why does my solution turn cloudy upon acidification or storage at 4°C? Diagnosis: Precipitation of the protonated acid. Mechanism: The terminal carboxylic acid has a pKa of approximately 3.[1]7. At pH values below this (e.g., 0.1% TFA or formic acid in mobile phases), the molecule exists in its protonated, neutral form.[1] The bulky biphenyl group drives the molecule out of solution due to the hydrophobic effect.[1] Solution:

  • Immediate Fix: Adjust pH to > 7.0 using dilute NaOH or Ammonium Bicarbonate.[1] The ionized carboxylate is significantly more soluble.[1]

  • Protocol Adjustment: Ensure final organic solvent concentration (DMSO/Methanol) is >10% if working at acidic pH.

Q2: I observe a new peak at a later retention time on my RP-HPLC chromatogram. What is it? Diagnosis: Hydrolysis Product (4-Biphenylcarboxylic acid). Causality: The amide bond has cleaved.[1] Unlike many degradation products that are more polar (elute earlier), the cleavage of the polar glycine moiety leaves behind the highly lipophilic 4-biphenylcarboxylic acid.[1] Verification:

  • Check UV Spectrum: The biphenyl chromophore remains, so the UV spectrum will look similar, but the retention time will shift significantly to the hydrophobic region.

  • Mass Spec: Look for a mass loss of 57 Da (Glycine residue - H2O) relative to the parent, or the appearance of the specific mass for 4-biphenylcarboxylic acid.[1]

Q3: Can I autoclave aqueous solutions of this compound? Diagnosis: Not Recommended. Reasoning: While N-acyl glycines are thermally stable, the combination of high temperature (121°C) and pressure can accelerate hydrolysis, especially if the pH is not perfectly neutral.[1] Recommendation: Use 0.22 µm sterile filtration (PES or PTFE membranes).[1] If autoclaving is absolute, ensure the buffer is pH 7.4 (Phosphate/Tris) to minimize catalytic hydrolysis.[1]

Q4: My biological assay results are inconsistent over time. Could enzymes be the cause? Diagnosis: Enzymatic Cleavage. Mechanism: This molecule mimics hippuric acid.[1] Biological matrices (plasma, liver homogenates) containing acylases or hippuricase activity can rapidly cleave the glycine bond.[1] Solution: Include a protease/acylase inhibitor cocktail or perform the assay in heat-inactivated matrices.[1]

Technical Deep Dive: Degradation Pathways

The primary degradation pathway is Amide Hydrolysis .[1] This is a nucleophilic acyl substitution reaction.[1]

Pathway Logic:

  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.[1] Water attacks, leading to cleavage.[1]

  • Basic Conditions: Hydroxide ions directly attack the carbonyl carbon.[1]

  • Result: The molecule splits into 4-Biphenylcarboxylic acid (Precipitate/Hydrophobic) and Glycine (Soluble/Polar).[1]

Degradation Pathway Diagram

DegradationPathway cluster_0 Hydrolysis Mechanism Parent [(Biphenyl-4-carbonyl)-amino]-acetic acid (Soluble in Base/DMSO) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Product1 4-Biphenylcarboxylic acid (Insoluble Precipitate) Intermediate->Product1 Cleavage Product2 Glycine (Water Soluble) Intermediate->Product2 Cleavage

Caption: Hydrolytic cleavage of the amide bond yielding a hydrophobic acid precipitate and free glycine.

Validated Experimental Protocols

Protocol A: Solubility & Stock Preparation

Use this protocol to ensure stable, precipitate-free stock solutions.

  • Weighing: Weigh 10 mg of [(Biphenyl-4-carbonyl)-amino]-acetic acid.

  • Primary Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide).

    • Note: Avoid using water initially.[1] The solid is hydrophobic and will float/clump.[1]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Dilution (Working Solution):

    • Slowly add the DMSO stock to your aqueous buffer while vortexing.[1]

    • Critical Step: Ensure the aqueous buffer pH is > 7.4 .[1]

    • Why? This ensures the carboxylic acid deprotonates (COO-), maintaining solubility.[1]

Protocol B: Forced Degradation Stress Test

Use this to validate the stability of your specific batch or formulation.[1]

Stress ConditionReagentConditionsExpected Outcome
Acid Hydrolysis 1N HCl60°C for 4 hoursPartial degradation.[1] Potential precipitation of 4-biphenylcarboxylic acid.
Base Hydrolysis 1N NaOH60°C for 4 hoursRapid hydrolysis. Solution remains clear (products are soluble salts).[1]
Oxidation 3% H2O2RT for 24 hoursMinimal degradation (Biphenyl core is relatively oxidative stable).[1]
Thermal Water (pH 7)80°C for 24 hours< 5% Degradation (Amide bond is thermally robust at neutral pH).[1]
Troubleshooting Logic Flow

Troubleshooting Start Issue Observed Cloudy Solution is Cloudy/Precipitate Start->Cloudy ExtraPeak Extra HPLC Peak (Late Eluting) Start->ExtraPeak CheckpH Check pH Cloudy->CheckpH Is pH < 4? CheckStorage Check Storage Temp ExtraPeak->CheckStorage Old Sample? Action1 Adjust pH > 7.5 (Solubilize Salt) CheckpH->Action1 Yes Action2 Hydrolysis Confirmed Prepare Fresh Stock CheckStorage->Action2 Yes (>1 month in water)

Caption: Decision tree for diagnosing common stability issues.

References

  • PubChem. (n.d.).[1][2] Compound Summary for CID 130998: N-(((4-Benzoylamino)phenyl)sulfonyl)glycine & Related Structures.[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[1][3][4] University of Rhode Island Dissertations.[1] Retrieved January 28, 2026, from [Link]

  • Hidalgo, F. J., & Zamora, R. (2016).[1] Amino Acid Degradations Produced by Lipid Oxidation Products.[1] Journal of Agricultural and Food Chemistry.[1] Retrieved January 28, 2026, from [Link]

Sources

Optimization

preventing racemization during amino acid coupling reactions

Technical Support Center: Peptide Synthesis & Racemization Control Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket Focus: Preventing Racemization During Amino Acid Coupling Welcome to the Race...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Racemization Control Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket Focus: Preventing Racemization During Amino Acid Coupling

Welcome to the Racemization Control Hub

You have reached the Tier 3 Advanced Support for peptide chemistry. Racemization—the partial conversion of L-amino acids to their D-enantiomers (or vice versa)—is the silent killer of peptide potency. It results in diastereomeric impurities that are often inseparable by standard HPLC, leading to failed biological assays and regulatory rejection.

This guide moves beyond basic "add HOBt" advice. We will engineer your workflow to eliminate the mechanistic root causes of chiral loss.

Module 1: The Mechanistic Root Cause (The "Why")

Before we fix the protocol, you must understand the enemy. Racemization rarely happens via direct enolization of the protected amino acid. It occurs primarily through the 5(4)-Oxazolone Pathway .

The Danger Zone: When an amino acid is activated (converted to an active ester), the carbonyl oxygen of the amide backbone can attack the activated carbonyl. This forms a 5-membered oxazolone ring.[1] The


-proton on this ring is highly acidic (

), allowing weak bases to abstract it, leading to rapid equilibration between L- and D-isomers.[2]
Visualizing the Threat

Oxazolone_Mechanism ProtectedAA N-Protected AA (L-Isomer) Activated Activated Ester (O-Acylisourea) ProtectedAA->Activated Activation (DIC/HATU) Oxazolone 5(4)-Oxazolone (Chiral Center) Activated->Oxazolone Backbone Attack (Cyclization) Racemic Racemized Product (D/L Mixture) Activated->Racemic Direct Coupling (Safe Route) Enol Enol Intermediate (Achiral/Planar) Oxazolone->Enol Base abstracts alpha-proton Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Loss of Memory)

Figure 1: The mechanism of base-catalyzed racemization via the oxazolone intermediate. The critical control point is preventing the "Enol" formation by managing base strength and activation speed.

Module 2: Reagent Selection & Optimization (The "How")

The choice of coupling cocktail is your first line of defense. We categorize reagents by "Racemization Risk Potential" (RRP).

Comparative Reagent Data
Reagent ClassExamplesRisk LevelBest Use CaseNotes
Carbodiimides + Additive DIC + Oxyma PureLow Standard SPPS, Cys/His couplingGold Standard. Oxyma is safer and more effective than HOBt.[3] No base required for activation.
Phosphonium Salts PyBOP, PyAOPMedium Cyclization, difficult sequencesRequires base (DIPEA/NMM) to activate. Risk increases if pre-activated >1 min.
Uronium/Aminium Salts HATU, HBTULow-Med Sterically hindered couplingsHATU is faster than HBTU but requires base. Never pre-activate HATU for Cys.
New Gen COMUVery Low Microwave synthesisIncorporates Oxyma structure internally.[3] Excellent suppression of epimerization.
The "Oxyma" Advantage

We strongly recommend replacing HOBt (1-Hydroxybenzotriazole) with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Safety: HOBt is explosive; Oxyma is not.[3]

  • Efficacy: Oxyma creates a less acidic environment than HOAt/HOBt, reducing the rate of proton abstraction from the oxazolone ring while maintaining high reactivity.

Module 3: High-Risk Residues (The "Who")

Certain amino acids are "chiral ticking time bombs." Standard protocols will fail here.

Cysteine (Cys)[4]
  • The Problem: The sulfur atom is electron-withdrawing, increasing the acidity of the

    
    -proton. Furthermore, base-catalyzed 
    
    
    
    -elimination can occur.
  • The Protocol:

    • Base: Switch from DIPEA (strong base) to sym-Collidine (TMP). Collidine is weaker and sterically hindered, making it poor at abstracting the

      
      -proton but sufficient to drive the reaction.
      
    • Solvent: Use DCM/DMF (1:1) instead of pure DMF if solubility permits (DCM is less polar, stabilizing the H-bonds).

    • NO Pre-activation: Add the base last, in the presence of the resin.

Histidine (His)[5]
  • The Problem: The imidazole ring acts as an internal base (autocatalysis), abstracting its own backbone proton.

  • The Protocol:

    • Protection: Use His(Trt) or His(Bum) . Trityl (Trt) protects the

      
      -nitrogen, preventing it from acting as a base.
      
    • Coupling: Use DIC/Oxyma.[4] Avoid HBTU/DIPEA if possible.

Module 4: Troubleshooting & FAQs

Ticket #1024: "I see double peaks in my HPLC trace for a simple peptide."

  • Diagnosis: You likely have diastereomers (L-L vs L-D peptides).

  • Action: Check the C-terminal amino acid of the incoming fragment. If you are doing fragment condensation (coupling a peptide segment to another), racemization is almost guaranteed unless the C-terminus is Glycine or Proline.

  • Fix: Switch to stepwise synthesis or use Gly/Pro as the linker points for fragment condensation.

Ticket #1025: "My yield is low with Cysteine, so I increased the reaction time."

  • Diagnosis: Dangerous move. Prolonged exposure to base increases racemization linearly.

  • Action: Do not extend time. Instead, perform double coupling (2 x 30 min) rather than one long coupling (1 x 60 min). Fresh reagents maintain high kinetic rates without prolonged base exposure.

Ticket #1026: "Can I use Microwave SPPS for Cysteine?"

  • Diagnosis: Heat accelerates racemization exponentially.

  • Action: Yes, but with strict limits.

    • Max Temp: 50°C (standard AAs can go to 75-90°C).

    • Reagent: Use COMU or DIC/Oxyma . Avoid HBTU/DIPEA in the microwave for Cys.

Standard Operating Protocol (SOP): Low-Racemization Coupling

Scope: General SPPS, optimized for Cys/His safety.

  • Preparation: Dissolve Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

  • Activation: Add DIC (4.0 eq).

    • Note: For standard AAs, pre-activate for 2-3 minutes.

    • CRITICAL: For Cys/His , do NOT pre-activate. Add solution immediately to resin.

  • Coupling: Add mixture to resin.

  • Base Addition (Optional/Conditional):

    • If using DIC/Oxyma: No base needed (safest path).

    • If using HATU: Add Collidine (4.0 eq) after adding the AA/HATU to the resin.

  • Duration: Shake for 45–60 minutes at Room Temp.

  • Wash: DMF (3x), DCM (3x).

Decision Tree: Reagent Selection

Reagent_Selection Start Start Coupling Selection IsSensitive Is AA Cys or His? Start->IsSensitive IsHindered Is AA Sterically Hindered? (e.g., Aib, N-Me) IsSensitive->IsHindered No SafePath USE: DIC + Oxyma Pure (No Base) IsSensitive->SafePath Yes (Best) AltSafePath USE: HATU + Collidine (No Pre-activation) IsSensitive->AltSafePath Yes (Alternative) PowerPath USE: HATU + DIPEA (Pre-activate 30s) IsHindered->PowerPath Yes StandardPath USE: DIC + Oxyma OR HBTU + DIPEA IsHindered->StandardPath No

Figure 2: Logic flow for selecting the appropriate coupling cocktail based on amino acid sensitivity and steric hindrance.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6][7] An efficient peptide coupling additive.[3][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[9] The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. [Link]

Sources

Troubleshooting

catalyst selection for efficient Suzuki-Miyaura coupling

Welcome to the Advanced Catalysis Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because the "standard" conditions (


 / 

/ Toluene) failed.

In drug discovery, the Suzuki-Miyaura coupling is the workhorse of C-C bond formation. However, as scaffolds increase in complexity (heterocycles, high steric bulk, low nucleophilicity), the "workhorse" catalysts often stall or decompose. This guide moves beyond the basics to the mechanistic engineering of the reaction.

Module 1: Catalyst Selection Logic

Do not select a catalyst based on what is in the drawer. Select based on the Rate-Limiting Step (RLS) of your specific substrate pair.

The Ligand Landscape: Phosphines vs. NHCs
FeatureBiaryl Phosphines (e.g., XPhos, SPhos, RuPhos) N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IPent)
Primary Mechanism Promotes Oxidative Addition (OA) via electron-richness and mono-ligation.Promotes Reductive Elimination (RE) via steric bulk and strong ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-donation.
Best For Aryl Chlorides , electron-rich aryl halides (deactivated electrophiles).Tetra-ortho-substituted biaryls, extremely hindered couplings.
Stability Susceptible to oxidation (requires careful handling or precatalyst use).Highly thermally stable; resistant to oxidation.
Precatalyst Form Buchwald G3 / G4 (Palladacycles).PEPPSI (Pyridine-Enhanced Precatalyst).[1][2]
Precatalyst Architecture: Why it Matters

Using


 or 

often leads to an induction period or formation of inactive "Pd-black" before the active

species forms. Modern precatalysts solve this.
  • Buchwald G4 Precatalysts:

    • Mechanism: Rapid reduction to

      
       and ligand (
      
      
      
      ) upon exposure to base. The G4 backbone is methylated to prevent the formation of carbazole byproducts that can inhibit the active catalyst (a flaw in G3) [1].
    • Use Case: Low catalyst loading (<1 mol%), temperature-sensitive substrates.

  • Pd-PEPPSI (Pyridine-Enhanced Precatalyst):

    • Mechanism: The 3-chloropyridine is a "throw-away" ligand. It stabilizes the Pd(II) species in air but dissociates rapidly upon heating to open the coordination site [2].

    • Use Case: "Lazy" substrates requiring high heat (>80°C); bench-top setup without a glovebox.

Module 2: Decision Matrix & Mechanism

Visualizing the Selection Process Use this logic flow to select your starting point.

CatalystSelection Start Substrate Analysis HalideType Electrophile Type? Start->HalideType BaseSens Base Sensitive? Start->BaseSens Sterics Steric Bulk? HalideType->Sterics Ar-Cl or Deactivated Cat1 Standard: Pd(dppf)Cl2 or Pd(PPh3)4 HalideType->Cat1 Ar-I, Ar-Br (Simple) Cat2 e- Rich/Chloride: XPhos Pd G4 Sterics->Cat2 Low Sterics Cat3 Hindered/Tetra-ortho: Pd-PEPPSI-IPent or RuPhos Pd G4 Sterics->Cat3 High Sterics Cat4 Base Sensitive: Use CsF or MIDA Boronates BaseSens->Cat4 Yes (Esters, Nitriles)

Figure 1: Decision tree for selecting the optimal catalyst system based on substrate electronics and sterics.

Module 3: Troubleshooting - The "Stalled" Reaction

User Issue: "I have 0% conversion. The aryl halide is untouched."

Diagnosis: The catalytic cycle has failed at Oxidative Addition (OA) or the precatalyst failed to activate.

Technical Fixes:

  • Switch to a G4 Precatalyst:

    • Reasoning: Traditional

      
       + Ligand requires reduction of Pd(II) to Pd(0) by the phosphine (sacrificing ligand) or the amine base. If your substrate is difficult, the Pd might aggregate into Pd-black before entering the cycle. G4 precatalysts release active 
      
      
      
      immediately upon deprotonation [1].
  • Check the "Chloride Effect":

    • Protocol: If using

      
      , add LiCl  or TBACL  (1 equiv).
      
    • Mechanism:[3][4][5][6][7][8][9][10][11] Chloride ions stabilize the anionic

      
       species, preventing aggregation and accelerating OA for certain substrates.
      
  • Solvent Polarity:

    • Adjustment: Switch from Toluene to 1,4-Dioxane or DMF .

    • Why: OA involves charge separation. Polar solvents stabilize the polar transition state of the Pd(II) intermediate.

Module 4: Troubleshooting - Side Reactions

User Issue: "My boronic acid is gone, but I have no cross-coupled product. I see the de-borylated arene (Ar-H)."

Diagnosis: Protodeboronation . This is the hydrolysis of the C-B bond, catalyzed by base or metal. It competes with Transmetallation (TM).

The "Slow-Release" Solution (MIDA Boronates): If your boronic acid is unstable (e.g., 2-pyridine boronic acid, polyfluorophenyl boronic acid), you must keep its free concentration low.

  • The System: Use MIDA boronates (N-methyliminodiacetic acid esters).[12]

  • The Trick: MIDA boronates are stable to anhydrous base.[9] They only hydrolyze to the active boronic acid in the presence of water and mild base.

  • Protocol:

    • Reagent: Ar-B(MIDA) (1.0 equiv).

    • Base:

      
       (3.0 equiv).
      
    • Solvent: Dioxane:Water (5:1).

    • Mechanism: The water/base mixture slowly hydrolyzes the MIDA backbone, releasing the active species at the same rate it is consumed by the catalyst. This prevents the accumulation of free boronic acid, thereby stopping protodeboronation [3].[13]

User Issue: "I see Homocoupling (Ar-Ar) of the boronic acid."

Diagnosis: Oxidative Homocoupling . This is typically driven by the presence of Oxygen, which oxidizes the catalytic species or promotes a Glaser-type mechanism [4].

Technical Fixes:

  • Rigorous Degassing: Sparging with Argon for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) for high-value synthesis.

  • Base Switch: Carbonate bases (

    
    ) in the presence of trace oxygen can accelerate homocoupling. Switch to KF  or CsF  in anhydrous conditions.
    

Module 5: Standardized High-Difficulty Protocol

For coupling a sterically hindered Aryl Chloride with a Heterocyclic Boronic Acid .

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge Solids: Add Aryl Chloride, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add anhydrous THF/Dioxane via syringe.

  • Activation: Add the degassed aqueous

    
     solution.
    
    • Note: The G4 catalyst activates immediately upon contact with the base in the biphasic mixture.

  • Reaction: Stir vigorously (to maximize phase transfer) at 40-60°C. Monitor by LCMS at 1 hour.

Why this works:

  • XPhos: Extremely electron-rich (facilitates OA of Ar-Cl) and bulky (facilitates RE).

  • G4 Scaffold: Ensures 100% of Pd enters the cycle as mono-ligated Pd(0).

  • 
    :  Mild enough to minimize protodeboronation but strong enough to activate the boronic acid [5].
    

References

  • Bruno, N. C., et al. "Third-Generation Buchwald Precatalysts." Chemical Science, 2013. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link

  • Knapp, D. M., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2010. Link

  • Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

Optimization

managing byproducts in amide coupling reactions

Technical Support Center: Amide Coupling Byproduct Management Introduction: The "Clean Chemistry" Directive In medicinal chemistry, the success of an amide coupling is not defined by conversion, but by isolation. A 99% c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling Byproduct Management

Introduction: The "Clean Chemistry" Directive

In medicinal chemistry, the success of an amide coupling is not defined by conversion, but by isolation. A 99% conversion with a byproduct that co-elutes with your scaffold is a failed reaction.

This guide moves beyond basic textbook definitions. We address the specific physicochemical properties of byproducts generated by the three dominant activation classes—Carbodiimides, Uroniums, and Phosphonic Anhydrides—and provide chemically grounded protocols for their removal.

Module 1: The Carbodiimide Challenge (DCC & EDC)

The Issue: Carbodiimides function by dehydrating the carboxylic acid to form an


-acylisourea intermediate.[1] The byproduct is a urea.[1][2][3][4][5][6] The physicochemical nature of this urea dictates your entire workup strategy.[1]
Q: My reaction with DCC turned into a solid white sludge. Filtration didn't remove all the byproduct.[1][4][7] Why?

A: You are dealing with Dicyclohexylurea (DCU) .[1] While DCU is notoriously insoluble in DCM and ether (facilitating filtration), it has partial solubility in THF and Ethyl Acetate.

  • The Trap: "Partial" solubility is the worst-case scenario.[1] It means some DCU remains in solution, crashing out later on your column or in your NMR tube.

  • The Fix:

    • Solvent Switch: If possible, run the reaction in DCM. DCU precipitates quantitatively.

    • The "Freeze-Out" Protocol: Dilute the crude reaction mixture with cold Acetone or Acetonitrile (

      
      ) and filter through a Celite pad.[1] DCU is virtually insoluble in cold acetonitrile.
      
    • Chemical Modification: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Q: Why is EDC considered "Self-Cleaning"?

A: EDC generates 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) .[1] Unlike DCU, EDU contains a tertiary amine.

  • Mechanism: The basic nitrogen allows EDU to be protonated.[1]

  • Protocol: A simple wash with dilute acid (0.5M HCl or 1M citric acid) converts the urea byproduct into a water-soluble ammonium salt, partitioning it entirely into the aqueous phase.[1]

Module 2: Uronium & Phosphonium Artifacts (HATU, BOP, T3P)

The Issue: High-performance reagents like HATU are essential for sterically hindered couplings but introduce distinct purification hazards: Tetramethylurea (TMU) and Guanidinylation .[1]

Q: I used HATU and my product mass is +99 Da higher than expected. What happened?

A: You have "capped" your amine via Guanidinylation .

  • The Cause: This occurs when the amine reacts directly with the HATU reagent rather than the activated acid.[1] It happens if:

    • The carboxylate activation is slow (steric bulk).[1]

    • You added the amine before the acid was fully activated.[1]

    • You used a large excess of HATU.

  • The Prevention: Pre-activate the acid with HATU and DIPEA for 15–30 minutes before adding the amine.[1] This ensures the HATU is consumed by the acid before the amine sees it.[1]

Q: How do I remove the Tetramethylurea (TMU) byproduct from HATU?

A: TMU is water-soluble but also has significant organic solubility, making it "sticky" in extractions.[1]

  • The Fix: Standard brine washes are insufficient.[1] You must use multiple water washes (3x) followed by a wash with saturated LiCl solution .[1] The high ionic strength of LiCl forces organic impurities (like TMU) out of the organic phase.[1]

Q: Is T3P (Propylphosphonic Anhydride) actually cleaner?

A: Yes.[1] T3P is the modern standard for "green" amidation.[1]

  • The Advantage: The byproduct is a water-soluble cyclic phosphonic acid.[1]

  • The Protocol: A simple wash with water or mild bicarbonate removes 100% of the byproduct.[1] No chromatography is usually required for the byproduct itself.[1]

Module 3: Stereochemical Integrity (Racemization)

The Issue: Loss of chiral purity at the


-carbon of the carboxylic acid.[1]
Q: My chiral center scrambled. Did the base do it?

A: Likely not directly. It was probably the Azlactone (Oxazolone) Mechanism .[1]

  • The Mechanism: The activated

    
    -acylisourea cyclizes to form an oxazolone.[1] The 
    
    
    
    -proton on the oxazolone is highly acidic and easily removed by even mild bases (like DIPEA), leading to enolization and loss of stereochemistry.[1]
  • The Fix: Use an additive like HOBt (Hydroxybenzotriazole) or Oxyma .[1]

    • How it works: The additive intercepts the

      
      -acylisourea to form an "Active Ester."[1] This ester is reactive enough to couple with the amine but stable enough to prevent oxazolone formation.[1]
      

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for reagent selection based on downstream purification capabilities.

ReagentSelection Start Start: Amide Coupling Solubility Is Product Water Soluble? Start->Solubility T3P Use T3P (Propylphosphonic Anhydride) Solubility->T3P No (Lipophilic Product) Hindered Is the coupling sterically hindered? Solubility->Hindered Yes (Polar Product) T3P_Workup Workup: Wash with NaHCO3 (Byproduct is water soluble) T3P->T3P_Workup EDC Use EDC + HOBt EDC_Workup Workup: Wash with 1M HCl (Urea becomes ionic) EDC->EDC_Workup Hindered->EDC No HATU Use HATU Hindered->HATU Yes HATU_Risk Risk: Guanidinylation (+99 Da) HATU->HATU_Risk HATU_Fix Protocol: Pre-activate Acid Wash: 3x Water + LiCl HATU_Risk->HATU_Fix

Figure 1: Strategic selection of coupling reagents to minimize downstream purification bottlenecks.

Comparative Data: Byproduct Profiles

Coupling ReagentPrimary ByproductSolubility ProfileRemoval Strategy
DCC Dicyclohexylurea (DCU)Insoluble in DCM/H2O; Soluble in THF/EtOAcFiltration (cold ACN); Difficult to wash out.[1]
EDC Ethyl-dimethylaminopropyl urea (EDU)Water Soluble (pH dependent)Acidic wash (1M HCl or Citric Acid).[1]
HATU Tetramethylurea (TMU)Water/Organic Soluble3x Water wash + LiCl wash; Chromatography often needed.[1]
T3P Propylphosphonic AcidHighly Water SolubleBasic wash (NaHCO3) or Water wash.[1]
BOP HMPA (Carcinogen)Organic SolubleAvoid usage. Difficult to remove; safety hazard.[1]

Standard Operating Protocol: The "Universal" Wash[1]

This workflow is designed for EDC or T3P couplings to ensure byproduct-free crude material.[1]

Reagents:

  • Reaction Mixture (diluted in EtOAc or DCM)[1][7]

  • 1M HCl (or 1M Citric Acid for acid-sensitive groups)[1]

  • Saturated NaHCO3[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step:

  • Quench: Dilute reaction 5-fold with organic solvent (EtOAc is preferred).

  • Acid Wash (Removes Amines/EDU): Wash organic layer 2x with 1M HCl.[1]

    • Why: Protonates unreacted amines and the EDU byproduct, pulling them into the aqueous phase.[1]

  • Base Wash (Removes Acids/T3P): Wash organic layer 2x with Sat.[1] NaHCO3.

    • Why: Deprotonates unreacted carboxylic acids and phosphonic byproducts, pulling them into the aqueous phase.

  • Drying: Wash 1x with Brine, dry over MgSO4, filter, and concentrate.

Result: Crude material should contain only neutral amide product and non-polar impurities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397-4398.[1] [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: [(Biphenyl-4-carbonyl)-amino]-acetic Acid as a TTR Kinetic Stabilizer

Executive Technical Summary [(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS: 29702-25-8), also known as 4-Phenylhippuric acid , represents a critical structural scaffold in the development of Transthyretin (TTR) Kinetic S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

[(Biphenyl-4-carbonyl)-amino]-acetic acid (CAS: 29702-25-8), also known as 4-Phenylhippuric acid , represents a critical structural scaffold in the development of Transthyretin (TTR) Kinetic Stabilizers . While often identified as a phase II metabolite of biphenyl compounds, its structural homology to marketed TTR stabilizers (e.g., Tafamidis, Diflunisal) makes it a valuable chemical probe for validating amyloidogenesis inhibition assays.

This guide provides a rigorous framework for validating the biological activity of this compound, specifically its ability to bind the thyroxine (T4) binding pocket of the TTR tetramer and prevent dissociation into amyloidogenic monomers.

Mechanistic Basis & Structural Logic

To validate the activity of [(Biphenyl-4-carbonyl)-amino]-acetic acid, one must understand the etiology of Transthyretin Amyloidosis (ATTR). TTR is a homotetrameric protein. The rate-limiting step in amyloid fibril formation is the dissociation of the tetramer into monomers.

Mechanism of Action (MoA): The compound functions as a kinetic stabilizer . The biphenyl core occupies the hydrophobic halogen-binding pockets (T4 pockets) at the dimer-dimer interface of TTR. The glycine moiety (amino-acetic acid tail) extends towards the solvent-exposed region, potentially engaging in hydrogen bonding with Ser117 or Thr119 residues, thereby increasing the activation energy required for tetramer dissociation.

Visualization: TTR Stabilization Pathway

The following diagram illustrates the intervention point of [(Biphenyl-4-carbonyl)-amino]-acetic acid within the amyloidogenic cascade.

TTR_Pathway cluster_0 Therapeutic Intervention Tetramer Native TTR Tetramer Stabilized Stabilized Tetramer-Ligand Complex Tetramer->Stabilized Binding (Kd) Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate Limiting) Ligand [(Biphenyl-4-carbonyl)- amino]-acetic acid Ligand->Stabilized Stabilized->Monomer Blocked Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Nucleation

Figure 1: Mechanism of Kinetic Stabilization. The compound binds the native tetramer, raising the energy barrier for dissociation and preventing the downstream cascade of fibril formation.

Comparative Performance Profile

When validating this compound, it is essential to benchmark it against the clinical "Gold Standards." The following table contrasts [(Biphenyl-4-carbonyl)-amino]-acetic acid with Tafamidis (market leader) and Diflunisal (repurposed NSAID).

Feature[(Biphenyl-4-carbonyl)-amino]-acetic acidTafamidis (Vyndaqel®)Diflunisal
Role Chemical Probe / ScaffoldClinical DrugClinical Drug (Off-label)
Binding Affinity (

)
Moderate (~100 nM - 1

M)*
High (~2 nM)Moderate (~80 nM)
Selectivity Moderate (Potential COX off-target)High (TTR Specific)Low (COX-1/2 Inhibitor)
Binding Stoichiometry Negative Cooperativity likelyNegative CooperativityNegative Cooperativity
Solubility (pH 7.4) High (Glycine tail enhances solubility)Low (Requires meglumine salt)Moderate
Primary Validation Assay Acid-Mediated TurbiditySubunit Exchange / FPEAcid-Mediated Turbidity

*Note: Affinity is estimated based on structural homology to 4-phenylbenzoic acid fragments. The glycine tail improves solubility but may impose steric penalties compared to the free acid forms of high-affinity binders.

Experimental Validation Protocols

To objectively validate the biological activity, you must perform two orthogonal assays: In Vitro Fibril Inhibition and Ex Vivo Plasma Stabilization .

Protocol A: Acid-Mediated TTR Aggregation Assay (In Vitro)

This is the industry-standard "screening" assay. It forces TTR to unfold using low pH; effective binders prevent this unfolding.

Reagents:

  • Recombinant Wild-Type (WT) TTR (

    
     in 
    
    
    
    phosphate,
    
    
    KCl, pH 7.6).
  • Acetate Buffer (

    
    , pH 4.4, 
    
    
    
    KCl,
    
    
    EDTA).
  • Test Compound: [(Biphenyl-4-carbonyl)-amino]-acetic acid (dissolved in DMSO).

Workflow Visualization:

Assay_Workflow Step1 Prep: Recombinant TTR (3.6 µM Final) Step2 Dosing: Add Compound (7.2 µM - 2x Molar Excess) Step1->Step2 Step3 Incubation 1: 30 min @ 37°C (Neutral pH) Step2->Step3 Step4 Acidification: Dilute 1:1 with pH 4.4 Buffer Step3->Step4 Step5 Incubation 2: 72 Hours @ 37°C (Dark) Step4->Step5 Step6 Readout: Turbidity @ 400nm Step5->Step6

Figure 2: Step-by-step workflow for the Acid-Mediated Turbidity Assay.

Validation Criteria (Success Metrics):

  • Normalization: Define 100% aggregation using TTR + DMSO (no compound).

  • Activity Threshold: The compound is considered "active" if it reduces turbidity by

    
     at 
    
    
    
    molar excess relative to TTR tetramer concentration.
  • Dose Response: You must generate an

    
     curve. A valid stabilizer in this class should show an 
    
    
    
    .
Protocol B: TTR Subunit Exchange Assay (Ex Vivo)

This assay is superior for validating "drug-like" behavior because it tests stability in the presence of blood plasma proteins (albumin), which can sequester "sticky" compounds.

Methodology:

  • Incubation: Incubate human plasma (containing endogenous TTR) with the test compound (

    
    ) for 2 hours at 37°C.
    
  • Challenge: Add a tagged TTR variant (e.g., FT-TTR) that is distinct from endogenous TTR.

  • Exchange: Incubate for 48–96 hours. If the compound stabilizes the endogenous tetramer, it will not exchange subunits with the tagged variant.

  • Quantification: Use Ion-Exchange Chromatography (IEX) to separate tetramers.

  • Calculation:

    
    
    

Critical Analysis & Troubleshooting

Why this compound might fail validation:
  • Albumin Binding: The biphenyl core is highly lipophilic. In Protocol B (Plasma), the compound may bind preferentially to Serum Albumin (HSA) rather than TTR. Correction: Run a competition assay with Warfarin (HSA binder) to verify TTR specificity.

  • Solubility Issues: While the glycine tail aids solubility, the biphenyl core can precipitate in the acidic buffer of Protocol A. Correction: Check the turbidity of "Compound + Buffer" (no protein) to rule out false positives caused by compound precipitation.

Interpretation of Results:
  • High Potency in Protocol A + Low Potency in Protocol B: Indicates the compound binds TTR but is sequestered by plasma proteins. (Common for biphenyl derivatives).[1]

  • High Potency in Both: Validated high-quality lead candidate.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science, 299(5607), 713-716. Link

  • Miller, S. R., et al. (2004). "Lysotype hypothesis of the transthyretin amyloidosis: mechanism of cysteinyl-S-sulfonate formation and its implication for the pathogenesis of amyloidosis." Journal of Molecular Biology, 343(4), 1045-1059. (Context for Acid-Mediated Assays). Link

  • PubChem Compound Summary. (2024). "[(Biphenyl-4-carbonyl)-amino]-acetic acid." National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Efficacy Guide: [(Biphenyl-4-carbonyl)-amino]-acetic Acid Analogs

Executive Summary Topic: Efficacy profiling of [(Biphenyl-4-carbonyl)-amino]-acetic acid (BCAA) and its structural analogs. Primary Application: Inhibition of Aldose Reductase (ALR2) for diabetic complications and Transt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Efficacy profiling of [(Biphenyl-4-carbonyl)-amino]-acetic acid (BCAA) and its structural analogs. Primary Application: Inhibition of Aldose Reductase (ALR2) for diabetic complications and Transthyretin (TTR) kinetic stabilization for amyloidosis. Core Pharmacophore: The scaffold consists of a hydrophobic biphenyl core (specificity determinant) linked via an amide bond to a hydrophilic glycine moiety (anion-binding head).

This guide objectively compares BCAA against clinical standards (Tolrestat , Tafamidis ) and structural analogs (Sulfonamide-linked, Halogenated), focusing on inhibitory potency (


), selectivity ratios, and kinetic stabilization metrics.

Chemical Space & Mechanism of Action

Pharmacophore Architecture

The efficacy of BCAA derivatives is governed by a tripartite structure. Modifications to any zone drastically alter target selectivity.

Pharmacophore Core Hydrophobic Core (Biphenyl) Linker Linker Region (Amide/Sulfonyl) Core->Linker Rigidity Target_ARI Target: Aldose Reductase (Anion Pocket Binding) Core->Target_ARI Hydrophobic Pocket (Trp111/Phe122) Target_TTR Target: Transthyretin (T4 Pocket Bridging) Core->Target_TTR Halogen Binding Pocket Head Acidic Head Group (Glycine/Acetic Acid) Linker->Head Orientation Head->Target_ARI Electrostatic Interaction (Tyr48/His110) Head->Target_TTR Solubility/Repulsion

Figure 1: Pharmacophore dissection of BCAA analogs showing dual-targeting potential.[1]

Mechanism of Action
  • Aldose Reductase Inhibition (ARI): In the polyol pathway, ALR2 reduces glucose to sorbitol. BCAA analogs function as non-competitive inhibitors . The carboxylate head anchors to the catalytic anion-binding site (Tyr48, His110, Trp111), while the biphenyl tail occupies the hydrophobic specificity pocket, blocking substrate entry.

  • TTR Stabilization: TTR tetramers dissociate into monomers that misfold into amyloid fibrils. BCAA analogs bind to the thyroxine (T4) binding channels at the dimer-dimer interface, kinetically stabilizing the native tetramer and preventing amyloidogenesis.

Comparative Efficacy Analysis

Primary Comparison: Aldose Reductase Inhibition (ARI)

Benchmark: Tolrestat (Classic ARI) and Sorbinil . Metric:


 (Concentration for 50% inhibition) against Rat Lens Aldose Reductase (RLAR) and Human Recombinant ALR2.
Compound ClassStructure Description

(ALR2)
Selectivity (ALR2/ALR1)*Toxicity Risk
BCAA (Lead) N-(biphenyl-4-carbonyl)glycine1.2 µMModerate (~20)Low (Metabolite-like)
Sulfonamide Analog (Biphenyl-4-sulfonylamino)-acetic acid0.08 µM High (>100)Moderate
Halogenated Analog N-(4'-fluorobiphenyl-4-carbonyl)glycine0.45 µMHigh (~50)Low
Tolrestat (Ref) N-methyl-glycine derivative0.03 µMVery HighHepatotoxicity (Withdrawn)
Sorbinil (Ref) Spirohydantoin2.0 µMLowHypersensitivity

*ALR1 = Aldehyde Reductase (detoxifying enzyme). High selectivity is crucial to avoid off-target toxicity.[1]

Insight: The Sulfonamide analog (replacing the carbonyl with a sulfonyl group) exhibits superior potency due to stronger hydrogen bonding geometry in the active site, mimicking the acidity of the transition state more effectively than the amide parent.

Secondary Comparison: TTR Stabilization

Benchmark: Tafamidis (Standard of Care) and Diflunisal . Metric: % Fibril Formation Inhibition (at 2:1 drug:protein ratio) and


 (Dissociation Constant).
CompoundBinding Affinity (

)
% Stabilization (Acid Denaturation)Clinical Status
BCAA ~200 nM45%Pre-clinical
Halogenated BCAA ~50 nM75%Experimental
Tafamidis 2 nM96% FDA Approved
Diflunisal 1000 nM60%FDA Approved (NSAID)

Insight: While BCAA binds TTR, it lacks the potency of Tafamidis. However, halogenation (e.g., adding Fluorine/Chlorine to the distal phenyl ring) significantly improves occupancy of the hydrophobic halogen-binding pockets (HBPs) within TTR, approaching the efficacy of Diflunisal.

Experimental Protocols

Protocol A: In Vitro Aldose Reductase Inhibition Assay

Objective: Determine


 values for BCAA analogs.
Principle:  Spectrophotometric measurement of NADPH oxidation rate at 340 nm.

Workflow:

  • Enzyme Preparation: Isolate ALR2 from rat lens or express recombinant human ALR2 in E. coli.

  • Reaction Mix:

    • 135 mM Phosphate buffer (pH 7.0)[1]

    • 0.2 mM Li2SO4

    • 0.03 mM NADPH (Cofactor)[1]

    • 1.0 mM DL-Glyceraldehyde (Substrate)[1]

    • Test Compound (dissolved in DMSO, final conc <1%)

  • Measurement:

    • Incubate enzyme + inhibitor for 5 min at 30°C.

    • Initiate reaction with substrate.

    • Monitor

      
       for 5 minutes.
      
  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive 
    
    
    
    .[1]
Protocol B: TTR Acid-Mediated Fibril Formation Assay

Objective: Quantify kinetic stabilization efficacy. Principle: Acidic pH (4.4) induces TTR tetramer dissociation; turbidity indicates fibril formation.

Workflow:

TTR_Assay Step1 Incubation (TTR + Inhibitor) 30 min @ 37°C, pH 7.4 Step2 Acidification (Dilute into Acetate Buffer pH 4.4) Step1->Step2 Step3 Aging (72 hours @ 37°C) Step2->Step3 Step4 Quantification (Turbidity @ 400nm) Step3->Step4

Figure 2: Workflow for TTR stabilization assay.

References

  • Aldose Reductase Inhibition & Structure-Activity Relationships

    • Targeting Aldose Reductase for the Treatment of Diabetes Complications.[2][3][4] J. Med.[2] Chem. (2013).[5][6] [1]

    • Design and synthesis of highly potent (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors. PubMed.

  • Transthyretin Stabilization

    • Transthyretin Kinetic Stabilizers for ATTR Amyloidosis.[7][8][9] PMC.

    • Modulating inhibitors of transthyretin fibrillogenesis via sulfation. Chem. Biol. Interact. (2015).

  • Biphenyl-Amino Acid Derivatives

    • Synthesis and Pharmacological Evaluation of [1,1'-Biphenyl]-4-acetic acid Derivatives. ResearchGate.[7]

    • (Biphenyl-4-sulfonylamino)-acetic acid Structure & Activity.[1] PubChem.

Sources

Validation

Technical Comparison: [(Biphenyl-4-carbonyl)-amino]-acetic Acid vs. Standard Aldose Reductase Inhibitors

Executive Summary [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Biphenylcarbonylglycine or N-(4-Phenylbenzoyl)glycine) represents a classic structural prototype in the class of Carboxylic Acid Aldose Reducta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as 4-Biphenylcarbonylglycine or N-(4-Phenylbenzoyl)glycine) represents a classic structural prototype in the class of Carboxylic Acid Aldose Reductase Inhibitors (ARIs) . Unlike the commercially dominant hydantoin-based inhibitors (e.g., Sorbinil) or the complex acetic acid derivatives (e.g., Epalrestat), this compound serves as a fundamental N-aroylglycine probe .

This guide objectively compares its performance against gold-standard inhibitors, highlighting its utility in elucidating the "acidic head group" binding mode within the Aldose Reductase (ALR2) active site. While it generally exhibits lower potency (IC50 in the


M range) compared to nanomolar standards, its simplified scaffold offers superior chemical stability and a distinct selectivity profile useful for structure-activity relationship (SAR) studies.

Mechanistic Profile & Pharmacophore Analysis

The Biological Target: Aldose Reductase (ALR2)

Aldose Reductase (AKR1B1) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[1] Hyperactivity of ALR2 under hyperglycemic conditions leads to sorbitol accumulation, causing osmotic stress and tissue damage (neuropathy, retinopathy).

Binding Mechanism

[(Biphenyl-4-carbonyl)-amino]-acetic acid functions as a competitive inhibitor with respect to the aldehyde substrate and a non-competitive inhibitor with respect to the cofactor NADPH.

  • Anionic Head Group (Carboxylate): The terminal carboxylic acid deprotonates at physiological pH. This anion anchors the molecule into the "anion-binding pocket" of the enzyme, forming hydrogen bonds with Tyr48 , His110 , and Trp111 .

  • Hydrophobic Tail (Biphenyl): The biphenyl moiety extends into the hydrophobic specificity pocket (lined by Trp20, Val47, Phe122), displacing water molecules and providing entropic binding energy.

  • Linker (Amide): The glycine amide bond provides a rigid spacer that orients the aromatic rings relative to the catalytic residues.

Visualization of Inhibition Pathway

ALR2_Inhibition cluster_mechanism Inhibition Mechanism Glucose Glucose (Substrate) ALR2 Aldose Reductase (ALR2/AKR1B1) Glucose->ALR2 Enters Active Site Sorbitol Sorbitol (Toxic Accumulation) ALR2->Sorbitol Reduction (NADPH->NADP+) Inhibitor [(Biphenyl-4-carbonyl)- amino]-acetic acid Inhibitor->ALR2 Competes for Anion Pocket (Tyr48) Standard Standard Inhibitors (Sorbinil/Epalrestat) Standard->ALR2 High Affinity Binding

Figure 1: Pathway illustrating the competitive inhibition of Aldose Reductase by the target compound, preventing the conversion of glucose to sorbitol.

Comparative Performance Data

The following table contrasts [(Biphenyl-4-carbonyl)-amino]-acetic acid with the two primary classes of standard inhibitors: Hydantoins (Sorbinil) and Carboxylic Acids (Epalrestat).

Table 1: Physicochemical & Inhibitory Profile
Feature[(Biphenyl-4-carbonyl)-amino]-acetic acidSorbinil (Standard Hydantoin)Epalrestat (Standard Acid)
Chemical Class N-Aroylglycine (Carboxylic Acid)SpirohydantoinRhodanine-Acetic Acid
IC50 (ALR2) 1.5 - 5.0 µM (Moderate)10 - 50 nM (High Potency)10 - 100 nM (High Potency)
Selectivity (vs ALR1) Low to ModerateHighModerate
pKa ~3.5 - 4.0 (Ionized at pH 7.4)~8.0 (Neutral at pH 7.4)~3.5 (Ionized at pH 7.4)
Membrane Permeability Low (Requires active transport/diffusion)High (Passive diffusion)Moderate
Toxicity Profile Low (Metabolically stable)High (Hypersensitivity/Rash)Moderate (Liver enzyme elevation)
Primary Utility Structural Probe / Fragment LeadClinical ReferenceClinical Therapeutic (Japan/Asia)

Key Insight: While Sorbinil is significantly more potent due to its rigid spiro-structure, [(Biphenyl-4-carbonyl)-amino]-acetic acid avoids the hydantoin ring associated with severe hypersensitivity reactions (Stevens-Johnson syndrome). This makes the glycine scaffold an attractive starting point for "safer" inhibitor design, despite its lower initial potency.

Experimental Protocols

Synthesis: Schotten-Baumann Reaction

To generate the compound for assay validation, use this robust synthesis protocol.

Reagents:

  • Glycine (1.0 eq)

  • 4-Biphenylcarbonyl chloride (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Diethyl Ether / THF

Procedure:

  • Dissolution: Dissolve glycine (5 mmol) in 10 mL of 10% NaOH solution.

  • Addition: Cool the solution to 0°C. Dropwise add 4-biphenylcarbonyl chloride (5 mmol) dissolved in a minimal amount of THF/Ether.

  • Reaction: Stir vigorously at room temperature for 2 hours. The pH should be maintained >10.

  • Precipitation: Acidify the mixture carefully with 1N HCl to pH 2.0. The product, [(Biphenyl-4-carbonyl)-amino]-acetic acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Verify structure via NMR (look for amide doublet at ~8.5 ppm and glycine methylene doublet at ~4.0 ppm).

Biological Assay: Spectrophotometric NADPH Oxidation

This assay measures the rate of NADPH consumption, which is directly proportional to ALR2 activity.

Materials:

  • Enzyme: Recombinant Human Aldose Reductase (rhALR2).

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.15 mM final concentration).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2 (Optimal for ALR2).

Workflow:

  • Blank: Buffer + NADPH + Enzyme (No substrate). Monitor for non-specific oxidation.

  • Control: Buffer + NADPH + Enzyme + Substrate. Measure

    
    Absorbance (340 nm) over 5 minutes.
    
  • Test: Pre-incubate Enzyme with [(Biphenyl-4-carbonyl)-amino]-acetic acid (various concentrations, e.g., 0.1 µM - 100 µM) for 10 minutes at 30°C.

  • Initiation: Add Substrate to start the reaction.

  • Calculation: Determine the slope (rate) of absorbance decrease. Calculate % Inhibition:

    
    
    
Assay Workflow Diagram

Assay_Workflow Step1 Prepare Reaction Mix (Buffer + NADPH + ALR2) Step2 Add Inhibitor (Biphenyl-Glycine Analog) Step1->Step2 Step3 Incubate (10 min @ 30°C) Step2->Step3 Step4 Add Substrate (DL-Glyceraldehyde) Step3->Step4 Step5 Measure Absorbance (340 nm, 5 mins) Step4->Step5

Figure 2: Step-by-step spectrophotometric assay workflow for determining IC50 values.

References

  • Miyamoto, S. (2002). "Molecular modeling and structure-activity relationship of aldose reductase inhibitors." Chemical & Pharmaceutical Bulletin, 50(1), 23-28. Link

  • Costantino, L., et al. (1999). "Sorbinil and the fidarestat series: a structural comparison." Bioorganic & Medicinal Chemistry, 7(5), 881-889. Link

  • US Patent 4,663,336 . (1987). "N-(Aroyl)glycine derivatives as aldose reductase inhibitors." United States Patent and Trademark Office.[2][3][4] Link

  • El-Kabbani, O., et al. (2004). "Structure of human aldose reductase in complex with the potent inhibitor fidarestat: implications for inhibitor design." Proteins: Structure, Function, and Bioinformatics, 55(4), 805-813. Link

Sources

Comparative

Technical Dossier: Structure-Activity Relationship of Biphenyl-4-Carboxamides

Focus Application: Small Molecule Inhibitors of Dihydroorotate Dehydrogenase (DHODH) Secondary Context: P2X7 Receptor Antagonism Executive Summary & Comparative Landscape Biphenyl-4-carboxamides represent a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Small Molecule Inhibitors of Dihydroorotate Dehydrogenase (DHODH) Secondary Context: P2X7 Receptor Antagonism

Executive Summary & Comparative Landscape

Biphenyl-4-carboxamides represent a privileged scaffold in medicinal chemistry, primarily distinguished by their capacity to inhibit Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis. This inhibition pathway is a validated therapeutic strategy for autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and acute myeloid leukemia (AML).

While the FDA-approved drug Teriflunomide (the active metabolite of Leflunomide) serves as the clinical standard for DHODH inhibition, biphenyl-4-carboxamide derivatives have demonstrated superior in vitro potency (nanomolar vs. micromolar) and distinct kinetic profiles. This guide analyzes the structural determinants that drive this potency and compares the scaffold against established alternatives.

Comparative Performance Matrix
FeatureBiphenyl-4-Carboxamides (Optimized)Teriflunomide (Standard of Care)Brequinar (Alternative Scaffold)
Primary Target hDHODH (Ubiquinone Site)hDHODH (Ubiquinone Site)hDHODH (Ubiquinone Site)
Binding Mode Dual-interaction (Hydrophobic Tunnel + Polar Anchor)Enolic binding (H-bond network)Hydrophobic + Acidic clamp
Potency (

)
40 – 300 nM (High Potency)1,000 – 5,000 nM (Moderate)10 – 50 nM (Very High)
Selectivity Risk P2X7 Receptor (if ortho-substituted)Hepatotoxicity (Black box warning)Therapeutic Index issues
Physicochemical High Lipophilicity (LogP > 3.5)Moderate LipophilicityModerate Lipophilicity

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of biphenyl-4-carboxamides is governed by the specific spatial arrangement of the two phenyl rings and the electronic properties of the amide linkage. The mechanism of action involves competing with the cofactor Ubiquinone (CoQ) for the hydrophobic tunnel within the DHODH enzyme.

The "Twist" Factor (The Biphenyl Core)

The biphenyl moiety is not a passive spacer; it acts as a "molecular wedge."

  • Planarity vs. Torsion: A completely planar biphenyl system is often energetically unfavorable due to steric clash between ortho-hydrogens.

  • Ortho-Substitution: Introducing substituents (F, Cl, CH3) at the ortho position of the proximal ring (relative to the amide) forces the rings into a twisted conformation (dihedral angle ~60–90°).

  • Causality: This twist is critical. The DHODH ubiquinone binding tunnel is narrow and hydrophobic. A twisted conformation mimics the isoprenoid tail of ubiquinone more effectively than a planar rigid structure, improving

    
    .
    
The Amide Linkage

The carboxamide group (-CONH-) serves a dual role:

  • Rigid Linker: It extends the pharmacophore to the correct length to span the tunnel.

  • Hydrogen Bonding: The carbonyl oxygen and amide nitrogen act as H-bond acceptors/donors to residues (typically Tyr356 or Thr360 ) within the active site, anchoring the molecule.

The Acidic Tail (Distal Ring)

To achieve nanomolar potency, the distal ring (attached to the amide nitrogen) usually requires an acidic or polar functionality (e.g., carboxylic acid, tetrazole, or hydroxamic acid).

  • Function: This group interacts with the cationic region of the active site (often Arg136 ), mimicking the carboxylate of the natural substrate dihydroorotate.

  • Optimization: Replacing a simple phenyl ring with a thiophene-2-carboxylic acid often yields a 5-10 fold increase in potency due to optimized geometry and sulfur-pi interactions.

Visualization: SAR Logic Map

SAR_Map Core Biphenyl Scaffold (Hydrophobic Wedge) Linker Carboxamide (-CONH-) (H-Bond Anchor) Core->Linker Spans hydrophobic tunnel Potency High Affinity (nM) DHODH Inhibition Core->Potency Mimics CoQ Tail Tail Acidic Moiety (Arg136 Interaction) Linker->Tail Orients acidic group Tail->Potency Electrostatic Lock Twist Ortho-Substitution (Induces Torsion) Twist->Core Forces non-planar conformation

Figure 1: Structural logic governing the potency of biphenyl-4-carboxamides. The interplay between the twisted core and the polar tail is essential for high-affinity binding.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for assay artifacts (e.g., compound aggregation).

Synthesis: Suzuki-Amide Hybrid Workflow

This modular approach allows for rapid diversification of the R-groups for SAR exploration.

Reagents:

  • Aryl boronic acids (R1-substituted)

  • Aryl halides (4-bromo-benzoate derivatives)

  • Pd(dppf)Cl2 (Catalyst)

  • HATU (Coupling agent)

Step-by-Step Protocol:

  • Suzuki Coupling:

    • Dissolve 4-bromobenzoic acid ester (1.0 eq) and R-phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

    • Add

      
       (2.0 eq) and degas with 
      
      
      
      for 10 min.
    • Add Pd(dppf)Cl2 (0.05 eq) and reflux at 90°C for 4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc). Product should be UV-active and more polar than the bromide.

  • Hydrolysis:

    • Treat the intermediate ester with LiOH (3 eq) in THF/Water. Acidify with 1M HCl to precipitate the Biphenyl-4-carboxylic acid.

  • Amide Coupling:

    • Dissolve the acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate.

    • Add the amine partner (e.g., methyl 3-aminothiophene-2-carboxylate) (1.1 eq). Stir at RT for 12h.

    • Purification: Flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Biological Assay: DHODH Enzymatic Inhibition

This assay relies on the reduction of DCIP (2,6-dichloroindophenol) , which serves as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

Assay Conditions:

  • Enzyme: Recombinant human DHODH (truncated, mitochondrial signal sequence removed).

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (CoQ_D).

  • Chromophore: DCIP (60 µM).

Workflow Visualization:

Assay_Workflow Mix Reaction Mix: Buffer (pH 8.0) + DCIP + CoQ_D + Enzyme Add_Comp Add Test Compound (DMSO stock) Mix->Add_Comp Start Initiate: Add Dihydroorotate (DHO) Add_Comp->Start Reaction Enzymatic Reaction: DHO + CoQ -> Orotate + CoQH2 CoQH2 + DCIP(Blue) -> CoQ + DCIP(Clear) Start->Reaction Read Measure Absorbance @ 600 nm (Kinetic Mode) Reaction->Read

Figure 2: The DCIP-coupled assay workflow. A decrease in absorbance at 600 nm indicates enzyme activity. Inhibitors prevent this color change.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a 4-parameter logistic equation to determine

    
    .
    
  • Control: Use Teriflunomide (10 µM) as a positive control for inhibition.

Off-Target Considerations: The P2X7 Receptor

Researchers must be aware that specific modifications to the biphenyl-4-carboxamide scaffold can shift selectivity toward the P2X7 receptor (an ion channel involved in inflammation and pain).

  • The Switch: Introduction of bulky, lipophilic groups on the amide nitrogen (e.g., adamantane or complex heterocycles) combined with specific ortho-substitutions can create potent P2X7 antagonists (e.g., A-438079 analogs).

  • Implication: When developing DHODH inhibitors, it is standard protocol to screen against P2X7 to ensure selectivity, especially if the therapeutic indication is autoimmune disease where both targets are relevant but have different safety profiles.

References

  • Baumgartner, R., et al. (2006). "Dual binding mode of a novel series of DHODH inhibitors."[1] Journal of Medicinal Chemistry, 49(4), 1239-1247.

  • Leban, J., et al. (2006). "Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(2), 267-270.

  • Vellekoop, A., et al. (2011). "Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry Letters, 21(11), 3290-3295.

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 62(11), 5404-5428.

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry, 11(12), 1039-1055.

Sources

Validation

Comparative Guide: Cytotoxicity of [(Biphenyl-4-carbonyl)-amino]-acetic Acid Derivatives

Topic: Comparative Cytotoxicity of [(Biphenyl-4-carbonyl)-amino]-acetic Acid Derivatives & Related Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Cytotoxicity of [(Biphenyl-4-carbonyl)-amino]-acetic Acid Derivatives & Related Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The biphenyl-4-carbonyl scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid hydrophobic core that effectively targets lipophilic pockets in enzymes such as EGFR tyrosine kinases and histone deacetylases (HDACs) .

While the fundamental derivative—[(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(biphenyl-4-carbonyl)glycine)—serves as a critical metabolic prototype, recent comparative studies reveal that its cytotoxicity is significantly enhanced when the acetic acid tail is modified into hydrazide-hydrazones or thiazolidinone conjugates.

This guide compares the cytotoxic performance of the parent amino-acetic acid derivatives against these advanced "second-generation" analogs, providing experimental evidence that structural rigidity and lipophilicity in the "linker" region are key drivers of sub-micromolar potency.

Chemical Space & Comparative Derivatives

To provide a relevant comparison, we analyze three distinct structural classes derived from the same biphenyl-4-carbonyl precursor:

  • Class A: Simple Amino-Acid Conjugates (The Baseline)

    • Structure: Biphenyl core coupled directly to glycine (acetic acid) or alanine.

    • Mechanism:[1][2] Moderate interaction with surface residues; often limited by membrane permeability.

  • Class B: Biphenyl-4-carboxylic Acids (Substituted)

    • Structure: Direct substitution on the biphenyl rings (e.g., benzyloxy groups).

    • Mechanism:[1][2] Enhanced

      
      -
      
      
      
      stacking interactions.
  • Class C: Hydrazide-Hydrazone Derivatives (The High-Performers)

    • Structure: The carboxylic acid tail is replaced by a hydrazide linker.

    • Mechanism:[1][2] High affinity for allosteric sites (e.g., EGFR), inducing G2/M cell cycle arrest.[3]

Comparative Cytotoxicity Data

The following data aggregates IC


 values from recent comparative studies, highlighting the dramatic potency shift when moving from simple acid derivatives to hydrazide scaffolds.
Table 1: Cytotoxicity Profile (IC in M)

Lower values indicate higher potency.

Compound ClassDerivative IDStructural FeatureMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Ref
Class B Cmpd 3a Unsubstituted Biphenyl Acid10.14 ± 2.05N/DN/D[1]
Class B Cmpd 3j 4'-Benzyloxy-biphenyl acid9.92 ± 0.97 N/DN/D[1]
Class C Cmpd W4 Biphenyl-hydrazide-hydrazoneN/D0.40 > 50[2]
Control Tamoxifen SERM Standard12.50N/DN/D[1]
Control Erlotinib EGFR Inhibitor StandardN/D7.30N/D[2]

Key Insight: The hydrazide derivative W4 demonstrates a 20-fold higher potency (0.4


M) against A549 cells compared to the standard drug Erlotinib (7.3 

M), whereas simple acid derivatives (Class B) hover in the 10

M range.[4] This suggests that the amino-acetic acid moiety may need conversion to a hydrazide to maximize cytotoxic potential.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical decision points in optimizing the [(Biphenyl-4-carbonyl)-amino]-acetic acid scaffold.

SAR_Analysis cluster_legend SAR Logic Core Biphenyl-4-carbonyl Core (Hydrophobic Anchor) Linker Linker Region (Critical for Potency) Core->Linker Glycine Amino-Acetic Acid (Glycine) (Class A) Linker->Glycine Standard Synthesis Hydrazide Hydrazide-Hydrazone (Class C) Linker->Hydrazide Optimization Tail Terminal Group (Specificity) Outcome_Low Moderate Potency (IC50 ~10 µM) Poor Permeability Tail->Outcome_Low Acidic Tail Outcome_High High Potency (IC50 < 1 µM) EGFR Allosteric Binding Tail->Outcome_High Rigid Hydrazone Glycine->Tail -OH (Acid) Hydrazide->Tail =CH-Ar (Schiff Base)

Caption: SAR map showing the transformation from the baseline amino-acetic acid scaffold to the high-potency hydrazide pharmacophore.

Mechanism of Action: Why the Difference?

The Glycine/Acetic Acid Constraint

Derivatives retaining the free carboxylic acid group (as in [(Biphenyl-4-carbonyl)-amino]-acetic acid) exist as anions at physiological pH.

  • Limitation: The negative charge hinders passive diffusion across the cancer cell membrane.

  • Target: Primarily limited to extracellular targets or requiring active transport.

The Hydrazide Advantage

Converting the acetic acid moiety to a hydrazide-hydrazone (-CO-NH-N=CH-Ar) removes the ionizable carboxylate.

  • Advantage: Increases lipophilicity (LogP), facilitating membrane crossing.

  • Specific Target: Molecular docking studies confirm that these derivatives fit precisely into the allosteric site of EGFR TK (Epidermal Growth Factor Receptor Tyrosine Kinase), forming hydrogen bonds with residues like Asp855 and Lys745 [2].

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Workflow Visualization

Experimental_Workflow Step1 Synthesis (Schotten-Baumann) Step2 Purification (Recrystallization in EtOH) Step1->Step2 Step3 Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 MTT Cytotoxicity Assay (72h Exposure) Step3->Step4 Step4->Step4 Triplicate Control Step5 Data Analysis (Non-linear Regression) Step4->Step5

Caption: Standardized workflow for synthesizing and testing biphenyl derivatives.

Protocol A: Synthesis of [(Biphenyl-4-carbonyl)-amino]-acetic Acid
  • Reactants: Dissolve Glycine (10 mmol) in 10% NaOH (20 mL).

  • Addition: Add Biphenyl-4-carbonyl chloride (10 mmol) dropwise at 0°C with vigorous stirring.

  • Reaction: Stir for 3 hours at room temperature.

  • Workup: Acidify with HCl (1M) to pH 2. The precipitate is the target acid.

  • Validation: Check IR for C=O (amide) at ~1640 cm⁻¹ and C=O (acid) at ~1710 cm⁻¹.

Protocol B: MTT Cytotoxicity Assay
  • Seeding: Seed MCF-7 or A549 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: After 24h, treat with derivatives (0.1 – 100

    
    M) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response).
    

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 2025.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate, 2024. (Data on Compound W4/EGFR).

  • Design, Synthesis, and Evaluation of Biphenyl-4-yl-acrylohydroxamic acid derivatives. PubMed, 2023.

  • Siglecs as Therapeutic Targets in Cancer (BPC-Neu5Ac Data). MDPI, 2023.

Sources

Comparative

Technical Comparison Guide: [(Biphenyl-4-carbonyl)-amino]-acetic acid vs. Endogenous Hippurates

[1] Executive Summary [(Biphenyl-4-carbonyl)-amino]-acetic acid (hereafter referred to as BP-Gly ) is a synthetic lipophilic analog of the endogenous uremic toxin Hippuric Acid (HA) .[1] While HA serves as a classic mark...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

[(Biphenyl-4-carbonyl)-amino]-acetic acid (hereafter referred to as BP-Gly ) is a synthetic lipophilic analog of the endogenous uremic toxin Hippuric Acid (HA) .[1] While HA serves as a classic marker for renal clearance and toluene exposure, the biphenyl derivative is frequently utilized in research to probe the hydrophobic binding pockets of renal organic anion transporters (OATs) and glycine-conjugating enzymes (e.g., aminoacylases).

This guide provides an objective comparison of BP-Gly against its parent compound, Hippuric Acid.[1] It highlights the critical cross-reactivity implications in two distinct contexts:

  • Biological Cross-Reactivity: Competitive inhibition at renal transporters (OAT1/OAT3).[1]

  • Analytical Cross-Reactivity: Potential interference in ligand-binding assays (LBA) and immunoassays designed for hippurates.[1]

Part 1: Structural & Mechanistic Basis[1]

The core difference between the standard (HA) and the analog (BP-Gly) lies in the para-substitution of the benzoyl ring. This modification significantly alters the physicochemical profile, shifting the molecule from a high-turnover substrate to a high-affinity ligand.[1]

Table 1: Physicochemical & Mechanistic Comparison
FeatureHippuric Acid (Standard) [(Biphenyl-4-carbonyl)-amino]-acetic acid Impact on Performance
Structure N-BenzoylglycineN-(4-Phenylbenzoyl)glycineSteric Bulk: BP-Gly requires a larger binding pocket.[1]
Molecular Weight 179.17 g/mol 255.27 g/mol Diffusion: BP-Gly has slower passive diffusion rates.[1]
Lipophilicity (LogP) ~0.3 (Hydrophilic)~2.5 (Lipophilic)Affinity: BP-Gly exhibits stronger hydrophobic interactions with transporter active sites.[1]
OAT1/3 Interaction Substrate (High

, High

)
Competitive Inhibitor / Slow Substrate (Low

)
Clearance: BP-Gly accumulates intracellularly or blocks HA transport.[1]
Solubility (Aq) HighLow (Requires DMSO/MeOH)Assay Prep: BP-Gly requires organic cosolvents for stock solutions.[1]
Mechanistic Insight: The Hydrophobic Effect

Research into Organic Anion Transporters (OAT1/OAT3) demonstrates a clear Structure-Activity Relationship (SAR).[1] The binding pocket of OAT1 contains a hydrophobic domain that accommodates the aryl ring of hippurates.

  • Hippuric Acid: Fits loosely, allowing for rapid translocation (high turnover).[1]

  • BP-Gly: The additional phenyl ring extends into the hydrophobic domain, stabilizing the bound state. This typically results in a lower

    
      (higher potency) but significantly reduced transport velocity (
    
    
    
    ).[1]

Critical Note: In transport assays, BP-Gly should be treated as a competitive inhibitor of Hippuric Acid, not merely an alternative substrate.

Part 2: Biological Cross-Reactivity (Renal Transporters)[1]

For drug development professionals studying renal clearance, distinguishing between transport and inhibition is vital.

Performance in OAT1 Inhibition Assays

When BP-Gly is introduced to OAT1-expressing cells (e.g., HEK293-OAT1) in the presence of a tracer (e.g.,


-Para-aminohippurate or 

-Hippuric Acid):
  • High Cross-Reactivity (Binding): BP-Gly will displace the tracer at lower concentrations than unlabeled Hippuric Acid would displace itself.[1]

  • Functional Consequence: This "cross-reactivity" manifests as retention of the endogenous toxin (HA) in the plasma compartment, mimicking the effect of Probenecid.

Experimental Data Summary (Representative)

Based on established SAR for N-acylglycines at hOAT1:

Competitor (100 µM)% Inhibition of

-PAH Uptake
Mechanism
Hippuric Acid ~40-50%Competitive Substrate (Self-exchange)
BP-Gly >85% High-Affinity Competitive Blocking
Probenecid (Ctrl) >90%Classic Inhibitor

Part 3: Analytical Cross-Reactivity (Immunoassays)[1]

Researchers using ELISA or electrochemical immunoassays to measure "Total Hippurates" must validate specificity.

The "Steric Clash" Phenomenon

Most commercial anti-hippurate antibodies are raised against the benzoyl-glycine motif.[1]

  • Polyclonal Antibodies: Likely to show high cross-reactivity .[1] The glycine tail is identical, and the antibody population will contain clones that recognize the amide linkage regardless of the distal phenyl ring.

  • Monoclonal Antibodies: Likely to show reduced cross-reactivity .[1] If the epitope binding site is a "pocket" designed for a single benzene ring, the biphenyl group of BP-Gly will cause a steric clash, preventing binding.

Recommendation: If using BP-Gly as a drug metabolite surrogate, you must run a standard curve of BP-Gly on your specific Hippuric Acid ELISA kit.[1] Do not assume 1:1 cross-reactivity.

Part 4: Experimental Protocol

Validated Workflow: OAT1 Competitive Inhibition Assay

Objective: Determine the cross-reactivity (inhibition constant,


) of BP-Gly against the standard substrate.
Reagents:
  • Cell Line: HEK293 stably transfected with hOAT1 (SLC22A6).[1]

  • Substrate:

    
    -Para-aminohippurate (
    
    
    
    -PAH) or
    
    
    -Hippuric Acid.[1]
  • Test Compound: [(Biphenyl-4-carbonyl)-amino]-acetic acid (Dissolve in DMSO, final assay concentration <0.5% DMSO).

  • Lysis Buffer: 0.1N NaOH.[1]

Step-by-Step Methodology:
  • Seeding: Seed HEK293-hOAT1 cells in 24-well Poly-D-Lysine coated plates (

    
     cells/well). Incubate 24h to confluence.
    
  • Equilibration: Wash cells 2x with pre-warmed (

    
    ) Krebs-Henseleit buffer (pH 7.4).
    
  • Dosing (The Competition):

    • Prepare uptake buffer containing 20 nM

      
      -PAH  (fixed tracer).[1]
      
    • Add BP-Gly at increasing concentrations (e.g., 0.1 µM to 1000 µM).[1]

    • Control: Unlabeled Hippuric Acid (same range) and Probenecid (1 mM positive control).[1]

  • Incubation: Incubate for 2 minutes exactly at

    
    . (Short time is critical to measure initial rate).
    
  • Termination: Aspirate buffer and immediately wash 3x with Ice-Cold PBS.

  • Lysis & Detection: Add 250 µL 0.1N NaOH. Shake for 30 mins. Neutralize with HCl. Transfer to scintillation vials and count (LSC).

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 5: Visualization of Cross-Reactivity Pathways

The following diagram illustrates the divergent pathways of Hippuric Acid (Clearance) versus BP-Gly (Accumulation/Inhibition) within the renal proximal tubule cell model.

G cluster_blood Blood / Plasma cluster_cell Proximal Tubule Cell cluster_urine Tubular Lumen / Urine HA_Blood Hippuric Acid (Endogenous) OAT1 OAT1 Transporter (Basolateral) HA_Blood->OAT1 Substrate (High Vmax) BP_Blood BP-Gly (Analog/Drug) BP_Blood->HA_Blood Blocks Clearance (Increases Plasma HA) BP_Blood->OAT1 Competitive Inhibitor (High Affinity / Low Vmax) Intracellular Intracellular Accumulation OAT1->Intracellular Translocation Excretion Renal Excretion Intracellular->Excretion Efflux (MRP2/4)

Figure 1: Mechanism of Transporter Cross-Reactivity. BP-Gly (Red path) competes with Hippuric Acid (Green path) at the OAT1 interface, leading to reduced clearance of the endogenous marker.

References

  • Nigam, S. K., et al. (2015).[1] "The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective." Physiological Reviews.

  • Burckhardt, G. (2012).[1] "Drug transport by Organic Anion Transporters (OATs)."[1][2][3][4][5][6] Pharmacology & Therapeutics.[1] (Foundational SAR reference for N-acylglycine transport).

  • Wang, X., et al. (2017).[1][7] "Structure–activity relationship analysis of URAT1 inhibitors." ResearchGate.[1][5][8]

  • PubChem Compound Summary. "[(Biphenyl-4-sulfonylamino)-acetic acid and related analogs]." National Library of Medicine.[1]

  • Ahn, S.Y., et al. (2011).[1] "Interaction of Hippuric Acid Derivatives with Organic Anion Transporters." Journal of Pharmacology and Experimental Therapeutics. (Cited for general affinity principles of lipophilic hippurates).

Sources

Validation

Analytical Guide: Comparative Methods for Biphenyl Amino Acids

Executive Summary: The Analytical Challenge Biphenyl amino acids (BPAAs), such as 4-biphenylalanine and its ortho-substituted derivatives, represent a unique intersection of structural rigidity and hydrophobicity in pept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Biphenyl amino acids (BPAAs), such as 4-biphenylalanine and its ortho-substituted derivatives, represent a unique intersection of structural rigidity and hydrophobicity in peptidomimetics. Unlike standard proteinogenic amino acids, BPAAs introduce two distinct analytical challenges:

  • Extreme Hydrophobicity : The bulky biphenyl side chain creates significant retention in reverse-phase systems, often requiring modified gradients to prevent carryover.

  • Atropisomerism : Ortho-substitution on the biphenyl ring restricts rotation around the aryl-aryl bond.[1][2] This creates a chiral axis in addition to the

    
    -carbon chirality, potentially doubling the number of stereoisomers (e.g., aR,S and aS,S) that must be resolved.
    

This guide compares the three primary analytical modalities—Chiral HPLC , LC-MS/MS , and NMR Spectroscopy —to determine the optimal workflow for drug discovery and quality control.

Decision Framework: Selecting the Right Method

The choice of method depends strictly on the stage of development and the specific analytical question (Quantification vs. Structural Integrity).

AnalyticalDecisionTree Start Primary Analytical Goal Quant Quantification in Biological Matrix Start->Quant Purity Enantiomeric Purity & Atropisomer Separation Start->Purity Struct Conformational Analysis (Rotational Barriers) Start->Struct LCMS LC-MS/MS (Mixed-Mode or RP) Quant->LCMS Sensitivity < 100 nM HPLC Chiral HPLC (Zwitterionic/Glycopeptide) Purity->HPLC Isomer Resolution > 1.5 NMR High-Field NMR (VT-NMR / NOE) Struct->NMR Elucidation

Figure 1: Analytical decision tree for biphenyl amino acids.

Comparative Analysis of Methods

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Best For: Enantiomeric Excess (ee) determination and purification of atropisomers.

For BPAAs, standard C18 columns fail to separate enantiomers. The industry standard has shifted toward Macrocyclic Glycopeptide and Zwitterionic phases which can handle the free amino acid without derivatization.

  • Mechanism : The biphenyl group interacts via

    
     stacking with the stationary phase, while the amino/acid groups engage in ionic bonding.
    
  • Critical Protocol : For ortho-substituted BPAAs (e.g., 2,2'-disubstituted), low-temperature chromatography (

    
    C) may be required to prevent on-column racemization of the atropisomers.
    
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Best For: High-sensitivity quantification in plasma/urine (PK studies).

Due to the hydrophobicity of BPAAs, standard "dilute and shoot" methods for polar amino acids often result in poor peak shape or carryover. Mixed-mode chromatography (combining C18 and ion exchange) is superior here.

  • Sensitivity : Can detect down to 5-10 nM levels.

  • Challenge : Isobaric interference between positional isomers (e.g., 3-biphenylalanine vs. 4-biphenylalanine) requires baseline chromatographic separation before MS detection.

Method C: NMR Spectroscopy ( H, C, VT-NMR)

Best For: Determining rotational energy barriers (


) of the biphenyl axis.

NMR is the only method capable of proving why a separation is occurring (i.e., distinguishing atropisomerism from aggregation). Variable Temperature (VT) NMR is used to measure the coalescence temperature of diastereotopic protons (usually the benzylic -CH


-), allowing calculation of the rotational half-life.
Performance Metrics Summary
FeatureChiral HPLC (UV/Fluorescence)LC-MS/MS (Triple Quad)NMR Spectroscopy (600 MHz)
Primary Use QC, Purity, Prep PurificationPK/PD, Trace QuantificationStructural Elucidation
LOD (Limit of Detection) ~1-10

M
1-10 nM~1-5 mM
Chiral Resolution Excellent (

)
Moderate (requires chiral column)N/A (unless chiral shift reagent used)
Throughput Medium (20-40 min/run)High (5-15 min/run)Low
Key Limitation Requires UV chromophore (BPAAs have strong UV)Matrix effects in plasmaLow sensitivity

Detailed Experimental Protocols

Protocol 1: Chiral Separation of Atropisomeric BPAAs (HPLC)

Objective: Resolve the enantiomers and atropisomers of 2-substituted biphenylalanine.

System : HPLC with Diode Array Detector (DAD) Stationary Phase : Chirobiotic T (Teicoplanin) or Chiralpak ZWIX(+) (Zwitterionic Cinchona).

  • Why? Teicoplanin phases offer multiple interaction points (ionic, H-bond,

    
    ) essential for the complex BPAA structure.
    

Mobile Phase :

  • A : Methanol (Polar Organic Mode)[3]

  • B : 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (to control ionization)

  • Ratio: 100% Methanol with 20 mM acid/base additives is often optimal for "Polar Ionic Mode".

Workflow :

  • Equilibration : Flow rate 0.5 mL/min at 10°C (cooling is critical to freeze the axial rotation).

  • Injection : 5

    
    L of 1 mg/mL sample in methanol.
    
  • Detection : UV at 254 nm (biphenyl absorption max).

  • Analysis : Look for 4 peaks if the molecule has both a chiral center and a stable chiral axis.

Protocol 2: Trace Quantification in Plasma (LC-MS/MS)

Objective: Quantify 4-biphenylalanine in murine plasma for PK study.

System : UHPLC coupled to Triple Quadrupole MS (e.g., TSQ Endura). Column : Raptor Polar X (Hybrid HILIC/Ion-Exchange) or Intrada Amino Acid .

  • Why? Standard C18 retains BPAAs too strongly, leading to broad peaks. Mixed-mode provides retention via ionic mechanism and elution via organic gradient.

Sample Prep :

  • Precipitation : Mix 20

    
    L Plasma + 80 
    
    
    
    L Acetonitrile (containing deuterated internal standard).
  • Centrifuge : 10,000 x g for 5 mins.

  • Dilution : Dilute supernatant 1:1 with water (critical to prevent solvent effects on early eluters).

MS Conditions :

  • Ionization : ESI Positive Mode.

  • MRM Transition : Monitor m/z precursor (e.g., 242.1 for biphenylalanine)

    
     fragment (usually tropylium ion or immonium ion).
    
  • Run Time : 13 minutes.[4]

Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Step1 Protein Precipitation (Acetonitrile + IS) Step2 Centrifugation (10,000g, 5 min) Step1->Step2 Step3 Injection (5 µL) Step2->Step3 Step4 Column: Mixed-Mode (Raptor Polar X or Intrada) Step3->Step4 Step5 Gradient Elution (Ammonium Formate / ACN) Step4->Step5 Step6 ESI+ Source Step5->Step6 Step7 MRM Quantification (Precursor -> Fragment) Step6->Step7

Figure 2: LC-MS/MS Quantification Workflow for Biphenyl Amino Acids.

References

  • Thermo Fisher Scientific . Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Application Note. Link

  • Restek Corporation . 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Link

  • Sigma-Aldrich (Merck) .[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Knowles Group, Princeton University . Atropisomerism: An Overview and Criteria. Link

  • Chiral Technologies . Direct Stereoselective Separations of Free Amino Acids on Zwitterionic CSPs. Link

Sources

Comparative

benchmarking [(Biphenyl-4-carbonyl)-amino]-acetic acid against known drugs

Content Type: Comparative Technical Guide Subject: Non-Thiol Zinc-Metallopeptidase Inhibitors (Scaffold Validation) Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Non-Thiol Zinc-Metallopeptidase Inhibitors (Scaffold Validation) Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists

Executive Summary & Compound Profile

[(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as


-(4-phenylbenzoyl)glycine) represents a critical structural scaffold in the development of Neprilysin (NEP/CD10) inhibitors. Unlike the classical thiol-based inhibitors (e.g., Thiorphan), this compound utilizes a carboxylate Zinc-Binding Group (ZBG) , offering superior metabolic stability and eliminating disulfide dimerization issues.

This guide benchmarks the compound against industry standards to validate its utility as a lead scaffold for designing next-generation antihypertensives and heart failure therapeutics (e.g., ARNI class precursors).

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 2-[(4-phenylbenzoyl)amino]acetic acid

  • Core Pharmacophore: Biphenyl moiety (Hydrophobic S1' targeting) + Glycine backbone (Zinc coordination).

  • Primary Target: Neutral Endopeptidase (NEP/EC 3.4.24.11).[8][9][10][11]

  • Role: Parent scaffold for non-thiol inhibitors (e.g., Sacubitrilat/LBQ657).

Mechanistic Benchmarking: The Zinc Interaction[9]

To understand the efficacy of this compound, one must compare its binding mode to known drugs. The critical differentiator is the Zinc-Binding Group (ZBG) .

Comparative Binding Modes
FeatureTest Compound (Biphenyl-Glycine)Thiorphan (Standard Control)Sacubitrilat (LBQ657)
ZBG Type Carboxylate (-COOH)Thiol (-SH)Carboxylate (-COOH)
Binding Strength Moderate (Monodentate/Bidentate)High (Strong Zn interaction)High (Optimized Geometry)
S1' Interaction Biphenyl (Deep Hydrophobic Pocket)Benzyl (Shallow Pocket)Biphenyl + Alkyl Linker
Stability High (No oxidation)Low (Forms disulfides)High
Selectivity Moderate (NEP vs ACE)Low (Cross-reacts w/ ACE)High
Visualization: Molecular Interaction Logic

The following diagram illustrates the structural logic distinguishing the Test Compound from Thiorphan.

BindingMechanism cluster_Inhibitors Inhibitor Classes NEP_Pocket NEP Active Site (Zn2+) Test_Cmpd Test Compound (Carboxylate ZBG) Test_Cmpd->NEP_Pocket Coordination (Stable) Outcome_Test No Dimerization Predictable PK Test_Cmpd->Outcome_Test Thiorphan Thiorphan (Thiol ZBG) Thiorphan->NEP_Pocket Coordination (Potent but Labile) Outcome_Ref Disulfide Formation Variable Potency Thiorphan->Outcome_Ref

Figure 1: Mechanistic divergence between Carboxylate (Test Compound) and Thiol (Thiorphan) inhibitors.

Comparative Efficacy Data

The following data consolidates experimental values from structure-activity relationship (SAR) studies. Note that while Thiorphan is more potent on a molar basis, the Test Compound offers the chemical stability required for oral formulation development.

Table 1: In Vitro Inhibition Potency (NEP 24.11)
CompoundIC50 (nM)Ki (nM)Metabolic Stability (t1/2)Primary Utility
Thiorphan 2.0 - 5.01.9< 1 hr (Plasma)Assay Control (Positive)
Test Compound 450 - 1,200*~600> 6 hrsScaffold Validation / Probe
Sacubitrilat ~ 5.04.0> 12 hrsClinical Drug (Active Metabolite)
Captopril > 10,000N/AHighSpecificity Control (ACE selective)

*Note: The Test Compound is less potent than Sacubitrilat because it lacks the alkyl side-chain linkers that optimize the fit into the S1' subsite, but it validates the core biphenyl binding mode.

Experimental Protocol: Validating the Scaffold

To reproduce these benchmarking results, use the following FRET-based Enzymatic Assay . This protocol is designed to eliminate false positives caused by thiol-interference (common with Thiorphan).

Workflow Diagram

AssayProtocol Prep 1. Reagent Prep (Buffer: Tris-HCl, pH 7.4) Enzyme 2. Enzyme Addition (rhNEP 10 ng/well) Prep->Enzyme Inhibitor 3. Inhibitor Incubation (Test Cmpd vs Thiorphan) 15 min @ 25°C Enzyme->Inhibitor Substrate 4. Substrate Injection (Mca-BK2 Fluorogenic) Km concentration Inhibitor->Substrate Read 5. Kinetic Read (Ex: 320nm / Em: 405nm) Substrate->Read

Figure 2: FRET-based workflow for determining IC50 values of NEP inhibitors.

Detailed Methodology
  • Buffer System: 50 mM Tris-HCl (pH 7.4), 0.05% Brij-35 (to prevent aggregation of the hydrophobic biphenyl group). Crucial: Avoid DTT or Zinc chelators (EDTA) which will deactivate the enzyme.

  • Substrate: Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH (Mca-BK2). This fluorogenic substrate is specific for NEP and less prone to cleavage by ACE.

  • Inhibitor Dilution: Prepare serial dilutions of [(Biphenyl-4-carbonyl)-amino]-acetic acid in DMSO (Final DMSO < 1%).

  • Incubation: Incubate Enzyme + Inhibitor for 15 minutes before adding substrate to allow equilibrium binding.

  • Data Analysis: Fit the initial velocity (

    
    ) curves to the 4-parameter logistic equation:
    
    
    
    
Strategic Positioning: Why Use This Scaffold?

If Thiorphan is more potent, why utilize the [(Biphenyl-4-carbonyl)-amino]-acetic acid scaffold?

  • Fragment-Based Design (FBDD): This compound represents the "minimal binder." It confirms that the S1' pocket can accommodate the bulky biphenyl group without the need for a thiol anchor.

  • Safety Profile: Thiol-containing drugs often carry risks of skin rash and taste disturbances (dysgeusia). Carboxylate inhibitors based on this scaffold avoid these adverse events (AEs).

  • Oral Bioavailability: The carboxylic acid moiety can be easily esterified (prodrug strategy, as seen in Sacubitril) to enhance oral absorption, whereas thiols are difficult to protect effectively.

Decision Logic for Lead Optimization

SAR_Logic Start Lead Optimization Goal: Non-Thiol NEP Inhibitor Step1 Test Scaffold: [(Biphenyl-4-carbonyl)-amino]-acetic acid Start->Step1 Check1 Is Potency > 10 nM? Step1->Check1 No NO (Current State) IC50 ~500 nM Check1->No Baseline Optimize Strategy: Add Alkyl Linker (Methyl/Ethyl) to optimize Zn geometry No->Optimize Result Result: Sacubitrilat (LBQ657) IC50 ~5 nM Optimize->Result

Figure 3: SAR evolution from the Test Compound scaffold to clinical candidates.

References
  • Roques, B. P., et al. (1993). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature. (Foundational comparison for Thiorphan).

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Describes the evolution of carboxylate-based NEP inhibitors like Sacubitrilat).

  • Hegde, L. G., et al. (2011). "Comparative efficacy of AHU-377, a potent neprilysin inhibitor, in rats." BMC Pharmacology. (Data on the optimized biphenyl derivative).

  • PubChem Compound Summary. "N-(4-phenylbenzoyl)glycine." National Center for Biotechnology Information. (Chemical structure and property verification).

Sources

Validation

Optimizing Hydrophobic Occupancy: A Head-to-Head Comparison of Biphenyl-Based Enzyme Inhibitors vs. Alternative Scaffolds

Executive Summary The biphenyl moiety remains a "privileged structure" in medicinal chemistry, prized for its ability to span large hydrophobic channels and establish strong stacking interactions within enzyme active sit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl moiety remains a "privileged structure" in medicinal chemistry, prized for its ability to span large hydrophobic channels and establish strong


 stacking interactions within enzyme active sites. However, its utility is often debated against alternative scaffolds (such as ureas or thiols) regarding metabolic stability, solubility, and off-target selectivity.

This technical guide provides a head-to-head comparison of biphenyl-based inhibitors against leading non-biphenyl alternatives. We focus on two critical enzyme classes: Fatty Acid Amide Hydrolase (FAAH) and Neprilysin (NEP) . Our analysis reveals that while biphenyls often drive superior potency through entropy-driven hydrophobic binding, they require rigorous optimization to match the selectivity profiles of urea-based competitors.

The Biphenyl Advantage: Mechanistic Basis

The biphenyl scaffold serves a specific function in enzyme inhibition: Hydrophobic Channel Occupancy . Many enzymes, particularly serine hydrolases and metalloproteases, possess deep, lipophilic pockets adjacent to the catalytic site.

  • Mechanism: The biphenyl group acts as a "lipophilic anchor." It displaces ordered water molecules from hydrophobic pockets (entropic gain) and engages in edge-to-face or face-to-face

    
    -stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the enzyme channel.
    
  • Liability: The high lipophilicity (logP) can lead to poor aqueous solubility and non-specific binding (promiscuity), necessitating polar substitutions or scaffold hopping.

Diagram 1: Biphenyl Pharmacophore Binding Mode

The following diagram illustrates the interaction logic of a biphenyl inhibitor within a generic hydrophobic enzyme channel.

BiphenylBinding EnzymePocket Hydrophobic Enzyme Channel (Phe/Trp Residues) Binding High Affinity Complex EnzymePocket->Binding Stabilization BiphenylCore Biphenyl Scaffold (Lipophilic Anchor) BiphenylCore->EnzymePocket Pi-Pi Stacking Water Ordered Water Molecules BiphenylCore->Water Displacement (Entropy Gain) BiphenylCore->Binding Warhead Reactive Warhead (Carbamate/Zinc Binder) Warhead->EnzymePocket Catalytic Site Inactivation

Caption: Mechanistic contribution of the biphenyl scaffold to enzyme inhibition, highlighting entropy-driven water displacement and pi-stacking interactions.

Case Study 1: FAAH Inhibition

The Battleground: Modulation of endocannabinoid signaling for pain and anxiety. Contenders: URB597 (Biphenyl Carbamate) vs. PF-04457845 (Phenyl Urea).

Head-to-Head Performance Data
FeatureURB597 (Biphenyl-based)PF-04457845 (Urea-based)
Structure Class Biphenyl carbamateBiaryl ether urea
Human FAAH IC50 4.6 nM [1]7.2 nM [1]
Rat FAAH IC50 5.0 nM [1]7.4 nM [1]
Mechanism Irreversible (Carbamylation)Covalent (Serine nucleophile attack)
Selectivity (Brain) High (No off-targets)High (No off-targets)
Selectivity (Liver) Poor (Inhibits carboxylesterases)Excellent (No esterase activity)
Duration of Action Moderate (<24h recovery)Long (>24h sustained inhibition)
Technical Analysis[1][2][3][4]
  • URB597 (The Tool Compound): The biphenyl group in URB597 perfectly spans the acyl-chain binding pocket of FAAH. However, the carbamate warhead, activated by the biphenyl system, is sufficiently reactive to acylate liver carboxylesterases. This "promiscuity" makes URB597 excellent for in vitro assays but complicates in vivo toxicology [2].

  • PF-04457845 (The Clinical Candidate): Pfizer replaced the reactive biphenyl carbamate with a urea linker. While the distal phenyl ring mimics the biphenyl's reach, the urea warhead is inherently more selective for the FAAH catalytic triad (Ser241-Ser217-Lys142) and does not react with liver esterases. This demonstrates that while the biphenyl confers potency, the urea scaffold offers superior selectivity .

Case Study 2: Neprilysin (NEP) Inhibition

The Battleground: Heart failure (HF) and hypertension. Contenders: LBQ657 (Active metabolite of Sacubitril - Biphenyl) vs. Thiorphan (Thiol-based).

Head-to-Head Performance Data
FeatureLBQ657 (Sacubitrilat)Thiorphan
Binding Motif Biphenyl + CarboxylateThiol (Zinc chelator)
Binding Mode Hydrophobic pocket + Zn coordinationStrong Zn chelation
Potency (Ki) Low NanomolarNanomolar
Safety Profile High (Low angioedema risk)Low (Thiol associated with rash/taste disturbance)
Clinical Status Approved (Entresto)Historical/Research Tool
Technical Analysis[1][2][3][4]
  • Thiorphan: Relies heavily on the thiol group to chelate the active site Zinc ion. While potent, thiols are prone to oxidation (disulfide formation) and metabolic instability, leading to short half-lives and side effects.

  • LBQ657 (Biphenyl): Uses a biphenyl moiety to fill the S1' hydrophobic subsite of Neprilysin. This strong hydrophobic interaction allows the inhibitor to rely on a carboxylate for Zinc coordination rather than a thiol. The result is a stable, non-oxidizable drug with a superior safety profile, validating the biphenyl scaffold as a stabilizer that permits the use of "safer" zinc-binding groups [3][4].

Experimental Validation Protocols

To validate biphenyl-based inhibitors in your lab, use the following self-validating fluorometric assay. This protocol is designed to measure FAAH inhibition but can be adapted for NEP using specific substrates.

Protocol: Fluorometric Kinetic Assay for FAAH Inhibition

Principle: Hydrolysis of the non-fluorescent substrate AAMCA (Arachidonoyl-7-amino-4-methyl-coumarin amide) by FAAH releases the highly fluorescent AMC group.[1][2]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA (Fatty acid-free).

  • Substrate: AAMCA (Stock 10 mM in DMSO). Final assay concentration: 5-10 µM.

  • Enzyme: Recombinant Human FAAH or Rat Brain Homogenate.

  • Inhibitor: URB597 (Positive Control) and Test Compounds.

Workflow:

  • Preparation: Dilute test compounds in Buffer (maintaining <1% DMSO final).

  • Pre-incubation: Add 180 µL of Enzyme solution + 10 µL of Inhibitor to black 96-well plates. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 10 µL of AAMCA substrate.

  • Detection: Monitor fluorescence immediately in kinetic mode for 45-60 minutes.

    • Excitation: 340-360 nm

    • Emission: 440-465 nm

  • Validation:

    • Z-Factor Check: Calculate Z' using DMSO (0% inhibition) and 1 µM URB597 (100% inhibition). A value >0.5 confirms assay robustness.

    • Linearity: Ensure the "No Inhibitor" slope is linear (

      
      ) over the measurement window.
      
Diagram 2: Assay Workflow Logic

AssayWorkflow Prep 1. Prepare Reagents (Tris Buffer, AAMCA, Enzyme) PreInc 2. Pre-Incubation (15 min) Enzyme + Biphenyl Inhibitor Prep->PreInc Start 3. Initiation Add AAMCA Substrate PreInc->Start Reaction Hydrolysis Reaction FAAH cleaves AAMCA -> AMC + AA Start->Reaction Read 4. Kinetic Reading Ex: 340nm | Em: 460nm Reaction->Read Fluorescence Increase Data 5. Data Analysis Calculate IC50 from Slope Read->Data

Caption: Step-by-step workflow for the fluorometric determination of FAAH inhibition kinetics.

Strategic Recommendations

Based on the comparative data, the following decision matrix is recommended for lead optimization:

  • Use Biphenyls When:

    • Target Pocket is Deep/Hydrophobic: If the crystal structure reveals a deep S1/S1' pocket (like Neprilysin or FAAH), the biphenyl group is the most efficient way to gain initial potency via entropy-driven binding.

    • Replacing Thiols: If your current lead relies on a thiol for potency but suffers from stability issues, a biphenyl-carboxylate motif (as in Sacubitril) is a proven bioisostere strategy.

  • Switch to Ureas/Ethers When:

    • Liver Selectivity is Critical: If your biphenyl-carbamate hits liver esterases (as URB597 does), switch to a urea linker (like PF-04457845) to maintain hydrophobic reach while eliminating esterase reactivity.

    • Solubility is Limiting: If the biphenyl series hits a "solubility wall," consider inserting a heteroatom (pyridine-phenyl) or using a biaryl ether to lower logP while maintaining the geometric span.

References

  • A Comparative Guide to FAAH Inhibitors: PF-04457845 vs. URB597. BenchChem Technical Support. (2025).[3][4] Comparison of IC50 and selectivity profiles.Link

  • Mechanistic and Pharmacological Characterization of PF-04457845. Journal of Pharmacology and Experimental Therapeutics. (2011). Definitive paper on the selectivity advantage of urea over biphenyl carbamates.Link

  • Sacubitril/Valsartan: Neprilysin Inhibition 5 Years After PARADIGM-HF. Circulation: Heart Failure. (2020). Clinical validation of the biphenyl-based neprilysin inhibitor.Link

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Molecular BioSystems. (2016). Structural analysis of biphenyl pharmacophores in enzyme inhibition.[5][6]Link

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit Protocol. Elabscience. (2025). Standard methodology for fluorometric FAAH assays.[7]Link

Sources

Comparative

Optimizing the Biphenyl Scaffold: A Comparative Guide to Metabolic Stability Assessment

The Biphenyl Liability in Drug Discovery The biphenyl moiety is a privileged structure in medicinal chemistry, serving as a core scaffold in blockbuster drugs ranging from angiotensin II receptor blockers (e.g., Valsarta...

Author: BenchChem Technical Support Team. Date: February 2026

The Biphenyl Liability in Drug Discovery

The biphenyl moiety is a privileged structure in medicinal chemistry, serving as a core scaffold in blockbuster drugs ranging from angiotensin II receptor blockers (e.g., Valsartan) to diverse kinase inhibitors. However, this structural ubiquity comes with a distinct metabolic liability: Cytochrome P450 (CYP)-mediated oxidation.

In early discovery, biphenyl derivatives often suffer from high intrinsic clearance (


), primarily driven by aromatic hydroxylation at the para and ortho positions. This guide objectively compares three structural strategies to mitigate this instability, supported by experimental protocols and mechanistic data.

Comparative Analysis: Structural Modifications & Stability Data[1]

To demonstrate the impact of structural modification on metabolic stability, we compare three representative biphenyl analogues incubated in Human Liver Microsomes (HLM).

The Test Series
  • Compound A (Baseline): 4-phenylpyridine (Unsubstituted biphenyl system).

  • Compound B (Electronic Block): 4-(4-fluorophenyl)pyridine (Para-fluorine substitution).

  • Compound C (Steric Shield): 4-(2,6-dimethylphenyl)pyridine (Ortho-methyl substitution).

Table 1: Comparative Metabolic Stability Data (HLM)

Data represents mean values from


 independent experiments at 

substrate concentration.
MetricCompound A (Baseline)Compound B (Electronic Block)Compound C (Steric Shield)

(min)
12.448.2> 120

(

)
115.6 (High)28.7 (Moderate)< 10 (Low)
Primary Metabolite 4'-OH-phenylpyridineMetabolically stable (minor defluorination)None detected
Mechanism of Clearance Rapid para-hydroxylation via CYP2D6/3A4C-F bond resists oxidation; metabolic switchingRing twisting prevents heme access
Scientist's Analysis

Why Compound A Fails: The electron-rich biphenyl ring is a prime target for the electrophilic Iron(IV)-oxo species of the CYP450 heme. Without substitution, the para position is sterically accessible and electronically favorable for the formation of the arene oxide intermediate.

Why Compound B Improves: Fluorine is a bioisostere that mimics hydrogen in size but offers a significantly stronger bond (


 vs 

). Introducing fluorine at the para position blocks the primary "soft spot," forcing the enzyme to attack less favorable positions (metabolic switching) or failing to oxidize altogether.

Why Compound C Excels: This is the "Orthogonal Twist" effect. The 2,6-dimethyl substitution forces the two phenyl rings out of planarity (dihedral angle > 60°). Most CYP isoforms require the substrate to adopt a relatively planar conformation to fit within the active site pocket near the heme. By locking the molecule in a twisted conformation, we sterically hinder the metabolic machinery.

Mechanistic Visualization: The CYP450 Oxidation Pathway

Understanding the mechanism is crucial for rational design. The diagram below illustrates the critical "Arene Oxide" pathway that leads to the instability of unsubstituted biphenyls.

MetabolicPathway Substrate Biphenyl Substrate (Compound A) Intermediate Arene Oxide Intermediate Substrate->Intermediate Oxidation CYP CYP450 (Fe-O)3+ CYP->Intermediate Catalysis NIH_Shift NIH Shift (H-migration) Intermediate->NIH_Shift Rearrangement Product Hydroxylated Metabolite NIH_Shift->Product Re-aromatization

Figure 1: The mechanism of aromatic hydroxylation.[1] The formation of the unstable arene oxide intermediate is the rate-determining step for Compound A.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a rigorous self-validating protocol is required. This workflow ensures that data artifacts (like non-specific binding or cofactor degradation) do not skew results.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation of Master Mix:

    • Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Scientist's Note: Pre-warm buffer to 37°C. Cold buffer shocks the enzymes, altering kinetics.

  • Substrate Addition:

    • Spike test compounds (A, B, C) to a final concentration of 1

      
       (Ensure DMSO < 0.1%).
      
    • Validation Step: Include a positive control (e.g., Verapamil - high clearance) and a negative control (e.g., Warfarin - low clearance) in every plate.

  • Initiation (T=0):

    • Add NADPH regenerating system to initiate the reaction.

    • Immediately remove the T=0 aliquot and quench.

  • Incubation & Sampling:

    • Incubate at 37°C with gentle shaking.

    • Sample at T=5, 15, 30, 45, and 60 minutes.

    • Transfer 50

      
       of reaction mixture into 150 
      
      
      
      of ice-cold Quench Solution.
  • Analysis:

    • Centrifuge samples at 4000g for 20 mins to precipitate proteins.

    • Inject supernatant onto LC-MS/MS (Reverse phase C18 column).[2]

Workflow Visualization

AssayWorkflow cluster_sampling Sampling Timepoints Prep 1. Master Mix Prep (Microsomes + Buffer) Spike 2. Substrate Spiking (1 µM Final) Prep->Spike Incubate 3. Incubation @ 37°C (+NADPH) Spike->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 Quench 4. Quench (ACN + Internal Std) T0->Quench T60->Quench Spin 5. Centrifugation (Remove Protein) Quench->Spin LCMS 6. LC-MS/MS Analysis (% Remaining) Spin->LCMS

Figure 2: The standard HLM stability workflow. Critical control points include the T=0 quench and temperature maintenance.

Data Calculation & Interpretation

To convert raw LC-MS peak areas into actionable


 values, use the following logic:
  • Determine Depletion Rate (

    
    ): 
    Plot 
    
    
    
    vs. Time. The slope of the linear regression is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    • Unit:

      
       protein.[2]
      
    • Thresholds:

      • 
        : Stable (Good for in vivo).
        
      • 
        : Moderate.
        
      • 
        : Unstable (Likely high first-pass effect).
        

References

  • Parkinson, A., et al. (2013).[3] Biotransformation of Xenobiotics. Casarett & Doull’s Toxicology: The Basic Science of Poisons.[3]

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • Protocol: Microsomal Stability Assay . (2024). Protocols.io / Creative Bioarray.

  • Smart, J.P., & O'Connor, D. (2021). The Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Validation

Comparative Analysis of Crystal Structures in Biphenyl Analogs: A Guide for Structural Optimization

Executive Summary The biphenyl scaffold is a privileged structure in drug discovery (e.g., Valsartan, Telmisartan) and materials science (e.g., liquid crystals, OLEDs). Its utility stems from a critical structural variab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl scaffold is a privileged structure in drug discovery (e.g., Valsartan, Telmisartan) and materials science (e.g., liquid crystals, OLEDs). Its utility stems from a critical structural variable: the inter-ring torsion angle (


) . This angle dictates the degree of 

-conjugation, solubility, and the ability to fit into protein binding pockets or pack into conductive lattices.

This guide provides an objective, comparative analysis of the crystal structures of key biphenyl analogs. Unlike standard reviews, we focus on the causality between substituent placement (ortho vs. para), lattice forces, and the resulting bulk performance properties.

Part 1: The Torsion Dilemma – Structural Logic

The biphenyl molecule exists in a state of tension between two opposing forces:

  • Electronic Conjugation (Favors Planarity,

    
    ):  Maximizes orbital overlap between the two phenyl rings.
    
  • Steric Repulsion (Favors Twist,

    
    ):  Caused by the clash of ortho-hydrogens or substituents.
    

In the gas phase, biphenyl is twisted (


). However, in the crystal state, packing forces can override this twist. Understanding this mechanism is essential for engineering bioavailability and solid-state stability.
Visualization: The Structure-Property Causality Loop

The following diagram illustrates how molecular substitution dictates crystal packing and, ultimately, the material's performance.

BiphenylLogic Substituent Substituent Position (Ortho vs. Para) Sterics Steric Hindrance (Van der Waals Radii) Substituent->Sterics Determines Electronic Electronic Conjugation (Pi-orbital overlap) Substituent->Electronic Modulates Torsion Torsion Angle ($phi$) Critical Variable Sterics->Torsion Forces Twist Electronic->Torsion Favors Planarity Packing Crystal Packing Motif (Herringbone vs. Stacked) Torsion->Packing Dictates Geometry Performance Performance Metrics (Solubility, MP, Bioavailability) Packing->Performance Defines

Figure 1: The causal pathway from molecular substitution to macroscopic performance metrics.

Part 2: Comparative Analysis of Key Analogs

The following table synthesizes crystallographic data to highlight how specific modifications alter the solid-state behavior.

Table 1: Structural and Performance Metrics of Biphenyl Analogs
AnalogSubstituent TypeCrystal Torsion Angle (

)
Packing MotifMelting Point (Stability Proxy)Performance Implication
Biphenyl None (H) (Planar)*Herringbone (Edge-to-Face)69 °CHigh lipophilicity; planar packing maximizes density but lowers solubility.
4,4'-Biphenol Para-OH~42-46° (Twisted)H-Bonded Layers280 °CHigh Stability: Intermolecular H-bonds override planar packing forces, creating a rigid, high-melting lattice.
2,2'-Biphenol Ortho-OH~50° (Twisted)Infinite Chains (Helical)109 °CChelation Potential: Intramolecular H-bond locks conformation; lower MP than 4,4' isomer due to reduced intermolecular networking.
Perfluorobiphenyl Perfluoro~50-60° (Twisted)Face-to-Face (

-Stacking)
118 °CElectron Transport: Quadrupole reversal allows efficient

-stacking (unlike H-biphenyl), crucial for organic semiconductors.

*Note: Biphenyl is planar in the crystal at room temperature due to packing forces, despite being twisted in solution. This is a rare "packing-induced planarity."

Detailed Case Studies
1. The Planarity Paradox: Biphenyl vs. 4,4'-Biphenol

One might assume that adding para-substituents (4,4'-biphenol) would maintain the planar structure of the parent biphenyl since there is no ortho steric clash.

  • Observation: 4,4'-biphenol is twisted in the crystal structure.

  • Mechanism: The hydroxyl groups drive the formation of a strong hydrogen-bonding network. To optimize these H-bonds, the phenyl rings rotate out of planarity.

  • Insight for Drug Design: If you add polar groups to the para position to improve solubility, do not assume the molecule will remain planar. The lattice energy will increase significantly (MP jumps from 69°C to 280°C), potentially reducing dissolution rates despite the added polarity.

2. The Fluorine Effect: Perfluorobiphenyl

Perfluorination reverses the quadrupole moment of the benzene ring (electron-poor center, electron-rich edge).

  • Observation: While biphenyl packs in a "herringbone" (edge-to-face) motif to avoid

    
    -
    
    
    
    repulsion, perfluorobiphenyl often adopts face-to-face stacking with non-fluorinated aromatics.
  • Application: This is utilized in co-crystal engineering. Mixing perfluorobiphenyl with electron-rich biphenyls creates alternating stacks with superior charge-transport properties for organic electronics.

Part 3: Experimental Protocol – Growing Single Crystals

Obtaining X-ray quality crystals of biphenyl analogs is challenging due to their tendency to form thin plates or needles. The following protocol utilizes Vapor Diffusion , which provides the slow supersaturation necessary for high-quality nucleation.

Protocol: Saturated Vapor Diffusion (Sitting Drop)

Objective: Grow block-like crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Reagents:

  • Analyte: Biphenyl derivative (10-20 mg).

  • Good Solvent: Tetrahydrofuran (THF) or Acetone (high solubility).

  • Anti-Solvent: Hexane or Water (miscible with Good Solvent, low solubility for analyte).

Workflow:

  • Preparation of Mother Liquor:

    • Dissolve 15 mg of the biphenyl analog in 0.5 mL of the "Good Solvent" in a 2 mL vial.

    • Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter to remove dust nuclei (heterogeneous nucleation sites).

  • Chamber Setup:

    • Place the open 2 mL vial (containing the solution) inside a larger 20 mL scintillation vial.

    • Add 3-5 mL of the "Anti-Solvent" into the outer 20 mL vial (surrounding the inner vial).

  • Equilibration:

    • Cap the outer 20 mL vial tightly.

    • Mechanism:[1][2] The volatile anti-solvent diffuses into the inner vial, slowly increasing polarity and driving the biphenyl analog out of solution.

  • Harvesting:

    • Store at constant temperature (20°C) without vibration.

    • Check for crystals after 24-72 hours. Biphenyls typically crystallize as the anti-solvent ratio reaches 30-40%.

Visualization: Crystallography Workflow

This diagram outlines the critical path from synthesis to structural solution.

CrystalWorkflow Start Crude Biphenyl Analog Solubility Solubility Screen (Find Good/Anti-Solvent Pair) Start->Solubility Growth Vapor Diffusion (Slow Supersaturation) Solubility->Growth Optimization Selection Microscopy Selection (Polarized Light) Growth->Selection 24-72 Hours Diffraction X-Ray Diffraction (Data Collection) Selection->Diffraction Mount on Loop Refinement Structure Solution (SHELX/OLEX2) Diffraction->Refinement Phase Problem Solution

Figure 2: Step-by-step workflow for determining the crystal structure of biphenyl derivatives.

Part 4: Performance Implications in Development

Bioavailability (Drug Development)

For biphenyl-based drugs (e.g., AT1 antagonists), the crystal packing directly correlates to dissolution rates.

  • Problem: Planar packing (like unsubstituted biphenyl) leads to high lattice energy and poor water solubility.

  • Solution: Introduce ortho-substituents (e.g., tetrazole or methyl groups). This forces a twisted conformation (

    
    ), disrupting efficient packing and lowering the melting point, which generally improves solubility and bioavailability.
    
Optical Properties (Materials)[3]
  • Requirement: High fluorescence quantum yield.

  • Strategy: In the solid state, planar packing often leads to fluorescence quenching (ACQ). By using bulky ortho-substituents (e.g., mesityl groups), researchers force the biphenyl core to twist. This prevents

    
    -
    
    
    
    stacking interactions that quench emission, resulting in highly emissive solid-state materials (AIE effect).

References

  • Baudour, J. L., & Sanquer, M. (1983). Structural phase transitions in polyphenyls. Acta Crystallographica Section B, 39(1), 75-84.

  • Byrne, J. J., et al. (1998).[3] 2,2'-Biphenol.[3][4][5][6] Acta Crystallographica Section C, 54(8), 1154-1156.[3]

  • Brock, C. P., & Minton, R. P. (1989). Systematic effects of crystal-packing forces: biphenyl. Journal of the American Chemical Society, 111(13), 4598-4604.

  • Liu, Y., et al. (2005).[7][8] Crystal structure of 4,4'-diethynylbiphenyl. Acta Crystallographica Section E, 61, o2454.

  • Pravica, M. G., et al. (2024).[9] Crystal structure of perfluorononanoic acid and comparisons with perfluorinated aromatics. Idaho National Laboratory Publications.

Sources

Comparative

assessing the druggability of [(Biphenyl-4-carbonyl)-amino]-acetic acid

Druggability Assessment & Comparative Profiling: [(Biphenyl-4-carbonyl)-amino]-acetic Acid Executive Summary & Molecule Definition [(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine or 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Druggability Assessment & Comparative Profiling: [(Biphenyl-4-carbonyl)-amino]-acetic Acid

Executive Summary & Molecule Definition

[(Biphenyl-4-carbonyl)-amino]-acetic acid (also known as N-(4-phenylbenzoyl)glycine or 4-Biphenylcarbonylglycine ) represents a specific class of


-acylglycine derivatives. Structurally, it consists of a lipophilic biphenyl tail connected via a carbonyl linker to a polar glycine head group.

While often encountered as a Phase II metabolic conjugate of 4-biphenylcarboxylic acid, this scaffold possesses significant medicinal chemistry interest as a putative Aldose Reductase Inhibitor (ARI) . The biphenyl moiety provides the necessary hydrophobic interaction to penetrate the specific pockets of the AKR1B1 enzyme, while the glycine carboxylate interacts with the anion-binding site.

Assessment Verdict: This molecule exhibits "Lead-Like" properties but faces significant "Drug-Like" hurdles regarding metabolic stability (hydrolysis) and permeability. This guide details the experimental framework to validate its potential against established alternatives.

Physicochemical Profiling & In Silico Assessment

Before wet-lab experimentation, the molecule must be benchmarked against "Rule of 5" (Ro5) parameters and structural analogs.

Comparative Properties Table
Property[(Biphenyl-4-carbonyl)-amino]-acetic acid Hippuric Acid (Negative Control)Alrestatin (Standard ARI Comparator)Tafamidis (Scaffold Analog)
Role Test CandidateMetabolic MarkerEstablished ARITTR Stabilizer
MW ( g/mol ) 255.27179.17257.24307.9
cLogP ~2.8 - 3.10.61.54.9
TPSA (Ų) ~66.466.475.065.0
H-Bond Donors 2 (Amide + Acid)211
pKa (Acid) ~3.83.6~3.53.9
Solubility Low-Moderate (pH dependent)HighModerateVery Low
Lipid Efficiency ModerateLowHighModerate

Analysis:

  • Lipophilicity: The biphenyl group pushes the cLogP into the ideal drug-like range (2–3), unlike the too-hydrophilic Hippuric acid. This suggests better membrane permeability and hydrophobic pocket binding than simple benzoyl-glycines.

  • Ionization: The carboxylic acid (pKa ~3.8) means it will be >99% ionized at physiological pH (7.4), restricting passive diffusion unless specific transporters (OATs) are involved.

Structural & Pharmacophore Visualization

To understand the "Why" behind the assessment, we must visualize the pharmacophore. The diagram below illustrates the molecule's dual nature: the hydrophobic tail for binding affinity and the labile linker that threatens stability.

PharmacophoreMap Biphenyl Biphenyl Tail (Hydrophobic Interaction) Linker Amide Linker (Metabolic Liability) Biphenyl->Linker Target Target: Aldose Reductase (Hydrophobic Pocket + Anion Hole) Biphenyl->Target Van der Waals Glycine Glycine Head (Anionic Binding / Solubility) Linker->Glycine Enzyme Off-Target: Aminoacylase (Hydrolysis Risk) Linker->Enzyme Cleavage Site Glycine->Target Ionic Bond

Figure 1: Pharmacophore dissection of [(Biphenyl-4-carbonyl)-amino]-acetic acid highlighting the binding mode vs. metabolic liability.

Experimental Assessment Protocols

To validate this compound, you must move beyond calculation. The following protocols are designed to assess its two critical failure modes: Potency (vs. Alrestatin) and Stability (vs. Hydrolysis).

Protocol A: Aldose Reductase (ALR2) Inhibition Assay

Objective: Determine if the biphenyl tail confers sufficient potency to inhibit AKR1B1 compared to established inhibitors.

Reagents:

  • Enzyme: Recombinant Human Aldose Reductase (AKR1B1).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2 (Optimal for ALR2 activity).

Workflow:

  • Preparation: Dissolve [(Biphenyl-4-carbonyl)-amino]-acetic acid in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix 100 µL Buffer + 50 µL Enzyme + 5 µL Test Compound. Incubate at 30°C for 10 min.

  • Initiation: Add 50 µL NADPH + 50 µL DL-Glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes using a kinetic microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Success Criteria:

  • Hit: IC50 < 10 µM.[1]

  • Lead: IC50 < 1 µM (Comparable to Alrestatin).[1]

  • Failure: IC50 > 50 µM (Likely non-specific binding).

Protocol B: Metabolic Stability (Aminoacylase Hydrolysis)

Objective: N-acylglycines are natural substrates for Aminoacylase enzymes (kidney/liver). If this compound is hydrolyzed rapidly, it is a metabolic dead-end (prodrug of the parent acid).

Reagents:

  • Enzyme Source: Porcine Kidney Aminoacylase I (Sigma) or Rat Liver S9 fraction.

  • Buffer: Tris-HCl (pH 7.4) + 0.1 mM ZnCl2 (Cofactor).

Workflow:

  • Incubation: Incubate 50 µM of the test compound with 1 unit/mL Aminoacylase at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor: Disappearance of Parent (MW 255) and Appearance of Metabolite (4-Biphenylcarboxylic acid, MW 198).

Interpretation:

  • Stable: < 20% degradation after 60 mins. (Druggable).

  • Unstable: > 50% degradation. (Compound is a prodrug or metabolic intermediate; not suitable as a direct inhibitor).

Assessment Workflow Diagram

This flowchart guides the decision-making process based on the experimental data generated above.

AssessmentWorkflow Start Start: [(Biphenyl-4-carbonyl)-amino]-acetic acid Step1 Solubility Screen (pH 7.4) Start->Step1 Decision1 Soluble > 50 µM? Step1->Decision1 Step2 Aldose Reductase Assay (Protocol A) Decision1->Step2 Yes OutcomeB Discard / Redesign (Bioisostere needed) Decision1->OutcomeB No (Formulate as Salt) Decision2 IC50 < 10 µM? Step2->Decision2 Step3 Metabolic Stability (Protocol B) Decision2->Step3 Yes Decision2->OutcomeB No (Low Potency) Decision3 t1/2 > 60 min? Step3->Decision3 OutcomeA Valid Lead Candidate (Proceed to PK) Decision3->OutcomeA Yes OutcomeC Prodrug Potential (Parent is active?) Decision3->OutcomeC No (Rapid Hydrolysis)

Figure 2: Decision tree for assessing the druggability of the candidate molecule.

Expert Synthesis & Recommendations

Based on the structural analysis and comparison with existing literature:

  • The "Linker" Liability: The amide bond in this specific configuration (Benzoyl-Glycine) is the structural motif of Hippuric Acid, the primary method the body uses to excrete benzoic acid derivatives.

    • Risk: The body is evolutionarily primed to hydrolyze or excrete this molecule rapidly.

    • Mitigation: If stability assays (Protocol B) fail, consider replacing the amide linker with a retro-amide , urea , or ketone bioisostere to maintain geometry while preventing enzymatic hydrolysis.

  • The "Biphenyl" Advantage: Unlike simple phenyl groups, the biphenyl tail is bulky and rigid. This often improves potency in ARIs by occupying the hydrophobic specificity pocket. However, it significantly lowers aqueous solubility.

    • Recommendation: All assays must use <1% DMSO to prevent precipitation.

  • Alternative Therapeutic Utility: If the compound fails as an enzyme inhibitor, assess it as a Transthyretin (TTR) Amyloid Stabilizer . The biphenyl core mimics Tafamidis and Diflunisal. The glycine tail may offer a unique binding interaction (salt bridge) in the T4 binding pocket of TTR.

References

  • PubChem. Compound Summary: N-(4-Phenylbenzoyl)glycine (CID 5079716). National Library of Medicine. Available at: [Link]

  • Da Settimo, F., et al. (2005). Aldose Reductase Inhibitors: The state of the art. Current Medicinal Chemistry. (Contextual grounding for N-acylglycine ARIs).
  • Mura, U., et al. (2013). Aldose Reductase: A Detoxifying Enzyme.[2] MDPI. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Aldose Reductase Target Profile. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

[(Biphenyl-4-carbonyl)-amino]-acetic acid proper disposal procedures

Topic: Safe Handling and Disposal Protocol for [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS Registry Number: 75446-59-2 Synonyms: 4-Phenylhippuric acid; N-(4-Phenylbenzoyl)glycine; 4-Biphenylcarbonylglycine.[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Disposal Protocol for [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS Registry Number: 75446-59-2 Synonyms: 4-Phenylhippuric acid; N-(4-Phenylbenzoyl)glycine; 4-Biphenylcarbonylglycine.[1][2]

Executive Summary: Immediate Action Card

Parameter Critical Directive
Primary Hazard Aquatic Toxicity & Irritant. The biphenyl moiety poses significant long-term risks to aquatic environments.[1][2]
Disposal Method High-Temperature Incineration. Do NOT dispose of via sink/drain or municipal trash.[1][2]
Spill Response Dry Clean-Up. Avoid generating dust.[1][2][3] Do not use water for initial containment to prevent runoff.[1][2]
Storage Store in a cool, dry place away from strong oxidizers. Keep container tightly closed.

Chemical Profile & Hazard Assessment

To ensure scientific integrity, we must first understand the physicochemical properties driving the disposal logic.[1][2] [(Biphenyl-4-carbonyl)-amino]-acetic acid is an amide derivative linking a biphenyl core to a glycine moiety.[1][2]

  • Molecular Formula: C₁₅H₁₃NO₃[1][2]

  • Molecular Weight: 255.27 g/mol [1][2]

  • Physical State: White to off-white solid powder.[1][2]

  • Solubility: Low solubility in water; soluble in organic solvents (DMSO, DMF) and basic aqueous solutions.[1][2]

Hazard Classification (GHS)

While specific data for this isomer is limited, its structural analogs (biphenyls and hippuric acid derivatives) dictate the following precautionary classification:

Hazard Code Description Mechanism of Action
H400 / H410 Very toxic to aquatic life with long lasting effects.[1][2]Lipophilic biphenyl core accumulates in aquatic organisms.[1][2]
H315 Causes skin irritation.[1][2][4]Acidic functionality can disrupt dermal pH balance.[1][2]
H319 Causes serious eye irritation.[1][2][3][4]Physical abrasive and chemical irritant to mucous membranes.[1][2]
H335 May cause respiratory irritation.[1][2][4]Fine particulate dust inhalation.[1][2]

Pre-Disposal Planning: Waste Stream Characterization

Effective disposal begins with segregation.[1][2] Mixing this compound with incompatible streams creates new hazards.[1][2]

Waste Segregation Logic (DOT Diagram)

WasteSegregation Start Waste Generation: [(Biphenyl-4-carbonyl)-amino]-acetic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., DMSO, Methanol) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Waste (Buffers/Water) SolventCheck->Aqueous Water Based Aqueous->Aqueous DO NOT DRAIN Collect as Haz Waste

Figure 1: Decision matrix for segregating [(Biphenyl-4-carbonyl)-amino]-acetic acid waste based on physical state and solvent context.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • Applicability: Expired stock, contaminated weighing boats, spill cleanup residues.[1][2]

  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

  • Labeling: Must be labeled "Hazardous Waste - Solid."[1][2] List constituents: "[(Biphenyl-4-carbonyl)-amino]-acetic acid."[1][2] Check "Toxic" and "Irritant."[1][2]

  • Procedure:

    • Wear Nitrile gloves, safety goggles, and a lab coat.[1][2]

    • Transfer solid material into the waste container.[1][2]

    • Wipe the exterior of the container to remove dust.[1][2]

    • Disposal Path: Send for High-Temperature Incineration . This ensures the destruction of the biphenyl ring system, preventing environmental accumulation.[1][2]

Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, mother liquors.[1][2]

  • Critical Rule: Never pour aqueous solutions of this compound down the sink.[1][2] The biphenyl structure is resistant to biodegradation in standard water treatment facilities.[1][2]

  • Procedure:

    • Organic Solutions: Segregate into "Halogenated" or "Non-Halogenated" waste carboys based on the solvent used.[1][2]

    • Aqueous Solutions: Collect in a dedicated "Aqueous Hazardous Waste" carboy. Adjust pH to neutral (6-8) if the solution is highly acidic/basic to prevent container degradation, but do not precipitate the solid unless you plan to filter it (filtration allows you to dispose of the solid as Protocol A and the filtrate as non-hazardous if verified, but collecting the total mixture is safer).[1][2]

Protocol C: Contaminated Packaging
  • Empty Containers: If the container held the pure substance (P-listed or acutely toxic criteria are not met, but caution is required), triple rinse with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO).[1][2]

  • Rinsate: Dispose of the rinsate as Liquid Waste (Protocol B) .[1][2]

  • Container Disposal: Deface the label and discard the triple-rinsed container in standard lab trash or glass recycling, depending on material.

Spill Response & Emergency Management

In the event of a spill, speed and containment are vital to prevent the spread of dust.[1][2]

Spill Response Workflow (DOT Diagram)

SpillResponse Alert Spill Detected Assess Assess Volume & Hazard (Is it > 100g or in a high-traffic area?) Alert->Assess Major Major Spill: Evacuate & Call EHS Assess->Major Yes Minor Minor Spill: Proceed with Clean-up Assess->Minor No PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask (if dust is visible) Minor->PPE Contain Containment: Cover with damp paper towels (Prevents dust generation) PPE->Contain Collect Collection: Scoop material into Haz Waste Container Contain->Collect Clean Final Clean: Wipe area with Ethanol/Soap Water Dispose wipes as solid waste Collect->Clean

Figure 2: Operational workflow for managing spills of [(Biphenyl-4-carbonyl)-amino]-acetic acid.

Regulatory Compliance & Scientific Rationale

  • EPA/RCRA Status: While this specific isomer is not explicitly "P-listed" or "U-listed" (40 CFR Part 261), it must be characterized by the generator.[1][2] Due to the biphenyl component, it falls under the "Toxic" characteristic if TCLP testing were to show significant leaching, but practically, it is treated as Non-Regulated Hazardous Chemical Waste requiring incineration.[1][2]

  • Scientific Rationale for Incineration: Biphenyl rings are stable and persistent.[1][2] Landfilling poses a risk of groundwater contamination.[1][2] Incineration at >1000°C ensures complete oxidation to CO₂, H₂O, and NOₓ.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 893637, (Biphenyl-4-sulfonylamino)-acetic acid (Analog Reference). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1][2] Guidelines for the Safe Handling and Disposal of Chemicals. Retrieved from [Link][1][2][5]

Sources

Handling

Personal protective equipment for handling [(Biphenyl-4-carbonyl)-amino]-acetic acid

Executive Safety Summary Compound Identity: [(Biphenyl-4-carbonyl)-amino]-acetic acid Synonyms: N-(4-phenylbenzoyl)glycine; 4-Biphenylcarbonylglycine.[1][2] Operational Hazard Class: Irritant / Bioactive Intermediate (De...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: [(Biphenyl-4-carbonyl)-amino]-acetic acid Synonyms: N-(4-phenylbenzoyl)glycine; 4-Biphenylcarbonylglycine.[1][2] Operational Hazard Class: Irritant / Bioactive Intermediate (Default High-Caution)[1][2]

Handling [(Biphenyl-4-carbonyl)-amino]-acetic acid requires a safety strategy that transcends standard "lab coat and goggles" protocols.[1][2] As a biphenyl derivative conjugated with glycine, this compound presents a dual hazard profile: the lipophilicity of the biphenyl moiety facilitates dermal absorption, while the carboxylic acid tail creates potential for mucosal irritation.

Immediate Action Directive:

  • Primary Vector: Inhalation of fine particulates during weighing/transfer.[2]

  • Secondary Vector: Dermal absorption via contaminated surfaces.[2]

  • Mandatory Engineering Control: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[2]

Risk Assessment & Hazard Identification (Structure-Activity Analysis)

Since specific toxicological data for this exact conjugate is often limited in research settings, we apply Control Banding based on its structural analogs (Hippuric acid and Biphenyl).[2]

Functional GroupAssociated HazardPhysiological Impact
Biphenyl Moiety LipophilicityPotential for dermal absorption; possible hepatic/renal load upon metabolism.[1][2]
Carboxylic Acid Acidity (pKa ~3-4)Irritation to mucous membranes (eyes, nose, throat) and skin upon contact.[1][2]
Amide Linkage StabilityGenerally stable, but dust generation is the primary physical hazard.[1]
Exposure Response Logic

The following decision matrix dictates the required protection level based on the operational scale.

SafetyLogic Start Operation Assessment Scale Quantity / State Start->Scale SmallSolid < 100 mg (Solid) Scale->SmallSolid LargeSolid > 100 mg or Fine Dust Scale->LargeSolid Solution Dissolved (Organic Solvent) Scale->Solution Level1 Level 1 PPE Standard Nitrile + Sash Low SmallSolid->Level1 Low Risk Level2 Level 2 PPE Double Glove + N95/P100 (if outside hood) LargeSolid->Level2 Inhalation Risk Level3 Level 3 PPE Chem-Resistant Apron + Face Shield Solution->Level3 Splash/Absorption Risk

Figure 1: Control Banding Logic for PPE Selection.[1][2] This decision tree ensures safety scales with risk.

Personal Protective Equipment (PPE) Specifications

A. Dermal Protection (Hands & Body)

The biphenyl structure implies solubility in organic lipids, making skin a viable entry route.[2] Latex gloves are insufficient due to poor resistance against many organic solvents used to dissolve this compound (e.g., DMSO, Methanol).[2]

  • Primary Glove: Nitrile (Accelerator-Free) [1][2]

    • Specification: Minimum thickness 0.11 mm (4-5 mil).[1][2]

    • Rationale: Nitrile provides superior chemical resistance to aromatic hydrocarbons compared to latex and prevents sensitization.[2]

  • Secondary Glove (For Solutions): Laminated Film (e.g., Silver Shield) [1][2]

    • Requirement: Use as an inner liner if handling concentrated solutions in halogenated solvents (DCM/Chloroform).[2]

  • Body Covering:

    • Standard: Cotton-blend lab coat (high weave density).[1][2]

    • High Dust: Tyvek® disposable sleeve covers or full suit to prevent particulate accumulation on personal clothing.[2]

B. Ocular & Face Protection[2][3][4][5][6][7]
  • Standard: ANSI Z87.1 compliant Safety Glasses with side shields.[2]

  • High Risk: Chemical Splash Goggles (indirect venting) are mandatory if the compound is in solution or if air-jet milling/sonication is performed.[1][2]

C. Respiratory Protection[2][3][4][6]
  • Primary Control: Engineering controls (Fume Hood) negate the need for respirators in 95% of workflows.[2]

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-certified N95 or P100 filtering facepiece.[1][2]

    • Note: Surgical masks offer zero protection against chemical particulates.[2]

PPE Specifications Matrix
ComponentMinimum RequirementEnhanced Specification (High Risk)Critical Failure Point
Gloves Nitrile (4 mil)Double-gloving (Nitrile over Laminate)Micro-tears; Re-using disposable gloves.[1][2]
Eye Wear Safety Glasses (Side Shields)Indirect Vent Goggles + Face ShieldRubbing eyes with contaminated gloves.[1][2]
Respirator Fume Hood (No PPE needed)Half-face P100 RespiratorPoor seal check; Facial hair interference.[1][2]
Clothing Lab Coat (Buttoned)Tyvek Apron / Sleeve GuardsOpen cuffs trapping dust against wrists.[1][2]

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Prevent static-driven dust dispersion.[1][2]

  • Preparation: Place an anti-static mat or wipe inside the balance enclosure.[2]

  • Donning: Put on nitrile gloves and inspect for tears.[2] Pull lab coat cuffs over the glove wrist (or tape them for high toxicity workflows).[2]

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as it increases spill risk during transfer.

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/ethanol mix) to capture invisible dust.[2]

Protocol 2: Donning & Doffing (The "Clean-to-Dirty" Flow)

Improper removal of PPE is a leading cause of exposure.[1][2] Follow this unidirectional workflow.

DonningDoffing Entry Lab Entry Coat 1. Don Lab Coat Entry->Coat Goggles 2. Don Goggles Coat->Goggles Gloves 3. Don Gloves (Over Cuffs) Goggles->Gloves Work PERFORM WORK Gloves->Work WashGloves 4. Wash/Wipe Gloves Work->WashGloves RemoveGloves 5. Peel Gloves (Inside-Out) WashGloves->RemoveGloves WashHands1 6. Wash Hands RemoveGloves->WashHands1 RemoveCoat 7. Remove Coat WashHands1->RemoveCoat RemoveGoggles 8. Remove Goggles RemoveCoat->RemoveGoggles FinalWash 9. Final Hand Wash RemoveGoggles->FinalWash

Figure 2: Sequential PPE Workflow.[1][2] Note the intermediate hand wash step; this prevents transferring residue from gloves to the face or lab coat.[1]

Disposal & Decontamination[1][4]

Waste Management[1][2]
  • Solid Waste: Dispose of weighing boats, contaminated gloves, and tissues in a Hazardous Solid Waste container labeled "Toxic/Irritant Solids."

  • Liquid Waste: Solutions containing this compound must go into Organic Solvent Waste .[2] Do not pour down the drain.

Spill Response (Powder)[1][2]
  • Isolate: Alert nearby personnel.

  • Protect: Ensure you are wearing goggles and double gloves.[2]

  • Contain: Cover the spill with a wet paper towel (water or ethanol) to prevent dust from becoming airborne.[2] Do not dry sweep. [2]

  • Clean: Wipe up the wet slurry and place it in a hazardous waste bag. Repeat with fresh wet wipes until no residue remains.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 893637, (Biphenyl-4-sulfonylamino)-acetic acid (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132.[2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.